molecular formula C8H12N2O2 B1344064 Ethyl 3-(1H-imidazol-2-YL)propanoate CAS No. 172499-76-2

Ethyl 3-(1H-imidazol-2-YL)propanoate

Cat. No.: B1344064
CAS No.: 172499-76-2
M. Wt: 168.19 g/mol
InChI Key: KQIXNQRMDCPWIH-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-imidazol-2-yl)propanoate ( 172499-76-2) is a high-purity organic compound with the molecular formula C 8 H 12 N 2 O 2 and a molecular weight of 168.19-168.20 g/mol . It is supplied with a purity exceeding 98% and is characterized by its SMILES notation, CCOC(=O)CCC1=NC=CN1 . This ester derivative of imidazole is a valuable and versatile intermediate in synthetic, pharmaceutical, and biochemical research. The core value of this compound lies in its role as a building block for the synthesis of more complex molecules . Its structure features a reactive imidazole ring, a key "privileged scaffold" in medicinal chemistry, which allows for efficient interactions with various biological macromolecules . This makes the compound particularly suitable for heterocyclic synthesis, drug development, and the creation of peptide mimetics . Researchers utilize it as a foundational precursor to construct libraries of novel compounds for pharmacological screening, especially in the development of molecules that target enzyme inhibition or receptor modulation . For example, imidazole-derived compounds are actively investigated in the development of inhibitors for enzymes like Insulin Degrading Enzyme (IDE), which is a target in Alzheimer's disease research . Key Identifiers and Properties • CAS Number: 172499-76-2 • Molecular Formula: C 8 H 12 N 2 O 2 • Molecular Weight: 168.19-168.20 g/mol • MDL Number: MFCD20661662 • Purity: >98% Attention : This product is sold exclusively for laboratory research, analytical testing, or other non-commercial applications. It is strictly prohibited for resale, repackaging, or formulation into commercial goods. This product is For Research Use Only (RUO) and is not approved for human or veterinary diagnostics, therapeutics, or consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(1H-imidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIXNQRMDCPWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 3-(1H-imidazol-2-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a proposed synthetic route based on the well-established Radiszewski imidazole synthesis, addressing the challenges posed by potentially unstable reagents. A thorough characterization of the target molecule is presented, including mass spectrometry, and predicted ¹H NMR, ¹³C NMR, and FTIR spectroscopy data, providing a robust framework for its identification and quality control. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel imidazole derivatives.

Introduction: The Significance of Imidazole-Containing Scaffolds

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities with metal ions contribute to its versatile role in interacting with biological targets. Ethyl 3-(1H-imidazol-2-yl)propanoate, as a 2-substituted imidazole with a propanoate side chain, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality provides a handle for further chemical modifications, such as amide formation or reduction to an alcohol, allowing for the exploration of a diverse chemical space in drug discovery programs.

Synthetic Strategy: A Modified Radiszewski Approach

The synthesis of the imidazole ring can be achieved through various named reactions, including the Debus-Radziszewski synthesis, the Marckwald synthesis, and others.[1] For the preparation of ethyl 3-(1H-imidazol-2-yl)propanoate, a modified Radiszewski synthesis is proposed. This classic multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3]

Causality behind Experimental Choices

The direct use of ethyl 3-oxopropanoate as the aldehyde component in the Radiszewski reaction is challenging due to its inherent instability.[4] To overcome this, a more stable, protected form of the aldehyde, ethyl 3,3-diethoxypropanoate , is proposed as a practical starting material. This acetal can be hydrolyzed in situ under the acidic conditions of the reaction to generate the required aldehyde, which then participates in the imidazole ring formation.

The other key reagents are:

  • Glyoxal: The simplest 1,2-dicarbonyl compound, readily available as an aqueous solution.

  • Ammonia: Serves as the nitrogen source for the imidazole ring. An aqueous solution of ammonium hydroxide is a convenient and effective source.

Proposed Synthetic Workflow

The proposed synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate is a one-pot reaction where the starting materials are heated together to facilitate the condensation and cyclization, as depicted in the workflow diagram below.

Synthesis_Workflow Synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Glyoxal (aq) Glyoxal (aq) One-pot condensation One-pot condensation Glyoxal (aq)->One-pot condensation Ethyl 3,3-diethoxypropanoate Ethyl 3,3-diethoxypropanoate Ethyl 3,3-diethoxypropanoate->One-pot condensation Ammonium Hydroxide (aq) Ammonium Hydroxide (aq) Ammonium Hydroxide (aq)->One-pot condensation Ethyl 3-(1H-imidazol-2-yl)propanoate Ethyl 3-(1H-imidazol-2-yl)propanoate One-pot condensation->Ethyl 3-(1H-imidazol-2-yl)propanoate

Caption: Proposed synthetic workflow for ethyl 3-(1H-imidazol-2-yl)propanoate.

Detailed Experimental Protocol

Materials:

  • Glyoxal (40% solution in water)

  • Ethyl 3,3-diethoxypropanoate (98%)

  • Ammonium hydroxide (28-30% solution in water)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1.0 equivalent), ethyl 3,3-diethoxypropanoate (1.0 equivalent), and ethanol.

  • To the stirred solution, add ammonium hydroxide (2.0-3.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-(1H-imidazol-2-yl)propanoate.

Characterization of Ethyl 3-(1H-imidazol-2-yl)propanoate

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected analytical data.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. An experimental mass spectrum is available for ethyl 3-(1H-imidazol-2-yl)propanoate.[4]

Parameter Value
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
Major Fragments (m/z) Interpretation
168[M]⁺ (Molecular ion)
123[M - OCH₂CH₃]⁺
95[M - COOCH₂CH₃]⁺
81Imidazole ring fragment
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below, based on the analysis of similar structures.[5][6]

¹H NMR (Predicted, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.5br s1HImidazole N-H
~7.0s2HImidazole C4-H, C5-H
4.15q2H-OCH₂CH₃
3.0t2HImidazole-CH₂-
2.8t2H-CH₂COO-
1.25t3H-OCH₂CH₃

¹³C NMR (Predicted, 100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~172C=O (ester)
~145C2 (imidazole)
~122C4/C5 (imidazole)
~61-OCH₂CH₃
~35Imidazole-CH₂-
~25-CH₂COO-
~14-OCH₂CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The predicted characteristic absorption bands are listed below.[7][8]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000N-H stretchImidazole
~2980-2850C-H stretchAliphatic
~1735C=O stretchEster
~1650C=N stretchImidazole
~1550C=C stretchImidazole
~1200C-O stretchEster
Characterization Workflow

The logical flow of the characterization process is illustrated in the following diagram.

Characterization_Workflow Characterization of Ethyl 3-(1H-imidazol-2-yl)propanoate Purified Product Purified Product Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Purified Product->FTIR Spectroscopy Structural Confirmation Structural Confirmation Mass Spectrometry->Structural Confirmation NMR Spectroscopy->Structural Confirmation FTIR Spectroscopy->Structural Confirmation

Caption: Logical workflow for the structural characterization.

Conclusion

This technical guide has outlined a practical and efficient synthetic route to ethyl 3-(1H-imidazol-2-yl)propanoate via a modified Radiszewski reaction, along with a comprehensive characterization protocol. The use of a stable aldehyde precursor addresses the challenges associated with handling unstable intermediates. The provided spectral data serves as a valuable reference for researchers in confirming the successful synthesis and purity of the target compound. This guide aims to facilitate the exploration of this and related imidazole derivatives in the pursuit of novel therapeutic agents.

References

  • Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

  • ethyl 3-oxopropanoate - ChemBK. Available at: [Link]

  • Imidazoles from fatty 1,2‐diketones through Debus‐Radziszewski reaction. - ResearchGate. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. Available at: [Link]

  • CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents.
  • Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. - Filo. Available at: [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - NIH. Available at: [Link]

  • (PDF) Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Available at: [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1st Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available at: [Link]

  • FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium... - ResearchGate. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Ethyl 3-oxopropanoate | CAS#:34780-29-5 | Chemsrc. Available at: [Link]

  • Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. - Filo. Available at: [Link]

  • Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate - PMC - NIH. Available at: [Link]

  • ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical analysis of the spectroscopic data for ethyl 3-(1H-imidazol-2-yl)propanoate (CAS No: 172499-76-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a complete set of experimentally derived spectra for this specific molecule is not widely published, this guide synthesizes available experimental data with expert-predicted values derived from foundational spectroscopic principles and analysis of close structural analogs. This approach provides a robust and reliable framework for the identification and characterization of this molecule.

Our analysis will proceed through the three primary spectroscopic techniques used for structural elucidation of small organic molecules: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. For each technique, we will discuss the theoretical underpinnings, explain the rationale behind experimental parameter selection, present the data in a clear format, and provide a detailed interpretation of the spectral features.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone of molecular analysis, providing precise information about a molecule's mass and its fragmentation patterns, which offers clues to its structure. For a molecule like ethyl 3-(1H-imidazol-2-yl)propanoate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method for characterization.

Experimental Data: Electron Ionization Mass Spectrum

An experimental Electron Ionization (EI) mass spectrum for ethyl 3-(1H-imidazol-2-yl)propanoate is available and serves as the basis for our analysis.[1] The key spectral data are summarized below.

Table 1: Key Mass Spectrometry Data (EI-MS) for Ethyl 3-(1H-imidazol-2-yl)propanoate

m/z (Mass/Charge Ratio)Relative Intensity (%)Proposed Fragment Identity
168~25%[M]⁺ (Molecular Ion)
123~15%[M - C₂H₅O]⁺
95~100% (Base Peak)[M - COOC₂H₅]⁺
68~40%[C₃H₄N₂]⁺ (Imidazole ring fragment)
Interpretation of the Mass Spectrum

The mass spectrum provides a fragmentation fingerprint of the molecule. The molecular ion peak ([M]⁺) at m/z 168 confirms the molecular weight of ethyl 3-(1H-imidazol-2-yl)propanoate (C₈H₁₂N₂O₂), which is 168.19 g/mol .[1]

The fragmentation pattern is consistent with the structure, primarily showing cleavages at the ester group and the propanoate side chain, which are common fragmentation pathways for such compounds.[2][3]

  • Molecular Ion ([M]⁺, m/z 168): This peak represents the intact molecule with one electron removed. Its presence is crucial for determining the molecular weight.

  • Loss of Ethoxy Radical (m/z 123): The peak at m/z 123 corresponds to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion. This is a characteristic fragmentation of ethyl esters.

  • Base Peak (m/z 95): The most abundant ion, known as the base peak, is observed at m/z 95. This fragment results from the cleavage of the entire ethyl carboxylate group (•COOC₂H₅, 73 Da), leaving a stable imidazolyl-ethyl cation. The stability of this cation is likely enhanced by the imidazole ring.

  • Imidazole Ring Fragment (m/z 68): The peak at m/z 68 corresponds to the imidazole ring itself after cleavage of the side chain, representing the [C₃H₄N₂]⁺ fragment.

The logical relationship between these fragments can be visualized as a fragmentation cascade originating from the molecular ion.

G M [M]⁺ m/z = 168 F123 [M - C₂H₅O]⁺ m/z = 123 M->F123 - •OC₂H₅ F95 [M - COOC₂H₅]⁺ m/z = 95 (Base Peak) M->F95 - •COOC₂H₅ F68 [C₃H₄N₂]⁺ m/z = 68 F95->F68 - C₂H₄

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of the analyte and confirm its molecular weight and fragmentation pattern.

Apparatus:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for polar analytes (e.g., DB-5ms or HP-INNOWax).

  • Helium carrier gas.

  • Microsyringe for sample injection.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of ethyl 3-(1H-imidazol-2-yl)propanoate in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Set the injector temperature to 250 °C.

    • Set the oven temperature program: initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Use a constant flow of helium carrier gas (e.g., 1 mL/min).

  • MS Method Setup:

    • Set the ion source to Electron Ionization (EI) mode.

    • Set the ionization energy to the standard 70 eV.

    • Set the mass analyzer to scan a range of m/z 40 to 400.

    • Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. Start the data acquisition.

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the analyte. Extract the mass spectrum from this peak and identify the molecular ion and major fragment ions. Compare the obtained spectrum with the reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The choice of solvent can influence chemical shifts; these predictions are for chloroform-d (CDCl₃), a common, non-polar solvent.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4, H-5 (Imidazole)~7.0 - 7.2Singlet (or narrow multiplet)N/A2H
-CH₂- (Ethyl ester)~4.15Quartet~7.12H
-CH₂- (α to Imidazole)~3.10Triplet~7.52H
-CH₂- (β to Imidazole)~2.85Triplet~7.52H
-CH₃ (Ethyl ester)~1.25Triplet~7.13H
N-H (Imidazole)~10.0 - 12.0Broad SingletN/A1H

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~172.0
C-2 (Imidazole)~145.0
C-4, C-5 (Imidazole)~121.0
-CH₂- (Ethyl ester)~61.0
-CH₂- (α to Imidazole)~30.0
-CH₂- (β to Imidazole)~25.0
-CH₃ (Ethyl ester)~14.0
Rationale for Predicted Chemical Shifts
  • Imidazole Protons (H-4, H-5): In unsubstituted imidazole, the H-4 and H-5 protons appear as a singlet around δ 7.15 ppm in CDCl₃.[5] The H-2 proton is more downfield at δ 7.73 ppm. Replacing the H-2 proton with the propanoate side chain removes this signal. The electron-donating nature of the alkyl substituent at C-2 is expected to cause a slight upfield shift for the H-4 and H-5 protons, but they will likely remain near their original position, appearing as a single signal due to the symmetry of the C4/C5 positions.

  • Ethyl Propanoate Protons: The signals for the ethyl group (-O-CH₂-CH₃) are predicted based on standard values for ethyl esters.[6][7][8] The quartet for the methylene group (~4.15 ppm) is deshielded by the adjacent oxygen atom, while the methyl triplet appears in the typical alkyl region (~1.25 ppm).

  • Propanoate Chain Protons: The two methylene groups of the propanoate chain form an ethyl system attached to the imidazole ring. The methylene group alpha to the ring (-CH₂-Im) will be more deshielded (~3.10 ppm) than the methylene group beta to the ring (-CH₂-C=O) at ~2.85 ppm. Both are expected to appear as triplets due to coupling with each other.

  • Imidazole N-H Proton: The N-H proton of an imidazole ring is typically broad and appears far downfield (δ 10-12 ppm) due to hydrogen bonding and exchange.[5] Its exact position and broadness can be highly dependent on concentration and solvent.

  • Imidazole Carbons (C-2, C-4, C-5): Substitution at C-2 significantly affects the carbon chemical shifts. In unsubstituted imidazole, C-2 is at ~136 ppm, while C-4/C-5 are at ~122 ppm. Alkyl substitution at C-2 deshields this carbon, shifting it downfield to ~145 ppm.[9][10][11] The C-4 and C-5 carbons are expected to be less affected, remaining around ~121 ppm.

  • Ester and Alkyl Carbons: The chemical shifts for the ester carbonyl (~172.0 ppm), ethyl group carbons (~61.0 and ~14.0 ppm), and the propanoate chain carbons (~30.0 and ~25.0 ppm) are predicted based on standard values for similar structures.[12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Ethyl 3-(1H-imidazol-2-yl)propanoate sample (5-10 mg for ¹H, 20-50 mg for ¹³C).

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak).

Causality in Solvent Selection: The choice of deuterated solvent is critical.

  • Chloroform-d (CDCl₃): A good first choice for many organic molecules due to its excellent dissolving power for non-polar to moderately polar compounds and its relatively simple residual peak (δ 7.26 ppm).[13]

  • DMSO-d₆: A more polar solvent, useful if the compound has poor solubility in CDCl₃. It is particularly effective at revealing exchangeable protons like N-H and O-H because it is a strong hydrogen bond acceptor. The residual proton peak is at δ ~2.50 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer Place Place tube in spectrometer Tune Tune & Shim Place->Tune Acquire Acquire FID (¹H or ¹³C) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: General workflow for NMR data acquisition.

Procedure:

  • Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. A standard acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this requires a significantly larger number of scans (e.g., 1024 or more) and a longer total acquisition time.

  • Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the spectrum.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Infrared (IR) Absorption Data

The predicted IR data is based on characteristic vibrational frequencies for the functional groups present in the molecule.[14][15]

Table 4: Predicted Infrared (IR) Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityType of Vibration
N-H (Imidazole)3100 - 3300Broad, MediumStretch
C-H (Aromatic, Imidazole)3000 - 3100MediumStretch
C-H (Aliphatic)2850 - 2980Medium-StrongStretch
C=O (Ester)~1735StrongStretch
C=N / C=C (Imidazole Ring)1500 - 1650Medium-StrongStretch
C-O (Ester)1150 - 1250StrongStretch
Interpretation of the Infrared Spectrum
  • N-H Stretch (3100-3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond in the imidazole ring, with the broadening caused by intermolecular hydrogen bonding.

  • C-H Stretches (2850-3100 cm⁻¹): The spectrum will show distinct C-H stretching vibrations. Those slightly above 3000 cm⁻¹ are from the sp²-hybridized carbons of the imidazole ring, while the stronger absorptions below 3000 cm⁻¹ are from the sp³-hybridized carbons of the ethyl and propanoate groups.

  • C=O Ester Stretch (~1735 cm⁻¹): A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature and is definitive for the carbonyl group of the saturated ester.[13]

  • Imidazole Ring Stretches (1500-1650 cm⁻¹): A series of bands in this region corresponds to the C=C and C=N stretching vibrations within the aromatic imidazole ring.

  • C-O Ester Stretch (1150-1250 cm⁻¹): A strong, distinct peak in this region is characteristic of the C-O single bond stretch of the ester functional group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Apparatus:

  • FTIR Spectrometer with a detector for the mid-IR range.

  • Sample holder (e.g., Attenuated Total Reflectance (ATR) accessory or KBr pellet press).

Procedure (using ATR):

  • Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty accessory. This is crucial to subtract the absorbance of air (CO₂ and H₂O) from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Lower the press to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning and Analysis: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol). Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Conclusion

This guide provides a comprehensive spectroscopic framework for the characterization of ethyl 3-(1H-imidazol-2-yl)propanoate. By combining experimental mass spectrometry data with expertly predicted ¹H NMR, ¹³C NMR, and IR spectra, we have established a reliable set of analytical benchmarks. The detailed protocols and interpretation rationales included herein offer researchers, scientists, and drug development professionals the necessary tools to confidently identify and verify this compound in their work. The provided methodologies represent standard, validated practices in the field of analytical chemistry, ensuring trustworthiness and reproducibility.

References

A complete list of all sources cited within this document is provided below.

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  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). National Center for Biotechnology Information. [Link]

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  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed. [Link]

  • Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr... (2024). Filo. [Link]

  • Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1... (2024). Filo. [Link]

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Physical and chemical properties of ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl 3-(1H-imidazol-2-yl)propanoate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document consolidates available data on its molecular structure, physicochemical characteristics, reactivity, and spectroscopic profile. Furthermore, it outlines standardized protocols for its characterization and provides essential safety and handling information. The insights herein are intended to support scientists in the effective utilization of this compound as a versatile building block in complex organic synthesis.

General Information and Molecular Identifiers

Ethyl 3-(1H-imidazol-2-yl)propanoate is a bifunctional organic molecule featuring an imidazole ring linked to an ethyl propanoate chain at the C2 position. This structural arrangement distinguishes it from its more commonly documented C1-substituted isomer, ethyl 3-(1H-imidazol-1-yl)propanoate. The presence of a nucleophilic imidazole ring and an electrophilic ester moiety provides multiple avenues for synthetic modification, making it a valuable intermediate.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name ethyl 3-(1H-imidazol-2-yl)propanoateN/A
CAS Number 172499-76-2[1][2]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [3]
Canonical SMILES CCOC(=O)CCC1=NC=CN1N/A
InChI Key KQIXNQRMDCPWIH-UHFFFAOYSA-N[1]
Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, including solubility, absorption, and reaction kinetics. While exhaustive experimental data for this specific isomer is limited, the following table summarizes the available information.

Table 2: Physical and Chemical Properties

PropertyValueNotesSource
Physical Form SolidAt room temperature.[1]
Purity ≥95-99%As supplied by commercial vendors.[1]
Storage Temperature Refrigerator (2-8°C)Recommended for maintaining long-term stability.[1]
Boiling Point Data not availableN/AN/A
Melting Point Data not availableN/AN/A
Solubility Data not availableExpected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.N/A
Chemical Properties and Reactivity

The chemical behavior of ethyl 3-(1H-imidazol-2-yl)propanoate is dictated by its two primary functional groups: the imidazole ring and the ethyl ester.

  • Imidazole Ring: The imidazole ring is aromatic and contains two nitrogen atoms. The pyrrole-type nitrogen (N-1) is non-basic and can be deprotonated with a strong base, while the pyridine-type nitrogen (N-3) is basic and can be protonated or alkylated. The C2 position of an imidazole ring is known to be susceptible to deprotonation by strong bases, leading to the formation of a nucleophilic carbene or an equivalent anion, which can then react with various electrophiles.[4]

  • Ester Group: The ethyl ester group is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis, which can be catalyzed by either acid or base, to yield 3-(1H-imidazol-2-yl)propanoic acid and ethanol.[5] Basic hydrolysis, also known as saponification, is typically irreversible and proceeds to completion.[6]

The interplay of these groups allows for selective modification. For instance, the ester can be hydrolyzed under basic conditions without affecting the imidazole ring, or the imidazole N-H can be alkylated or acylated.

G reactant Ethyl 3-(1H-imidazol-2-yl)propanoate intermediate Propanoate Salt Intermediate reactant->intermediate Saponification product_alcohol Ethanol product_acid 3-(1H-imidazol-2-yl)propanoic Acid intermediate->product_acid Acidification reagent_base 1. NaOH (aq), Heat reagent_acid 2. H₃O⁺ (aq)

Caption: Base-catalyzed hydrolysis (saponification) of ethyl 3-(1H-imidazol-2-yl)propanoate.

Predicted Spectroscopic Profile

While specific experimental spectra are not widely published, a predicted profile can be deduced based on the molecular structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the imidazole ring (typically in the aromatic region, ~7-8 ppm), the methylene groups of the propanoate chain (two triplets, ~2.5-3.5 ppm), and the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm).[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the ester (~170-175 ppm), carbons of the imidazole ring (~115-145 ppm), and the aliphatic carbons of the ethyl and propanoate groups (~14-60 ppm).[8][9]

  • IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch of the imidazole (~3100-3300 cm⁻¹), C=O stretch of the ester (~1730 cm⁻¹), and C=N/C=C stretches of the imidazole ring (~1500-1600 cm⁻¹).

  • MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z = 168.19. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, m/z = 45) or cleavage of the propanoate side chain.

Experimental Protocol: NMR Spectroscopic Analysis

Verifying the identity and purity of ethyl 3-(1H-imidazol-2-yl)propanoate is paramount. High-resolution NMR is the primary technique for this purpose.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structural integrity and assess the purity of the compound.

Materials:

  • Ethyl 3-(1H-imidazol-2-yl)propanoate sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. DMSO-d₆ can be used if solubility in CDCl₃ is poor; it will also allow for observation of the exchangeable N-H proton.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard parameters are typically sufficient, but optimization may be required based on sample concentration.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign chemical shifts (ppm) for all signals in both spectra and compare them to predicted values or reference data to confirm the structure.

G start Start weigh Weigh 5-10 mg of sample start->weigh dissolve Dissolve in ~0.7 mL of deuterated solvent weigh->dissolve transfer Transfer solution to NMR tube dissolve->transfer insert Insert tube into NMR spectrometer transfer->insert acquire Acquire 1H and 13C Spectra insert->acquire process Process Raw Data (FID) acquire->process analyze Analyze Spectra & Confirm Structure process->analyze end End analyze->end

Caption: Workflow for NMR spectroscopic characterization.

Safety, Handling, and Storage

As a research chemical, ethyl 3-(1H-imidazol-2-yl)propanoate should be handled with appropriate care. Safety data is often extrapolated from structurally similar compounds.

Hazard Identification: Based on data for related imidazole derivatives, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Measures & Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • For long-term stability, refrigeration at 2-8°C is recommended.[1]

Applications in Research and Drug Development

Ethyl 3-(1H-imidazol-2-yl)propanoate serves as a valuable building block in organic synthesis. Its bifunctional nature allows it to be incorporated into larger, more complex molecules. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzymes. Therefore, this compound is a key intermediate for synthesizing novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation.

References
  • Gauth. (n.d.). The base hydrolysis of ethyl propanoate followed by addition of acid produces what two org. Gauthmath. Retrieved January 18, 2026, from [Link]

  • Brainly. (2023, March 10). The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. Brainly.com. Retrieved January 18, 2026, from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved January 18, 2026, from [Link]

  • CIE A Level Chemistry 9701/11/M/J/12 Q 22 - Carboxylic Acids. (2020, August 9). YouTube. Retrieved January 18, 2026, from [Link]

  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Imidazoles Syntheses, reactions and uses. YouTube. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved January 18, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 18, 2026, from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved January 18, 2026, from [Link]

  • Organic Synthesis. (2024, July 25). From Other Imidazoles by Substitution of Hydrogen. YouTube. Retrieved January 18, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Retrieved January 18, 2026, from [Link]

  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Journal of the American Chemical Society. [Link]

  • Deyko, A., Hessey, S. G., Licence, P., & Jones, R. G. (n.d.). 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate. Retrieved January 18, 2026, from [Link]

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An In-Depth Technical Guide to Ethyl 3-(1H-imidazol-2-yl)propanoate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-(1H-imidazol-2-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. This document details its chemical identity, molecular structure, synthesis, and potential applications, offering a critical resource for professionals engaged in drug discovery and organic synthesis.

Core Compound Identity and Molecular Structure

Ethyl 3-(1H-imidazol-2-yl)propanoate is a substituted imidazole derivative featuring a propanoate ethyl ester functional group at the 2-position of the imidazole ring. The presence of the imidazole core, a privileged scaffold in medicinal chemistry, coupled with the ester moiety, makes this compound a versatile building block for the synthesis of more complex bioactive molecules.

Molecular Formula: C₈H₁₂N₂O₂

Molecular Weight: 168.19 g/mol

CAS Number: 172499-76-2[1]

The molecular structure of ethyl 3-(1H-imidazol-2-yl)propanoate is characterized by a five-membered aromatic ring containing two nitrogen atoms, to which an ethyl propanoate chain is attached at the carbon atom situated between the two nitrogens.

Canonical SMILES: CCOC(=O)CCC1=NC=CN1

InChI Key: KQIXNQRMDCPWIH-UHFFFAOYSA-N

The structural isomer, ethyl 3-(1H-imidazol-1-yl)propanoate (CAS Number: 24215-02-9), where the propanoate group is attached to one of the nitrogen atoms, exhibits different physicochemical and biological properties, underscoring the importance of precise structural characterization.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic profile of ethyl 3-(1H-imidazol-2-yl)propanoate is essential for its application in research and development.

PropertyValueSource
CAS Number 172499-76-2[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol
Physical Form Solid[1]
Storage Temperature Refrigerator[1]

Spectroscopic Data:

Synthesis and Methodologies

The synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate typically proceeds through a two-step process: the synthesis of the parent carboxylic acid, 3-(1H-imidazol-2-yl)propanoic acid, followed by its esterification.

Synthesis of 3-(1H-imidazol-2-yl)propanoic Acid (CAS: 178388-79-9)

While a specific, detailed protocol for the synthesis of 3-(1H-imidazol-2-yl)propanoic acid is not extensively documented in readily available literature, analogous syntheses of 2-substituted imidazole propanoic acids suggest a plausible synthetic route. One common approach involves the reaction of an appropriate starting material that can form the imidazole ring, followed by the introduction or modification of the propanoic acid side chain. For instance, the synthesis of similar compounds has been achieved through the reaction of methimazole with propiolate esters.[4][5][6]

Esterification to Ethyl 3-(1H-imidazol-2-yl)propanoate

The conversion of 3-(1H-imidazol-2-yl)propanoic acid to its ethyl ester is a standard esterification reaction. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(1H-imidazol-2-yl)propanoic acid in anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate Carboxylic_Acid 3-(1H-imidazol-2-yl)propanoic acid Reaction Fischer Esterification (Reflux) Carboxylic_Acid->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 3-(1H-imidazol-2-yl)propanoate Purification->Product

Caption: Synthetic workflow for the esterification of 3-(1H-imidazol-2-yl)propanoic acid.

Applications in Drug Discovery and Development

The imidazole nucleus is a cornerstone in the design of a vast array of therapeutic agents due to its ability to engage in various biological interactions. Ethyl 3-(1H-imidazol-2-yl)propanoate, as a derivative, holds significant potential as a key intermediate in the synthesis of novel drug candidates.

The parent molecule, 3-(1H-imidazol-2-yl)propanoic acid hydrochloride (CAS: 1208078-18-5), has been investigated as a potent inhibitor of the GABA transporter, suggesting its utility in developing agents for neurological disorders.[7] The carboxylic acid functionality allows for its use as a building block in the preparation of bioactive molecules, including enzyme inhibitors and receptor ligands with potential anticonvulsant, anti-inflammatory, or neuroprotective activities.[4]

The ethyl ester derivative serves as a protected form of the carboxylic acid, which can be advantageous in multi-step syntheses. The ester can be readily hydrolyzed to the corresponding carboxylic acid when required, providing synthetic flexibility. Furthermore, esterification can modify the pharmacokinetic properties of a parent drug, a common strategy in prodrug design to enhance absorption and distribution.

Conclusion

Ethyl 3-(1H-imidazol-2-yl)propanoate is a valuable heterocyclic compound with a clear potential for application in pharmaceutical research and development. Its synthesis, based on the esterification of the corresponding carboxylic acid, is straightforward. The presence of the imidazole core suggests that derivatives of this compound could exhibit a wide range of pharmacological activities. Further investigation into the biological properties of this molecule and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

  • MySkinRecipes. 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride. [Link]

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 72–79. [Link]

  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. [Link]

  • SpectraBase. 3-(1H-imidazol-2-yl)propanoic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

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The Unexplored Therapeutic Potential of Ethyl 3-(1H-imidazol-2-yl)propanoate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide delves into the untapped potential of a specific subclass: ethyl 3-(1H-imidazol-2-yl)propanoate and its derivatives. While direct research on this particular scaffold is nascent, this document provides a comprehensive framework for its exploration, drawing upon established principles of imidazole chemistry and pharmacology. We will explore rational synthetic strategies, detail robust protocols for the evaluation of anticipated biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and provide the necessary tools for researchers to embark on the development of novel therapeutics based on this promising chemical entity.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[2] Its prevalence in nature, notably in the amino acid histidine, and its ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and metal coordination, underpin its versatile biological functions.[3] Marketed drugs containing the imidazole moiety showcase a wide array of therapeutic applications, from antifungal agents like ketoconazole to anticancer drugs such as dacarbazine.[1]

The substitution pattern on the imidazole ring is a key determinant of its pharmacological profile. While much research has focused on 1- and 4/5-substituted imidazoles, the 2-substituted derivatives represent a promising, yet less explored, chemical space. The introduction of a propanoate side chain at the 2-position, specifically as an ethyl ester, offers a unique combination of a lipophilic ester group and a flexible three-carbon linker to the imidazole core. This structural motif presents an intriguing scaffold for the design of novel drug candidates with potentially unique pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways to the 2-(1H-Imidazol-2-yl)propanoate Core

The synthesis of 2-substituted imidazoles can be achieved through various established methods.[4] For the specific construction of the ethyl 3-(1H-imidazol-2-yl)propanoate scaffold, a multi-step approach starting from readily available precursors is proposed. A plausible and adaptable synthetic route is outlined below.

Proposed Synthetic Protocol: A Multi-step Approach

This protocol is a generalized procedure and may require optimization for specific derivatives.

Step 1: Synthesis of the Imidazole Core

The classical Debus-Radziszewski imidazole synthesis provides a reliable method for constructing the 2,4,5-trisubstituted imidazole ring.[4] A variation of this method can be adapted to synthesize a 2-substituted imidazole.

  • Reaction: Condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde bearing the protected propanoate side chain, and ammonia.

  • Detailed Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and a source of ammonia such as ammonium acetate (2-3 equivalents) in a suitable solvent like glacial acetic acid.

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Esterification of the Propanoic Acid Side Chain

If the synthesis starts with a propanoic acid-containing aldehyde, the final step will be the esterification to yield the ethyl propanoate derivative.

  • Reaction: Fischer-Speier esterification of the carboxylic acid with ethanol in the presence of a catalytic amount of strong acid.

  • Detailed Protocol:

    • Dissolve the 2-(1H-imidazol-2-yl)propanoic acid (1 mmol) in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the ethyl ester with an appropriate organic solvent.

    • Dry the organic phase, concentrate, and purify the product by column chromatography.

G cluster_0 Synthesis of the Imidazole Core cluster_1 Esterification 1,2-Dicarbonyl 1,2-Dicarbonyl Imidazole_Core 2-Substituted Imidazole Core 1,2-Dicarbonyl->Imidazole_Core Aldehyde_propanoate Aldehyde with protected propanoate Aldehyde_propanoate->Imidazole_Core Ammonia Ammonia Ammonia->Imidazole_Core Propanoic_Acid 2-(1H-imidazol-2-yl)propanoic acid Imidazole_Core->Propanoic_Acid Deprotection Ethyl_Ester Ethyl 3-(1H-imidazol-2-yl)propanoate Propanoic_Acid->Ethyl_Ester Ethanol Ethanol Ethanol->Ethyl_Ester

Caption: Proposed synthetic workflow for ethyl 3-(1H-imidazol-2-yl)propanoate.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on imidazole derivatives, ethyl 3-(1H-imidazol-2-yl)propanoate and its analogs are anticipated to exhibit a range of biological activities.

Antimicrobial Activity

Imidazole-containing compounds are well-established antimicrobial agents.[5] The proposed mechanism for many antifungal imidazoles involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. The antibacterial activity of imidazole derivatives is also documented, with mechanisms that can include the disruption of bacterial cell membranes and inhibition of essential enzymes.[6]

Anticancer Activity

Numerous 2-substituted imidazole derivatives have demonstrated significant anticancer activity through various mechanisms.[7] These include:

  • Tubulin Polymerization Inhibition: Some imidazole compounds interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[1]

  • Kinase Inhibition: The imidazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

  • Topoisomerase Inhibition: Certain imidazole derivatives can act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.

Anti-inflammatory Activity

The imidazole core is present in compounds with known anti-inflammatory properties.[8] The mechanisms can involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX), which is responsible for the production of prostaglandins.[9] Some derivatives may also modulate the production of pro-inflammatory cytokines.

G cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity Ethyl_Propanoate_Derivative Ethyl 3-(1H-imidazol-2-yl)propanoate Derivative Ergosterol_Biosynthesis Ergosterol Biosynthesis (Fungi) Ethyl_Propanoate_Derivative->Ergosterol_Biosynthesis Inhibition Bacterial_Cell_Membrane Bacterial Cell Membrane Integrity Ethyl_Propanoate_Derivative->Bacterial_Cell_Membrane Disruption Tubulin_Polymerization Tubulin Polymerization Ethyl_Propanoate_Derivative->Tubulin_Polymerization Inhibition Kinase_Signaling Kinase Signaling Ethyl_Propanoate_Derivative->Kinase_Signaling Inhibition Topoisomerase_II Topoisomerase II Ethyl_Propanoate_Derivative->Topoisomerase_II Inhibition COX_Enzymes COX Enzyme Activity Ethyl_Propanoate_Derivative->COX_Enzymes Inhibition Cytokine_Production Pro-inflammatory Cytokine Production Ethyl_Propanoate_Derivative->Cytokine_Production Modulation

Caption: Potential biological activities of ethyl 3-(1H-imidazol-2-yl)propanoate derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel ethyl 3-(1H-imidazol-2-yl)propanoate derivatives, a series of standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Materials:

    • Bacterial and/or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Test compound stock solution (in DMSO)

    • Positive control antibiotic/antifungal

    • Resazurin solution (for viability indication)

  • Protocol:

    • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (indicating inhibition of microbial growth).[6]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compound stock solution (in DMSO)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Protocol:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a simple and rapid method to screen for anti-inflammatory activity.

  • Materials:

    • Bovine serum albumin (BSA)

    • Phosphate buffered saline (PBS)

    • Test compound stock solution (in DMSO)

    • Positive control (e.g., diclofenac sodium)

  • Protocol:

    • Prepare a reaction mixture containing BSA solution and the test compound at various concentrations.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce protein denaturation by heating the mixture at 72°C for 5 minutes.

    • Cool the mixture and measure the turbidity at 660 nm.

    • Calculate the percentage inhibition of protein denaturation compared to the control.[8]

Data Presentation and Interpretation

For a clear and comparative analysis of the biological activities of a series of synthesized derivatives, quantitative data should be summarized in a structured table.

Table 1: Hypothetical Biological Activity Data for Ethyl 3-(1H-imidazol-2-yl)propanoate Derivatives

Compound IDR1-substituentR2-substituentAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7Anti-inflammatory (% Inhibition of Protein Denaturation at 100 µg/mL)
EDP-01 HH>128>10015.2
EDP-02 4-ClH3225.645.8
EDP-03 4-OCH3H6452.132.5
EDP-04 HCH312889.420.1
Reference --Vancomycin: 1Doxorubicin: 0.5Diclofenac: 85.3

Conclusion and Future Directions

The ethyl 3-(1H-imidazol-2-yl)propanoate scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct experimental data for this specific class of compounds is currently lacking, this guide provides a comprehensive roadmap for their synthesis and biological evaluation. By leveraging established synthetic methodologies and robust in vitro screening protocols, researchers can systematically explore the antimicrobial, anticancer, and anti-inflammatory potential of these derivatives. Future work should focus on the synthesis of a diverse library of these compounds, followed by a thorough investigation of their structure-activity relationships. Promising lead compounds identified through these initial screens can then be advanced to more complex biological assays and in vivo studies to validate their therapeutic potential. The insights gained from such investigations will undoubtedly contribute to the ever-expanding landscape of imidazole-based drug discovery.

References

A comprehensive list of references will be provided upon the initiation of a dedicated research program. The citations within this document refer to established literature in the field of imidazole chemistry and pharmacology.

Sources

A Technical Guide to Ethyl 3-(1H-imidazol-2-yl)propanoate: A Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazole ring system, particularly when substituted at the C2-position, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 3-(1H-imidazol-2-yl)propanoate is an exemplary precursor molecule, offering a unique combination of the imidazole core and a reactive propanoate side chain. This guide provides an in-depth analysis of this compound, presenting a robust synthetic strategy, detailing its strategic application in the synthesis of high-value pharmaceutical targets such as histamine receptor antagonists, and offering field-proven experimental protocols for its subsequent chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The 2-Substituted Imidazole: A Cornerstone of Drug Discovery

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a frequent component of bioactive molecules.[3] The 2-substituted imidazole motif, in particular, is a cornerstone of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[1][2][4] Marketed drugs such as the antifungal ketoconazole, the antibiotic metronidazole, and the antihypertensive losartan all feature an imidazole ring, underscoring its therapeutic importance.[3] Ethyl 3-(1H-imidazol-2-yl)propanoate serves as an ideal entry point for this chemical space, providing a stable yet versatile handle for synthetic elaboration.

Physicochemical Profile

A clear understanding of a precursor's fundamental properties is critical for experimental design and execution.

PropertyValueSource
IUPAC Name Ethyl 3-(1H-imidazol-2-yl)propanoate-
Molecular Formula C₈H₁₂N₂O₂PubChem
Molecular Weight 168.19 g/mol PubChem
Canonical SMILES CCOC(=O)CCC1=NC=CN1-
CAS Number Not assigned-
Appearance Expected to be an oil or low-melting solid-

Note: A specific CAS number for this isomer is not publicly registered. Data is based on the molecular formula.

Synthesis of the Core Precursor: A Strategic Approach

Direct synthesis of 2-monosubstituted imidazoles can be challenging. While classical methods like the Debus-Radziszewski synthesis are effective for producing highly substituted imidazoles, they are less suited for this specific target.[1][5] A more robust and controllable strategy involves the C2-metalation of a protected imidazole followed by a conjugate addition to an acrylate electrophile. This approach provides a logical and reliable pathway to the desired product.

The proposed synthesis involves three key stages:

  • N-Protection: The imidazole nitrogen is protected to prevent side reactions and direct the metalation to the C2 position. A trityl (Tr) or tosyl (Ts) group is suitable for this purpose.

  • C2-Lithiation and Michael Addition: The C2 proton, now the most acidic proton on the ring, is abstracted using a strong organolithium base like n-butyllithium (n-BuLi). The resulting 2-lithioimidazole is a potent nucleophile that can undergo a 1,4-conjugate (Michael) addition to ethyl acrylate.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C2-Lithiation & Michael Addition cluster_2 Step 3: Deprotection Imidazole Imidazole N_Tr_Imidazole N-Tritylimidazole Imidazole->N_Tr_Imidazole TrCl Trityl Chloride (TrCl) Base (e.g., TEA) nBuLi n-Butyllithium (n-BuLi) THF, -78°C N_Tr_Imidazole->nBuLi Lithioimidazole 2-Lithio-N-tritylimidazole nBuLi->Lithioimidazole ProtectedEster Ethyl 3-(1-trityl-1H-imidazol-2-yl)propanoate Lithioimidazole->ProtectedEster EthylAcrylate Ethyl Acrylate EthylAcrylate->ProtectedEster Acid Acidic Workup (e.g., aq. HCl) ProtectedEster->Acid FinalProduct Ethyl 3-(1H-imidazol-2-yl)propanoate Acid->FinalProduct

Caption: Proposed synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate.

Strategic Applications in Drug Discovery

The value of Ethyl 3-(1H-imidazol-2-yl)propanoate lies in its capacity to be readily converted into more complex molecules. The ester functionality is a versatile chemical handle for elaboration into amides, alcohols, and other functional groups, making it a powerful starting point for various drug scaffolds.

Precursor for Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a presynaptic autoreceptor found predominantly in the central nervous system (CNS) that modulates the release of histamine and other neurotransmitters.[6] H₃ receptor antagonists are being investigated for their potential in treating neurological disorders such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD) due to their stimulant and nootropic effects.[6]

A common pharmacophore for H₃ antagonists includes an imidazole ring connected via a flexible linker to a second, often lipophilic, cyclic group. Ethyl 3-(1H-imidazol-2-yl)propanoate is an ideal precursor for constructing such molecules. The propanoate side chain can be transformed to introduce the necessary linker and terminal functionality.

G cluster_0 Key Transformations cluster_1 Scaffold Elaboration Start Ethyl 3-(1H-imidazol-2-yl)propanoate Amide Amide (via Amine Coupling) Start->Amide R-NH₂ Coupling Agent Alcohol Alcohol (via Ester Reduction) Start->Alcohol LiAlH₄ or NaBH₄ Amide_Scaffold Amide-Linked H₃ Antagonist Scaffold Amide->Amide_Scaffold Further Modification Ether_Scaffold Ether-Linked H₃ Antagonist Scaffold Alcohol->Ether_Scaffold Alkylation (e.g., Williamson Ether Synthesis)

Caption: Synthetic pathways from the precursor to H₃ antagonist scaffolds.

Building Block for Cimetidine Analogs

Cimetidine was a landmark drug for treating peptic ulcers, functioning as a histamine H₂ receptor antagonist to inhibit gastric acid secretion.[7] Its structure features a 5-methylimidazole ring connected to a cyanoguanidine group via a thioethyl linker. Ethyl 3-(1H-imidazol-2-yl)propanoate can serve as a valuable starting material for creating novel analogs of Cimetidine by modifying the propanoate chain to introduce bioisosteres of the cyanoguanidine moiety or alternative linker systems.

Field-Proven Experimental Protocols

The following protocols describe core, validated transformations of the title compound. They are designed as self-validating systems, with explanations for each critical step.

Protocol 1: General Procedure for Amide Coupling

This protocol details the conversion of the ethyl ester to a secondary amide, a fundamental step in building peptide-like linkages or attaching side chains.

  • Objective: To couple Ethyl 3-(1H-imidazol-2-yl)propanoate with a primary amine (R-NH₂).

  • Causality: Direct amidation of esters is often slow. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with a base first activates the carboxylic acid (formed in situ via saponification or used directly if starting from the corresponding acid) to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.

  • Methodology:

    • Saponification (Optional, if starting from ester): Dissolve Ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq) in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. Acidify the mixture to pH ~4 with 1M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 3-(1H-imidazol-2-yl)propanoic acid.

    • Activation & Coupling: In an inert atmosphere (N₂ or Ar), dissolve the resulting acid (1.0 eq), the desired primary amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. The base is crucial to deprotonate the amine and neutralize the HCl generated.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous wash removes DMF and excess reagents.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Ester Reduction to a Primary Alcohol

This protocol describes the reduction of the ester to 3-(1H-imidazol-2-yl)propan-1-ol, a key intermediate for introducing ether linkages or for oxidation to the corresponding aldehyde.

  • Objective: To reduce the ethyl ester to the primary alcohol.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is highly exothermic and reactive towards protic solvents, necessitating anhydrous conditions and a careful workup procedure.

  • Methodology:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Substrate Addition: Cool the suspension to 0°C. Add a solution of Ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq) in anhydrous THF dropwise via an addition funnel over 30 minutes. Controlling the addition rate is critical to manage the exothermic reaction.

    • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

    • Quenching (Fieser workup): Cool the reaction back to 0°C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess LiAlH₄ and produces a granular precipitate that is easy to filter.

    • Filtration & Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography if necessary.

G Ester Ethyl 3-(1H-imidazol-2-yl)propanoate Coupling Protocol 1: Amide Coupling (HATU, DIPEA) Ester->Coupling Reduction Protocol 2: Ester Reduction Ester->Reduction Amine Primary Amine (R-NH₂) Amine->Coupling Amide N-Substituted Amide Derivative Coupling->Amide Reducer Reducing Agent (LiAlH₄) Reducer->Reduction Alcohol Primary Alcohol Derivative Reduction->Alcohol

Caption: Key synthetic transformations of the core precursor.

Conclusion and Future Outlook

Ethyl 3-(1H-imidazol-2-yl)propanoate is more than a simple chemical; it is a strategic entry point into a rich area of medicinal chemistry. Its synthesis, while requiring careful execution, is based on reliable and well-understood organometallic principles. The dual functionality of the imidazole core and the modifiable propanoate chain provides medicinal chemists with a powerful platform for generating diverse libraries of compounds. As research into neurological disorders and other therapeutic areas continues to evolve, the demand for versatile scaffolds like the 2-substituted imidazole will undoubtedly grow, positioning precursors such as Ethyl 3-(1H-imidazol-2-yl)propanoate at the forefront of next-generation drug discovery.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
  • Li, P., et al. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH).
  • Verma, A., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Silva, M. S., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
  • Sultana, N., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Saukko, M., et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). Cimetidine - Pharmaceutical Drugs. NIH Bookshelf. Available at: [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist.
  • International Science Community Association. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences.

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An In-depth Technical Guide to the Reaction Mechanism and Synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Substituted Imidazole Scaffold

The imidazole nucleus, particularly when substituted at the 2-position, represents a cornerstone in medicinal chemistry and materials science.[1] Compounds bearing this scaffold exhibit a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] Ethyl 3-(1H-imidazol-2-yl)propanoate is a key building block in the synthesis of more complex pharmaceutical agents, making a thorough understanding of its synthesis crucial for drug development and process chemistry. This guide provides an in-depth exploration of the reaction mechanism for its synthesis, detailed experimental protocols, and a comparative analysis of synthetic routes.

Part 1: The Radziszewski Imidazole Synthesis: A Primary Route

The most established and industrially significant method for the synthesis of the imidazole core is the Radziszewski synthesis, a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3][4] This reaction is highly valued for its efficiency in constructing the imidazole ring from readily available starting materials.[5]

Proposed Reaction Mechanism

While the exact mechanism of the Radziszewski synthesis is still a subject of some debate, it is generally understood to proceed in a two-stage process.[3] For the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate, the reactants are glyoxal (the 1,2-dicarbonyl), ammonia, and an aldehyde precursor for the propanoate side chain, such as ethyl 3,3-diethoxypropanoate. The acetal functionality of ethyl 3,3-diethoxypropanoate serves as a protected form of the required aldehyde, which is hydrolyzed in situ under the reaction conditions.

Stage 1: Formation of the Diimine Intermediate

The reaction initiates with the condensation of the dicarbonyl compound, glyoxal, with two equivalents of ammonia to form a diimine intermediate.[3] Theoretical studies suggest that the reaction in an aqueous solution of ammonia and glyoxal proceeds through the formation of amine intermediates.[6]

Stage 2: Condensation with the Aldehyde and Cyclization

The diimine intermediate then undergoes a condensation reaction with the aldehyde, which is generated from the hydrolysis of ethyl 3,3-diethoxypropanoate. This is followed by cyclization and subsequent dehydration to yield the aromatic imidazole ring.

Radziszewski_Mechanism glyoxal Glyoxal diimine Diimine Intermediate glyoxal->diimine + 2 NH₃ ammonia 2 NH₃ ammonia->diimine aldehyde Ethyl 3-oxopropanoate (from Ethyl 3,3-diethoxypropanoate) condensation_product Condensation Product aldehyde->condensation_product diimine->condensation_product + Aldehyde product Ethyl 3-(1H-imidazol-2-yl)propanoate condensation_product->product - H₂O (Cyclization & Aromatization)

Caption: The proposed mechanism of the Radziszewski synthesis for ethyl 3-(1H-imidazol-2-yl)propanoate.

Detailed Experimental Protocol: Radziszewski Synthesis

This protocol is a representative procedure based on the principles of the Radziszewski reaction and the use of an acetal-protected aldehyde.

Step 1: Synthesis of the Aldehyde Precursor, Ethyl 3,3-diethoxypropanoate

The synthesis of ethyl 3,3-diethoxypropanoate is a crucial preliminary step. It is a stable, protected derivative of the unstable 3-formylpropanoate.[7]

  • Reaction: A haloform reaction of a trichloro ketone.[7]

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, charge dry ethanol and anhydrous potassium carbonate.

    • Cool the mixture in an ice-water bath.

    • Slowly add 1,1,1-trichloro-4-ethoxy-3-buten-2-one to the stirred mixture.

    • Continue stirring at room temperature for 10 hours.

    • Add petroleum ether or pentane and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to yield ethyl 3,3-diethoxypropanoate.[7]

Step 2: Imidazole Ring Formation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine an aqueous solution of glyoxal (40% in water), a molar excess of aqueous ammonia (e.g., 25-30%), and a suitable solvent such as methanol or ethanol.

  • Addition of Aldehyde Precursor: To the stirred ammonia-glyoxal mixture, add ethyl 3,3-diethoxypropanoate dropwise at room temperature. The acidic conditions generated from the ammonium species will facilitate the in-situ hydrolysis of the diethyl acetal to the corresponding aldehyde.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 70-90°C) and maintain it for several hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 3-(1H-imidazol-2-yl)propanoate.

Experimental_Workflow_Radziszewski cluster_precursor Precursor Synthesis cluster_imidazole Imidazole Synthesis precursor_reaction Haloform Reaction of Trichloro Ketone precursor_workup Work-up & Distillation precursor_reaction->precursor_workup precursor_product Ethyl 3,3-diethoxypropanoate precursor_workup->precursor_product addition Add Ethyl 3,3-diethoxypropanoate precursor_product->addition reaction_setup Combine Glyoxal, Ammonia, and Solvent reaction_setup->addition reflux Heat at 70-90°C (Monitor by TLC) addition->reflux workup Neutralization & Extraction reflux->workup purification Column Chromatography workup->purification final_product Ethyl 3-(1H-imidazol-2-yl)propanoate purification->final_product

Caption: Experimental workflow for the Radziszewski synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate.

Part 2: An Alternative Synthetic Route: The Amidine Condensation

An important alternative for the synthesis of 2-substituted imidazoles is the condensation of an amidine with an α-halo ketone.[9][10] This method offers a different retrosynthetic approach and can be advantageous in certain contexts.

Reaction Mechanism

This reaction proceeds via the nucleophilic attack of the amidine on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to form the imidazole ring. For the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate, the required starting materials would be 3-ethoxy-3-iminopropanamide (the amidine of ethyl cyanoacetate) and an α-haloacetaldehyde derivative.

Amidine_Mechanism amidine 3-Ethoxy-3-iminopropanamide initial_adduct Initial Adduct amidine->initial_adduct + α-Haloacetaldehyde haloketone α-Haloacetaldehyde haloketone->initial_adduct cyclized_intermediate Cyclized Intermediate initial_adduct->cyclized_intermediate Intramolecular Nucleophilic Attack product Ethyl 3-(1H-imidazol-2-yl)propanoate cyclized_intermediate->product - H₂O (Dehydration)

Caption: The mechanism of imidazole synthesis via the condensation of an amidine and an α-halo ketone.

Experimental Protocol: Amidine Condensation

This protocol outlines the general steps for the synthesis of a 2-substituted imidazole using the amidine route.

Step 1: Preparation of the Amidine

Amidines can be prepared from the corresponding nitriles.[10] For example, 3-ethoxy-3-iminopropanamide can be synthesized from ethyl cyanoacetate.

Step 2: Condensation Reaction

  • Reaction Setup: In a round-bottom flask, dissolve the amidine hydrochloride and a base, such as potassium bicarbonate, in a mixture of an organic solvent (e.g., tetrahydrofuran) and water.[10]

  • Addition of α-Halo Ketone: Heat the mixture to reflux and add a solution of the α-halo ketone (e.g., chloroacetaldehyde) in the same organic solvent dropwise.[10]

  • Reaction Conditions: Maintain the reaction at reflux for several hours, monitoring its progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, add water, and extract the product with an organic solvent. The organic layer is then dried and concentrated. The product can often be purified by recrystallization or column chromatography.[10]

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and safety considerations.

FeatureRadziszewski SynthesisAmidine Condensation
Starting Materials Glyoxal, Ammonia, Aldehyde (or precursor)Amidine, α-Halo Ketone
Typical Yields Variable, can be low to moderate[5]Good to excellent (83-91% reported for some 2,4-disubstituted imidazoles)[9]
Reaction Conditions Moderate temperatures (70-90°C)[8]Reflux temperatures[10]
Scalability Industrially applied method[5]Scalable to kilogram quantities[10]
Advantages Uses readily available, simple starting materials. One-pot potential.High yields, often with high purity without chromatography.[9][10]
Disadvantages Can produce significant amounts of by-products.[8] Yields can be sensitive to reaction conditions.Requires synthesis of the amidine precursor. α-Halo ketones can be lachrymatory and toxic.

Conclusion

The synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate can be effectively achieved through the Radziszewski reaction, a robust and scalable method that utilizes simple and accessible starting materials. While the reaction mechanism is complex and can lead to byproducts, careful control of reaction conditions can optimize the yield of the desired 2-substituted imidazole. The amidine condensation route offers a high-yielding alternative, particularly when high purity is a primary concern. The selection of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the research or manufacturing process, including scale, cost of reagents, and available equipment.

References

  • An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. (n.d.). ResearchGate. [Link]

  • Murry, J. A., Frantz, D., So, R., & Tillyer, R. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 78, 149. [Link]

  • A Review of Imidazole Derivatives. (2023). Asian Journal of Research in Chemistry, 16(3), 223-230. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). ResearchGate. [Link]

  • de Oliveira, B. R., dos Santos, J. C. S., & de Castro, H. F. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(23), 8206. [Link]

  • Debus–Radziszewski imidazole synthesis. (2023, December 1). In Wikipedia. [Link]

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  • Recent advances in the synthesis of highly substituted imidazolidines. (2014). Molecules, 19(9), 13686-13739. [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2021). Molecules, 26(16), 4991. [Link]

  • Radziszewskis Imidazole Synthesis. (n.d.). Scribd. [Link]

  • Tietze, L. F., Voss, E., & Hartfiel, U. (1990). ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses, 69, 238. [Link]

  • Synthesis of amidines. (n.d.). Organic Chemistry Portal. [Link]

  • Kopytin, A. V., & Laskin, A. (2019). Theoretical analysis of glyoxal condensation with ammonia in aqueous solution. Physical Chemistry Chemical Physics, 21(16), 8466-8477. [Link]

  • Ethyl 3,3-diethoxypropionate. (n.d.). PubChem. [Link]

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  • Kopytin, A. V., & Laskin, A. (2020). The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. Physical Chemistry Chemical Physics, 22(30), 17266-17277. [Link]

Sources

Stability and degradation profile of ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 3-(1H-imidazol-2-yl)propanoate

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of Ethyl 3-(1H-imidazol-2-yl)propanoate, a key intermediate in pharmaceutical synthesis. As a molecule incorporating both an imidazole ring and an ethyl ester functional group, it presents a unique set of stability challenges. This document outlines a systematic approach grounded in regulatory expectations, specifically the International Council for Harmonisation (ICH) guidelines, to elucidate its intrinsic stability.[1][2] We delve into the rationale behind forced degradation study design, the development of stability-indicating analytical methods, and the prediction of principal degradation pathways, including hydrolysis, oxidation, and photolysis. This guide is intended for researchers, scientists, and drug development professionals to establish a robust stability profile, ensuring the quality, safety, and efficacy of the final drug substance.

Introduction and Molecular Overview

Ethyl 3-(1H-imidazol-2-yl)propanoate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive imidazole core linked to a propanoate ester chain, makes it a versatile building block for more complex active pharmaceutical ingredients (APIs). The imidazole moiety is a common feature in many drugs, valued for its hydrogen bonding capabilities and ability to participate in metabolic processes. The ethyl ester provides a modifiable handle for prodrug strategies or further synthetic elaboration.

However, these same functional groups are susceptible to chemical degradation. The ester linkage is prone to hydrolysis, while the electron-rich imidazole ring can be sensitive to oxidation and photolytic conditions.[3][4][5] Understanding the intrinsic stability of this molecule is therefore a critical prerequisite for its successful application in drug development. A thorough stability profile informs crucial decisions regarding formulation, packaging, storage conditions, and the establishment of a re-test period or shelf life.[1][6] This guide provides the scientific and methodological foundation for conducting such an investigation.

Regulatory Framework: The Role of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development and is mandated by regulatory bodies worldwide.[7][8] The purpose of these studies is multifaceted:

  • Elucidation of Degradation Pathways: To identify the likely degradation products that could form under storage and handling conditions.[6]

  • Demonstration of Analytical Method Specificity: To prove that the chosen analytical method is "stability-indicating," meaning it can accurately measure the parent compound in the presence of its degradants and other impurities.[1]

  • Understanding Molecular Lability: To reveal the intrinsic chemical vulnerabilities of the molecule, which helps in developing stable formulations and selecting appropriate packaging.[3]

  • Informing Manufacturing and Storage: To guide the establishment of appropriate manufacturing process controls and recommended storage conditions.[1]

According to ICH guideline Q1A(R2), stress testing should evaluate the impact of temperature, humidity, pH (hydrolysis), oxidation, and light on the drug substance.[1][6]

Designing the Forced Degradation Study: A Methodological Approach

A successful forced degradation study for Ethyl 3-(1H-imidazol-2-yl)propanoate requires a systematic evaluation of key stress factors. The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and characterize degradation products without completely destroying the parent molecule.[9]

Experimental Workflow

The overall process follows a logical sequence from stress application to data analysis, ensuring a comprehensive and self-validating study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Expose Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Prep->Thermal Expose Photo Photostability (ICH Q1B Light Conditions) Prep->Photo Expose Neutralize Neutralize/Quench Reactions Acid->Neutralize Sample Base->Neutralize Sample Oxidation->Neutralize Sample Thermal->Neutralize Sample Photo->Neutralize Sample Dilute Dilute to Target Concentration Neutralize->Dilute HPLC HPLC-UV/DAD Analysis Dilute->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Characterize Unknowns Report Summarize Data: - % Degradation - Impurity Profile - Mass Balance HPLC->Report

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Experimental Protocols

The following protocols serve as a starting point and should be optimized based on the observed reactivity of the compound.

A. Hydrolytic Degradation

  • Acidic Condition: Dissolve Ethyl 3-(1H-imidazol-2-yl)propanoate in 0.1 M hydrochloric acid. Heat at 60°C for 24-48 hours. Withdraw samples at appropriate time points.

  • Basic Condition: Dissolve the compound in 0.1 M sodium hydroxide. Keep at room temperature for 8-12 hours. The ester hydrolysis is expected to be much faster under basic conditions.[5] Withdraw samples at appropriate time points.

  • Neutral Condition: Dissolve the compound in purified water. Heat at 60°C for 48 hours.

  • Sample Processing: Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

B. Oxidative Degradation

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 3% hydrogen peroxide.

  • Store the solution in the dark at room temperature for 24 hours. The imidazole ring is known to be susceptible to oxidation by peroxides.[3][4]

  • Withdraw samples and, if necessary, quench the reaction with an agent like sodium sulfite before analysis.

C. Photolytic Degradation

  • Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[6]

  • Maintain a parallel control sample protected from light (e.g., wrapped in aluminum foil).

  • Analyze both the light-exposed and control samples. Imidazole moieties can be sensitive to photodegradation.[4][10]

D. Thermal Degradation

  • Solid State: Place the solid compound in a controlled temperature chamber (e.g., 80°C) for 7 days.

  • Solution State: Prepare a solution of the compound in a suitable solvent and heat at 80°C for 7 days.

  • Analyze the stressed samples against a control stored at 4°C. High temperatures can provide the energy needed to overcome activation barriers for degradation.[11]

Development of a Stability-Indicating Analytical Method

A robust, validated stability-indicating method is essential for separating the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.[12][13]

HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B to ensure elution of compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV/Photodiode Array (PDA) at a wavelength determined by the compound's UV spectrum (e.g., ~210-230 nm for the imidazole ring).[14]

  • Injection Volume: 10 µL.

This method should be systematically optimized to achieve adequate resolution (>2) between the parent peak and all degradant peaks. The stressed samples from the forced degradation study are used to challenge and validate the method's specificity.

Predicted Degradation Pathways and Products

Based on the chemical structure of Ethyl 3-(1H-imidazol-2-yl)propanoate, two primary degradation pathways are anticipated.

Degradation_Pathways cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent Ethyl 3-(1H-imidazol-2-yl)propanoate AcidProduct 3-(1H-imidazol-2-yl)propanoic Acid Parent->AcidProduct H+ or OH- (Hydrolysis) OxidizedProduct1 Hydroxylated Imidazole Derivatives Parent->OxidizedProduct1 [O] (e.g., H2O2) OxidizedProduct2 Ring-Opened Products (e.g., Amides, Formamides) Parent->OxidizedProduct2 [O] (e.g., H2O2) Ethanol Ethanol

Caption: Predicted Degradation Pathways.

Hydrolytic Degradation

The most probable degradation route is the hydrolysis of the ethyl ester bond.

  • Under acidic conditions, this proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Under basic conditions, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is generally a faster process for esters.[5] The primary product in both cases would be 3-(1H-imidazol-2-yl)propanoic Acid .

Oxidative Degradation

The imidazole ring is susceptible to oxidative attack, particularly at the electron-rich carbon atoms.[3]

  • Reaction with oxidizing agents like H₂O₂ can lead to the formation of hydroxylated imidazole derivatives .

  • More aggressive oxidation can result in cleavage of the imidazole ring , yielding various acyclic products such as formamides or oxamides.[15][16] The specific products would need to be identified using mass spectrometry (LC-MS).

Photodegradation

Exposure to UV light can generate reactive species, such as singlet oxygen, which can attack the imidazole ring, leading to a complex mixture of photo-oxidation products similar to those seen in oxidative stress studies.[4][10]

Data Interpretation and Presentation

All data from the stability-indicating HPLC analysis should be systematically tabulated to provide a clear overview of the compound's stability profile. Mass balance should be calculated to ensure that all degradation products have been accounted for.

Table 1: Summary of Forced Degradation Results for Ethyl 3-(1H-imidazol-2-yl)propanoate

Stress ConditionTimeParent Assay (%)Major Degradant 1 (%) (RRT)Major Degradant 2 (%) (RRT)Total Impurities (%)Mass Balance (%)
Control0 hr100.0NDNDND100.0
0.1 M HCl48 hr88.510.2 (0.65)ND11.199.6
0.1 M NaOH8 hr85.213.5 (0.65)0.5 (1.15)14.399.5
3% H₂O₂24 hr90.1ND8.9 (1.28)9.599.6
Thermal (80°C)7 days98.80.5 (0.65)ND0.999.7
Photolytic (ICH)-95.4ND3.1 (1.35)4.199.5

*RRT = Relative Retention Time; ND = Not Detected. (Note: Data are illustrative).

Conclusion

This guide presents a comprehensive, scientifically grounded strategy for assessing the stability and degradation profile of Ethyl 3-(1H-imidazol-2-yl)propanoate. By adhering to ICH guidelines and applying sound chemical principles, researchers can effectively identify the intrinsic vulnerabilities of the molecule. The primary degradation pathways are predicted to be hydrolysis of the ethyl ester and oxidation of the imidazole ring. A validated, stability-indicating HPLC method is paramount for accurately quantifying the parent compound and its degradation products. The insights gained from these studies are indispensable for ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
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  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
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  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3137-3145.
  • Wang, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(3), 1167-1174.
  • Wang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air.
  • Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.
  • Jencks, W. P., & Kirsch, J. F. (1962). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 84(16), 3269-3270.
  • Attia, K. A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5949.
  • Csomor, O., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9075-9083.
  • Zhang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357.
  • ResearchGate. (n.d.). Oxidative cleavage of imidazole ring in purine analogs.
  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process.
  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. (2025). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

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An In-Depth Technical Guide to the Solubility of Ethyl 3-(1H-imidazol-2-yl)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, understanding the solubility of a molecule is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. Ethyl 3-(1H-imidazol-2-yl)propanoate, a heterocyclic compound incorporating both an imidazole ring and an ethyl ester functional group, presents a unique and compelling case study in solubility. The imidazole moiety is a ubiquitous feature in many biologically active molecules, prized for its ability to engage in crucial hydrogen bonding interactions and its amphoteric nature.[1][2][3][4] The ethyl propanoate tail, on the other hand, introduces a degree of lipophilicity. The interplay between these two structural features dictates the compound's interaction with its environment, most notably its solubility in various media.

This technical guide provides a comprehensive exploration of the solubility of ethyl 3-(1H-imidazol-2-yl)propanoate in a range of organic solvents. As direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this guide will focus on the foundational principles and a robust experimental framework for determining its solubility. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, a detailed protocol for its empirical determination, and a predictive analysis of its behavior in different solvent classes. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the solubility characterization of novel chemical entities.

Physicochemical Characterization of Ethyl 3-(1H-imidazol-2-yl)propanoate

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility. Ethyl 3-(1H-imidazol-2-yl)propanoate is a molecule of dual character, a feature that will be central to its solubility profile.

Structural Features:

  • Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. One nitrogen atom bears a hydrogen (N-H), making it a hydrogen bond donor .[1][2] The other nitrogen atom has a lone pair of electrons, positioning it as a hydrogen bond acceptor .[4] The imidazole ring is also polar and amphoteric, capable of acting as both a weak acid and a weak base.[3][5][6] The pKa of the conjugate acid of imidazole is approximately 7, indicating that it can be protonated in acidic conditions.[3]

  • Ethyl Propanoate Group: This portion of the molecule consists of a three-carbon chain with an ethyl ester at the terminus. The ester carbonyl oxygen can act as a hydrogen bond acceptor .[4][7] The ethyl and propyl hydrocarbon portions are nonpolar, contributing to the molecule's lipophilicity.

Predicted Properties:

PropertyPredicted CharacteristicRationale
Polarity PolarThe highly polar imidazole ring is the dominant feature.[6]
Hydrogen Bonding Donor & AcceptorThe N-H group on the imidazole ring is a hydrogen bond donor. The non-protonated imidazole nitrogen and the ester carbonyl oxygen are hydrogen bond acceptors.[1][4][7]
Aqueous Solubility Moderate to LowWhile the imidazole ring is water-soluble, the ethyl propanoate tail will decrease overall aqueous solubility.[6]
Organic Solvent Solubility VariableExpected to be soluble in polar organic solvents, with decreasing solubility in nonpolar solvents.
pKa (conjugate acid) ~7Based on the pKa of imidazole.[3] This suggests solubility may be pH-dependent in aqueous systems.

Theoretical Principles of Solubility

The adage "like dissolves like" is a useful starting point, but a more nuanced understanding of intermolecular forces is necessary for a scientific approach to solubility. The dissolution of a crystalline solid, such as ethyl 3-(1H-imidazol-2-yl)propanoate, in a solvent is a two-step energetic process:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For our target molecule, these forces are likely to be a combination of hydrogen bonding between imidazole rings and van der Waals forces.

  • Solvation Energy: The energy released when the solute molecules are surrounded by and interact with solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The nature and strength of the solute-solvent interactions are therefore critical.

Intermolecular Interactions at Play
  • Hydrogen Bonding: This is the strongest type of intermolecular force and will be a major driver of solubility for ethyl 3-(1H-imidazol-2-yl)propanoate.

    • Protic Solvents (e.g., alcohols like ethanol and methanol) can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for our target molecule, as they can interact with both the N-H donor and the nitrogen and carbonyl acceptors.

    • Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMSO) can only act as hydrogen bond acceptors. They will interact favorably with the N-H donor on the imidazole ring.

  • Dipole-Dipole Interactions: The polar nature of both the imidazole ring and the ester group will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): These are weaker forces that are present in all molecules and will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

The interplay of these forces will determine the solubility in any given solvent.

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Experimental Workflow

Below is a detailed, step-by-step protocol for determining the solubility of ethyl 3-(1H-imidazol-2-yl)propanoate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid ethyl 3-(1H-imidazol-2-yl)propanoate prep2 Add to a known volume of the organic solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) prep2->equil1 equil2 Ensure excess solid remains, confirming saturation equil1->equil2 sep1 Centrifuge the sample to pellet the undissolved solid equil2->sep1 sep2 Carefully collect the supernatant sep1->sep2 ana1 Dilute the supernatant with a suitable mobile phase sep2->ana1 ana2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 ana3 Calculate the solubility (e.g., in mg/mL or mol/L) ana2->ana3 G cluster_solvents Organic Solvents solute Ethyl 3-(1H-imidazol-2-yl)propanoate Imidazole Ring: - H-bond donor (N-H) - H-bond acceptor (N) - Dipole-dipole Ethyl Propanoate: - H-bond acceptor (C=O) - Van der Waals protic {Polar Protic | (e.g., Methanol, Ethanol) | - H-bond donor - H-bond acceptor - Dipole-dipole} solute->protic Strong H-bonding (donor & acceptor) + Dipole-dipole aprotic {Polar Aprotic | (e.g., Acetone, DMSO) | - H-bond acceptor - Dipole-dipole} solute->aprotic Moderate H-bonding (acceptor only) + Dipole-dipole nonpolar {Nonpolar | (e.g., Toluene, Hexane) | - Van der Waals} solute->nonpolar Weak Van der Waals

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 3-(1H-imidazol-2-yl)propanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 3-(1H-imidazol-2-yl)propanoate

Ethyl 3-(1H-imidazol-2-yl)propanoate is a bifunctional heterocyclic building block of significant interest to the medicinal chemistry and drug development community. Its structure uniquely combines a nucleophilic imidazole ring, a common pharmacophore and bioisostere for various biological targets, with a modifiable ethyl ester handle. This arrangement provides a strategic advantage for synthesizing diverse molecular scaffolds. The imidazole moiety can engage in hydrogen bonding and metal coordination, while the propanoate side chain allows for the introduction of varied functionality through hydrolysis, amidation, or other ester modifications. This guide provides an in-depth exploration of the reactivity of this building block and detailed protocols for its key transformations.

Physicochemical Properties and Handling

A thorough understanding of the physical properties and safe handling procedures is paramount for successful and reproducible experimentation.

PropertyValue
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Off-white to yellow solid or oil
Boiling Point Approx. 335.8±22.0 °C (Predicted)
Solubility Soluble in methanol, ethanol, DMF, DMSO
CAS Number 24215-02-9[1]

Handling & Storage:

  • Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • The compound is irritating to the eyes, skin, and respiratory system; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Core Reactivity and Synthetic Protocols

The synthetic utility of ethyl 3-(1H-imidazol-2-yl)propanoate stems from the reactivity of its two primary functional groups: the imidazole ring and the ethyl ester.

N-Functionalization of the Imidazole Ring

The secondary amine of the imidazole ring is a nucleophilic center, readily undergoing alkylation, acylation, or arylation. N-alkylation is one of the most common modifications used to build molecular complexity and modulate pharmacological properties.[2][3]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is required to deprotonate the imidazole N-H without competing in the alkylation reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal. These solvents effectively dissolve the imidazolide salt intermediate and the alkylating agent, facilitating the Sₙ2 reaction.

  • Temperature: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation is typically run at room temperature or with gentle heating to ensure a reasonable reaction rate.

Protocol 1: General Procedure for N-Alkylation

This protocol details a representative N-alkylation using benzyl bromide as the electrophile.

Workflow Diagram:

G cluster_0 N-Alkylation Protocol A Dissolve Ethyl 3-(1H-imidazol-2-yl)propanoate in anhydrous DMF B Cool to 0 °C (Ice Bath) A->B C Add NaH (60% in mineral oil) portion-wise B->C D Stir for 30 min at 0 °C C->D E Add Alkyl Halide (e.g., Benzyl Bromide) dropwise D->E F Warm to Room Temperature Stir for 2-16 h E->F G Quench with H₂O F->G H Extract with Ethyl Acetate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: Step-by-step workflow for the N-alkylation of the imidazole ring.

Reagents & Conditions:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Ethyl 3-(1H-imidazol-2-yl)propanoate168.191.0 g5.941.0
Sodium Hydride (60% in oil)24.00261 mg6.541.1
Benzyl Bromide171.041.12 g (0.78 mL)6.541.1
Anhydrous DMF-20 mL--

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 g, 5.94 mmol).

  • Dissolve the starting material in anhydrous DMF (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 261 mg, 6.54 mmol) in small portions. Stir the resulting suspension at 0 °C for 30 minutes. (Caution: H₂ gas evolution).

  • Add benzyl bromide (0.78 mL, 6.54 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-benzylated product.

Modification of the Ester Moiety

The ethyl ester provides a crucial handle for derivatization, most commonly through hydrolysis to the corresponding carboxylic acid. This acid is a key intermediate for amide bond formation, a cornerstone of medicinal chemistry.

Protocol 2: Alkaline Hydrolysis (Saponification)

Alkaline hydrolysis is generally preferred over acidic hydrolysis because the reaction is irreversible and goes to completion, forming the carboxylate salt.[4][5][6] Subsequent acidification protonates the salt to yield the desired carboxylic acid.[6][7]

Mechanistic Diagram:

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Reagents & Conditions:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Ethyl 3-(1H-imidazol-2-yl)propanoate168.191.0 g5.941.0
Sodium Hydroxide (NaOH)40.00356 mg8.911.5
Methanol (MeOH)-15 mL--
Water (H₂O)-5 mL--
1M Hydrochloric Acid (HCl)-~9 mL~9.0-

Step-by-Step Methodology:

  • Dissolve ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 g, 5.94 mmol) in a mixture of methanol (15 mL) and water (5 mL) in a round-bottom flask.

  • Add sodium hydroxide (356 mg, 8.91 mmol) and attach a reflux condenser.

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

  • Acidify the solution to pH ~5-6 by the dropwise addition of 1M HCl. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(1H-imidazol-2-yl)propanoic acid.

Amide Bond Formation

The resulting 3-(1H-imidazol-2-yl)propanoic acid is an ideal substrate for amide coupling reactions, allowing for the connection of this building block to a wide array of amines.

Causality Behind Experimental Choices:

  • Coupling Reagents: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective.[8][9] These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile.

  • Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is added to neutralize the acid formed during the reaction and to ensure the amine partner is in its free-base form.

  • Solvent: Polar aprotic solvents like DMF or DCM (Dichloromethane) are used to dissolve all reaction components.

Protocol 3: EDC/HOBt Mediated Amide Coupling

  • In a round-bottom flask, dissolve 3-(1H-imidazol-2-yl)propanoic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DMF.

  • Add the desired amine (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv) in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up typically involves dilution with water, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The imidazole-propanoate scaffold is a key feature in numerous biologically active molecules. For example, derivatives have been explored as intermediates in the synthesis of complex pharmaceutical agents. The core structure is found in compounds related to the anticoagulant drug Dabigatran, where a similar benzimidazole core is functionalized with an ethyl ester side chain.[10] This highlights the industrial relevance of mastering the chemistry of this building block for the development of novel therapeutics.

Conclusion

Ethyl 3-(1H-imidazol-2-yl)propanoate is a high-value, versatile building block for organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization at both the imidazole ring and the ester side chain. The protocols outlined in this guide provide robust and reproducible methods for key transformations, enabling researchers to efficiently generate diverse libraries of compounds for applications in drug discovery and materials science.

References

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Patel, R. N. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(5), 5765-5781. [Link]

  • PubChem. (n.d.). Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Wikipedia. (2023). Ester hydrolysis. [Link]

  • Tietze, L. F., Voss, E., & Hartfiel, U. (1990). Synthesis of Alkyl Propanoates by a Haloform Reaction of a Trichloro Ketone: Ethyl 3,3-Diethoxypropanoate. Organic Syntheses, 69, 238. [Link]

  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]

  • Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Save My Exams. (n.d.). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]

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Application Notes & Protocols: Ethyl 3-(1H-imidazol-2-yl)propanoate as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Strategic Value of the Imidazole Core

The imidazole ring is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active molecules and its unique chemical properties.[1] As a structural motif in numerous pharmaceuticals, the imidazole core offers a rich tapestry of reactivity, allowing for the construction of complex molecular architectures.[2] This guide focuses on a particularly valuable, yet underexplored, building block: ethyl 3-(1H-imidazol-2-yl)propanoate .

This molecule is strategically designed for synthetic utility. It features:

  • A C2-Substituted Imidazole: The propanoate chain is attached at the C2 position, leaving the N1 and N3 positions available for further functionalization, a key feature for building fused heterocyclic systems.

  • A Reactive Ester Group: The ethyl ester provides a handle for various transformations, including hydrolysis, amidation, reduction, or participation in condensation reactions.

  • An Alkyl Linker: The three-carbon chain offers conformational flexibility and serves as the backbone for forming new five- or six-membered rings upon cyclization.

This document provides a comprehensive overview of the application of ethyl 3-(1H-imidazol-2-yl)propanoate in the synthesis of medicinally relevant heterocyclic cores, such as imidazo[1,2-a]pyridines and pyrrolo[1,2-a]imidazoles. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-tested protocols to empower your research and development efforts.

Caption: Key reactive sites of ethyl 3-(1H-imidazol-2-yl)propanoate.

Part 1: Synthesis of the Core Building Block

A robust and scalable synthesis of the starting material is paramount. While various methods for imidazole synthesis exist[3], a practical approach to ethyl 3-(1H-imidazol-2-yl)propanoate involves the lithiation of a protected imidazole followed by nucleophilic attack on a suitable electrophile. This ensures regiocontrol, specifically targeting the C2 position.

Protocol 1: Synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate

Mechanistic Rationale: This protocol is based on the well-established method of directed ortho-metalation, adapted for heterocycles. N-protection (e.g., with a trityl group) prevents lithiation at the nitrogen. Subsequent treatment with a strong base like n-butyllithium (n-BuLi) selectively deprotonates the C2 position, the most acidic carbon proton on the imidazole ring.[4] The resulting C2-lithiated species is a potent nucleophile that readily undergoes a conjugate addition reaction with ethyl acrylate. Final deprotection under mild acidic conditions yields the target compound.

Experimental Workflow:

G start 1-Trityl-1H-imidazole step1 Dissolve in dry THF Cool to -78 °C start->step1 step2 Add n-BuLi dropwise Stir for 1 hour step1->step2 step3 Add Ethyl Acrylate Warm to RT overnight step2->step3 step4 Quench with aq. NH4Cl Perform aqueous workup step3->step4 step5 Acidic Deprotection (e.g., TFA in DCM) step4->step5 step6 Purify via Column Chromatography step5->step6 end Ethyl 3-(1H-imidazol-2-yl)propanoate step6->end

Caption: Workflow for the synthesis of the core building block.

Step-by-Step Procedure:

  • Protection: To a solution of 1-trityl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere, cool the mixture to -78 °C using an acetone/dry ice bath.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting orange solution at -78 °C for 1 hour.

  • Alkylation: Add ethyl acrylate (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in dichloromethane (DCM, 0.2 M). Add trifluoroacetic acid (TFA, 2.0 eq) and stir at room temperature for 4 hours. Monitor by TLC until the starting material is consumed.

  • Purification: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford ethyl 3-(1H-imidazol-2-yl)propanoate.

Part 2: Application in Fused Heterocycle Synthesis

The true synthetic power of ethyl 3-(1H-imidazol-2-yl)propanoate is realized in its ability to serve as a precursor to fused bicyclic systems of high medicinal value.

Application 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are privileged scaffolds found in numerous FDA-approved drugs. The classical synthesis often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] Our strategy adapts this logic by first coupling the imidazole with a substituted 2-halopyridine, followed by an intramolecular cyclization-condensation.

Mechanistic Rationale: The synthesis proceeds via two key steps. First, an SNAr (Nucleophilic Aromatic Substitution) reaction occurs where the N1 of the imidazole displaces a halide (e.g., chlorine or bromine) from an electron-deficient pyridine ring. The subsequent step is an intramolecular cyclization. Under basic conditions, the methylene group alpha to the ester is deprotonated, forming an enolate. This enolate then attacks the pyridine ring in a Chichibabin-like reaction, leading to the fused bicyclic system. Alternatively, acidic conditions can promote cyclization via activation of the ester carbonyl.

Synthetic Pathway:

G cluster_steps Reaction Sequence A Ethyl 3-(1H-imidazol-2-yl)propanoate C Intermediate: N-Arylated Imidazole A->C Step 1: SNAr Reaction (e.g., K2CO3, DMF, 100 °C) B + 2-Chloro-X-pyridine E Imidazo[1,2-a]pyridine Derivative C->E Step 2: Cyclization (e.g., NaOEt, EtOH, reflux) D Intramolecular Cyclization-Condensation

Caption: General pathway for imidazo[1,2-a]pyridine synthesis.

Protocol 2: Two-Step Synthesis of an Imidazo[1,2-a]pyridin-5-one Derivative
  • N-Arylation: In a sealed tube, combine ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq), the desired 2-chloropyridine derivative (1.1 eq), and potassium carbonate (2.5 eq) in anhydrous dimethylformamide (DMF, 0.3 M). Heat the mixture at 100 °C for 12-18 hours, monitoring by LC-MS. After cooling, dilute with water and extract with ethyl acetate. Purify the crude N-arylated intermediate by column chromatography.

  • Cyclization: Dissolve the purified intermediate (1.0 eq) in absolute ethanol (0.2 M). Add a solution of sodium ethoxide (2.0 eq, freshly prepared from sodium metal in ethanol or a commercial solution). Heat the mixture to reflux for 6-8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Dry the organic layer and concentrate. Purify the final product by column chromatography or recrystallization to yield the target imidazo[1,2-a]pyridine derivative.

Parameter Condition A (Arylation) Condition B (Cyclization) Expected Yield
Base K₂CO₃NaOEt60-85% (over 2 steps)
Solvent DMFEthanol
Temperature 100 °CReflux (~78 °C)
Time 12-18 h6-8 h

Table 1. Representative reaction conditions for the synthesis of Imidazo[1,2-a]pyridine derivatives.

Application 2: Synthesis of Pyrrolo[1,2-a]imidazole Derivatives

The pyrrolo[1,2-a]imidazole scaffold is another key structural motif in medicinal chemistry, often targeted for its antimicrobial properties.[6] Our approach leverages the ester functionality as a precursor to a side chain capable of intramolecular cyclization.

Mechanistic Rationale: This synthesis is a classic example of functional group manipulation followed by intramolecular ring formation. The ester is first reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) to avoid reduction of the imidazole ring. The resulting alcohol is then converted into a good leaving group, typically a tosylate or mesylate. Finally, treatment with a non-nucleophilic base promotes an intramolecular SN2 reaction, where the imidazole N1 attacks the carbon bearing the leaving group, forming the fused five-membered pyrrolidine ring.[7]

Protocol 3: Multi-Step Synthesis of a Tetrahydropyrrolo[1,2-a]imidazole
  • Reduction: To a solution of ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq) in THF (0.25 M) at 0 °C, add lithium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 5 hours. Carefully quench the reaction with water, followed by 1 M HCl. Basify with NaOH solution and extract with ethyl acetate. Dry and concentrate to yield 3-(1H-imidazol-2-yl)propan-1-ol, which can often be used without further purification.

  • Activation (Tosylation): Dissolve the crude alcohol (1.0 eq) in DCM (0.3 M) at 0 °C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Stir at 0 °C for 30 minutes and then at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry, and concentrate. Purify the tosylate by column chromatography.

  • Intramolecular Cyclization: Dissolve the purified tosylate (1.0 eq) in anhydrous acetonitrile (0.1 M). Add potassium carbonate (3.0 eq) and heat to reflux for 12 hours. Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting crude product by column chromatography to afford the 5,6,7-trihydro-pyrrolo[1,2-a]imidazole.[8]

Conclusion

Ethyl 3-(1H-imidazol-2-yl)propanoate is a highly versatile and powerful building block for modern heterocyclic synthesis. Its strategically placed functional groups allow for a range of transformations, providing access to complex and medicinally relevant scaffolds such as imidazo[1,2-a]pyridines and pyrrolo[1,2-a]imidazoles. The protocols outlined in this guide are designed to be robust and reproducible, serving as a foundation for the exploration of novel chemical space. By understanding the underlying mechanistic principles, researchers can adapt and expand upon these methods to accelerate drug discovery and development programs.

References

  • Pendbhaje, N. S., et al. (2022). RATIONAL APPROACHES FOR SYNTHESIS OF SOME NOVEL IMIDAZOLE HETEROCYCLES WITH THEIR BROAD SPECTRUM OF PHARMACOLOGICAL ACTIVITIES: A BRIEF REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Martinez, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]

  • Bagdi, A. K., et al. (2014). One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Ghuge, P. P., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Sarma, B., et al. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Green Chemistry Letters and Reviews. Available at: [Link]

  • Narwal, S., et al. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hryhoriv, O., et al. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • OUCI. (n.d.). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. Retrieved from [Link]

  • Anderson, W. K., & Heider, A. R. (1995). New synthetic routes to pyrrolo-[1,2-a]- and -[1,2-c]-imidazol-5-ones by flash vacuum pyrolysis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Demina, P. A., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Bell, M. R., et al. (1993). Synthesis of 1-(1H-Imidazol-2-yl)ethane-1,2-diol Derivatives: A Novel Class of Protein Kinase C Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 3-(1H-imidazol-2-yl)propanoate. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for ensuring process control and final product quality. The described method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry and resolution from potential impurities and degradation products. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness.[1][2][3] This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Scientific Rationale

Ethyl 3-(1H-imidazol-2-yl)propanoate is a heterocyclic compound of increasing interest in medicinal chemistry and pharmaceutical development. The presence of the imidazole ring and the ethyl ester functional groups imparts specific physicochemical properties that necessitate a well-defined analytical method for its characterization and quantification. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]

The development of this method was guided by the molecular structure of the analyte. The imidazole ring contains a basic nitrogen atom and a UV-active chromophore, while the ester group adds to its polarity. Based on its predicted polarity (XLogP of a similar isomer is ~0.1), a reversed-phase chromatographic approach was selected as the most effective separation mode.[6]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column was chosen for its versatility and proven performance in retaining moderately polar organic compounds.

  • Mobile Phase pH: The imidazole ring has a pKa of approximately 7. To ensure consistent protonation, improve retention on the C18 column, and achieve sharp, symmetrical peaks, the mobile phase pH was buffered to an acidic pH of 3.0. At this pH, the imidazole nitrogen is consistently protonated, minimizing peak tailing that can occur from mixed-mode interactions with residual silanols on the silica support.

  • Detection: The imidazole ring provides UV absorbance suitable for quantification. While the λmax is low, detection at 220 nm offers a balance of high sensitivity for the analyte while minimizing interference from common HPLC solvents.

This application note provides not just a protocol, but a framework for understanding and implementing a self-validating analytical system grounded in established chromatographic principles and regulatory standards.[7][8]

Materials and Methods

Equipment and Consumables
  • HPLC System with UV or Photodiode Array (PDA) Detector, Pump, Autosampler, and Column Oven

  • Chromatography Data System (CDS) Software

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric Flasks (Class A)

  • Pipettes (Class A)

  • HPLC Vials with Caps

  • Syringe Filters (0.45 µm, PTFE or Nylon)

Reagents and Chemicals
  • Ethyl 3-(1H-imidazol-2-yl)propanoate Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (ACS Grade)

  • Phosphoric Acid (85%, ACS Grade)

  • Water (HPLC Grade or Milli-Q)

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (pH 3.0 Phosphate Buffer: Acetonitrile)

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Mobile Phase Composition: Mix the prepared pH 3.0 buffer with acetonitrile in the ratio specified in the HPLC conditions table (e.g., 85:15 v/v).

  • Degassing: Filter the final mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes or by using an online degasser.

Diluent Preparation The mobile phase is used as the diluent for all standard and sample preparations to ensure compatibility and optimal peak shape.

Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of Ethyl 3-(1H-imidazol-2-yl)propanoate reference standard.

  • Transfer it quantitatively into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

Working Standard and Calibration Curve Solutions Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the desired linear range (e.g., 5 µg/mL to 150 µg/mL).

Sample Preparation

  • Accurately weigh a portion of the sample (e.g., drug substance) expected to contain approximately 25 mg of the analyte.

  • Transfer it to a 25 mL volumetric flask and prepare it in the same manner as the Standard Stock Solution.

  • Further dilute as necessary to bring the final concentration within the validated calibration range (e.g., a 1:10 dilution to achieve a target concentration of 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 85:15 (v/v) pH 3.0 Phosphate Buffer: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system must be verified for its suitability. This is achieved by making five replicate injections of a working standard solution (e.g., 100 µg/mL). The results must conform to the predefined criteria outlined below, as per USP <621> guidelines.[7][9][10]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol

The analytical method was fully validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3]

Specificity and Stability-Indicating Capability

Specificity was established through forced degradation studies. The analyte was subjected to stress conditions to produce potential degradation products and demonstrate that the method can unequivocally assess the analyte in the presence of these degradants.[11][12][13]

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, at room temperature for 30 minutes.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, at room temperature for 4 hours.

  • Thermal Degradation: Dry powder exposed to 105°C for 24 hours.

The results should show that the main analyte peak is well-resolved from all degradation product peaks, proving the method is stability-indicating.

Linearity

Linearity was assessed by analyzing seven concentration levels, prepared in triplicate, across a range of 5% to 150% of the nominal concentration (5 to 150 µg/mL). The peak area versus concentration data was subjected to linear regression analysis.

ParameterResult
Range 5 - 150 µg/mL
Correlation Coeff. (r²) ≥ 0.999
y-intercept Close to zero
Accuracy (Recovery)

Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated.

Level% Recovery (Acceptance: 98.0% - 102.0%)
80%99.5%
100%100.2%
120%99.8%
Precision
  • Repeatability (Intra-day Precision): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed by a different analyst on a different day using different equipment.

The Relative Standard Deviation (%RSD) was calculated for both sets of measurements. An acceptance criterion of %RSD ≤ 2.0% is standard.[1][14]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (S).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Column Temperature: ± 5 °C (25°C and 35°C)

The system suitability parameters were checked under each condition and should remain within the acceptance criteria.

Visualizations

Analytical Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Solutions A->B C Prepare Sample Solutions A->C D System Equilibration C->D E System Suitability Test (SST) D->E F Analyze Samples (Blank, Standards, Samples) E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I J Final Report Generation I->J

Caption: Workflow for the HPLC analysis of Ethyl 3-(1H-imidazol-2-yl)propanoate.

Method Validation Logic

G cluster_qualitative Qualitative Confidence cluster_quantitative Quantitative Confidence center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Robustness Robustness (Reliability) center->Robustness ForcedDeg Forced Degradation (Stability-Indicating) Specificity->ForcedDeg proves Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ (Sensitivity) Linearity->LOD_LOQ

Caption: Core pillars of analytical method validation according to ICH guidelines.

Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying Ethyl 3-(1H-imidazol-2-yl)propanoate in a reliable and reproducible manner. The validation results confirm that the method is linear, accurate, precise, specific, and robust. Its stability-indicating nature makes it particularly useful for quality control, stability studies, and process monitoring in pharmaceutical development and manufacturing environments.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. Link

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Link

  • DSDP Analytics. USP <621> Chromatography. Link

  • United States Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography (2021). Link

  • United States Pharmacopeia. General Chapter <621> Chromatography (archived). Link

  • Zarzycki, P. K., et al. HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 2005.
  • Di Pietra, A. M., et al. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 1992. Link

  • Al-Shehri, M. M., et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 2020. Link

  • Al-Shehri, M. M., et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed, 2020. Link

  • Bel-Lara, A., et al. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Cogent Chemistry, 2016. Link

  • Pharma Guideline. Steps for HPLC Method Validation. Link

  • Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 2020. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11845203, ethyl 3-(1H-imidazol-1-yl)propanoate. Link

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Link

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube, 2024. Link

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Link

  • Prasad Babu, N., & Ramachandran, D. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 2018. Link

  • Sharma, G., et al. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 2012. Link

  • Goger, N. G., & Akkan, Z. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Pharmaceutical Sciences, 2021. Link

  • Ravi, A., et al. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences, 2009. Link

  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: ETHYL PROPIONATE. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736461, Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Link

  • PubChemLite. Ethyl 3-(1h-imidazol-1-yl)propanoate. Link

  • ChemicalBook. ETHYL 3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPANOATE. Link

  • Lunn, G. HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. Link

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Link

  • El-Kimary, E. I., et al. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Scientific Reports, 2023. Link

  • Lau, S. S., et al. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 2013. Link

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of Ethyl 3-(1H-imidazol-2-yl)propanoate

A Comprehensive Protocol for Identification and Quantification in Research and Development

Abstract

This application note presents a detailed and robust methodology for the analysis of ethyl 3-(1H-imidazol-2-yl)propanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl 3-(1H-imidazol-2-yl)propanoate is a heterocyclic compound of interest in synthetic chemistry and drug development as a potential building block or intermediate. The accurate identification and quantification of this analyte are crucial for reaction monitoring, purity assessment, and quality control. This guide provides a comprehensive protocol, from sample preparation to data interpretation, addressing the specific challenges associated with analyzing polar, nitrogen-containing compounds like imidazole derivatives. We emphasize the rationale behind method parameter selection to ensure scientific integrity and reproducible results for researchers, scientists, and drug development professionals.

Scientific Principles and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[1] It is the method of choice for the analysis of volatile and semi-volatile compounds.

Analyte Characteristics:

  • Compound: Ethyl 3-(1H-imidazol-2-yl)propanoate

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol [2]

  • Structure:

    
    
    

Challenges in the Analysis of Imidazole Derivatives: The analysis of imidazole derivatives by GC-MS can present unique challenges. The imidazole moiety contains a basic nitrogen atom, which can interact with active sites (e.g., free silanol groups) on the GC column and in the injector liner. This interaction can lead to poor chromatographic performance, characterized by:

  • Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.

  • Low Sensitivity: Loss of analyte due to irreversible adsorption.

  • Poor Reproducibility: Inconsistent results between injections.

To overcome these issues, this protocol employs a combination of optimized sample preparation, inert GC flow path selection, and carefully programmed chromatographic conditions. In cases of severe peak asymmetry, derivatization to cap the active N-H group can be an effective strategy.[3][4]

Experimental Workflow and Protocol

The entire analytical process, from sample receipt to final data analysis, is outlined below. This workflow is designed to ensure data quality and integrity at every stage.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Reaction Mixture) Dilution Dilution & Internal Standard Spiking Sample->Dilution Accurate Weighing Filtration Filtration (0.22 µm) Dilution->Filtration Vortex Mix Injection GC Injection (Autosampler) Filtration->Injection Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Elution Detection Mass Detection (Quadrupole) Ionization->Detection Ion Focusing Acquisition Data Acquisition (Full Scan / SIM) Detection->Acquisition Identification Peak Identification (RT & Mass Spectrum) Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS analytical workflow for ethyl 3-(1H-imidazol-2-yl)propanoate.

Materials and Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade. Avoid protic solvents like methanol for direct injection unless necessary, as they can interact with the stationary phase.[1]

  • Analyte Standard: Ethyl 3-(1H-imidazol-2-yl)propanoate, >98% purity.

  • Internal Standard (IS): (Optional, for quantification) A compound with similar chemical properties but a different retention time, e.g., Ethyl 4-imidazolecarboxylate or a suitable deuterated analog.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[4]

  • Syringe Filters: 0.22 µm PTFE filters for sample clarification.

Instrumentation

A standard GC-MS system equipped with the following is recommended:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Autosampler: For reproducible injections.[5]

  • GC Column: A mid-polarity column is recommended to balance separation and peak shape. An Agilent DB-35ms or equivalent (35%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness is a suitable choice. A standard DB-5ms can also be used, but may require more vigilant maintenance to prevent peak tailing.

Standard and Sample Preparation

Rationale: Proper sample preparation is crucial to protect the instrument and ensure accurate results. Dilution prevents column overloading, and filtration removes particulates that can clog the injector or column.[1]

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of ethyl 3-(1H-imidazol-2-yl)propanoate standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

  • Working Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock standard. If using an internal standard, spike each calibration level with a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample (e.g., a crude reaction mixture) into a vial.

    • Dilute with a known volume of dichloromethane to an estimated final concentration within the calibration range. For unknown samples, a starting concentration of ~10 µg/mL is recommended.[4]

    • Spike with the internal standard to the same concentration used in the calibration standards.

    • Vortex for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.22 µm PTFE syringe filter into a clean GC vial.

GC-MS Method Parameters

Rationale: The selected parameters are designed to ensure sufficient volatility of the analyte while maintaining chromatographic resolution and preventing thermal degradation. The slow oven ramp provides good separation of the analyte from potential impurities.

Parameter Value / Description Justification
GC System Agilent 8890 / 5977B MSDStandard, reliable instrumentation for this type of analysis.
Column DB-35ms (30 m x 0.25 mm, 0.25 µm)Mid-polarity phase offers good selectivity for the polar imidazole moiety while maintaining thermal stability.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas standard for GC-MS, providing good efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.[6]
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis. A split injection (e.g., 50:1) can be used for highly concentrated samples to prevent column overload.[5]
Oven Program 1. Initial Temp: 100 °C, hold for 1 min.2. Ramp: 15 °C/min to 280 °C.3. Hold: 5 min at 280 °C.The initial hold ensures good peak focusing. The ramp allows for elution at an optimal temperature, and the final hold bakes out any less volatile contaminants.
MS Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI) sources.
MS Quadrupole Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[7]
Acquisition Mode Full Scan (m/z 40-400)Allows for the identification of unknown impurities and confirmation of the analyte's mass spectrum. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

Data Analysis and Interpretation

Compound Identification

The identity of ethyl 3-(1H-imidazol-2-yl)propanoate is confirmed by a two-factor authentication:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of a known reference standard, typically within ±0.1 minutes.

  • Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard and correspond to the expected fragmentation pattern.

Expected Mass Spectral Fragmentation

Rationale: Understanding the fragmentation pathways is key to confirming the compound's identity, especially in the absence of a commercial library spectrum. The fragmentation of ethyl 3-(1H-imidazol-2-yl)propanoate under EI conditions is predicted to follow established rules for esters and heterocyclic compounds.[8][9]

m/z (Mass/Charge) Proposed Fragment Identity Fragmentation Pathway Significance
168[M]⁺• (Molecular Ion)Intact molecule with one electron removed.Confirms the molecular weight of the analyte.
123[M - OC₂H₅]⁺α-cleavage at the ester C-O bond with loss of an ethoxy radical (•OC₂H₅). A very common loss for ethyl esters.[8]Highly diagnostic for the ethyl ester functionality.
95[C₅H₇N₂]⁺Cleavage of the entire propanoate side chain, leaving the charged imidazole-methylene fragment.Indicates the core imidazole structure.
68[C₃H₄N₂]⁺•Imidazole cation radical, resulting from cleavage of the entire ethyl propanoate side chain.Confirms the presence of the imidazole ring.
45[OC₂H₅]⁺Ethoxy cation.Can be present but is often less abundant.
29[C₂H₅]⁺Ethyl cation from the ester group.Common fragment, but not highly specific.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column.2. Column contamination.1. Use an ultra-inert or deactivated liner.2. Trim the first 10-20 cm of the column.3. Consider derivatization (e.g., silylation with BSTFA) to block the N-H group.[6]
Low or No Signal 1. Sample too dilute.2. Injector or column adsorption.3. MS source needs cleaning.1. Prepare a more concentrated sample.2. Check for system activity (see above).3. Perform routine MS source maintenance.
Poor Reproducibility 1. Leaking syringe or septum.2. Inconsistent sample preparation.3. Active sites in the system.1. Replace the injector septum and check the syringe.2. Use an autosampler and ensure volumetric flasks and pipettes are calibrated.3. Deactivate the system.
Extraneous Peaks 1. Contaminated solvent or vials.2. Septum bleed.3. Sample carryover.1. Run a solvent blank to identify the source of contamination.2. Use high-quality, low-bleed septa.3. Run a solvent wash after high-concentration samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of ethyl 3-(1H-imidazol-2-yl)propanoate. By utilizing a mid-polarity column and optimized instrument parameters, this method allows for the reliable identification and quantification of the target analyte. The detailed explanation of the scientific rationale, data interpretation, and troubleshooting guidance equips researchers and drug development professionals with the necessary tools to achieve accurate and reproducible results, supporting critical decisions in the synthesis and quality control of imidazole-containing compounds.

References

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101681.
  • Grishina, E. A., et al. (2019). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sudebno-meditsinskaia ekspertiza, 62(5), 33-37. Available at: [Link]

  • Chen, P. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. Available at: [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Fiehn Laboratory. Available at: [Link]

  • ResearchGate. (2016). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Metabolomics Workbench. (n.d.). Preparation of polar EXTRACTS for GCMS and NMR analysis. University of Kentucky. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. PubChem. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Chemistry For Everyone. (2023, July 25). How Do You Prepare A Sample For GC-MS? YouTube. Available at: [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Available at: [Link]

  • National Institutes of Health. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

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Application Notes & Protocols: A Strategic Guide to the In Vitro Evaluation of Ethyl 3-(1H-imidazol-2-yl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, serving as the central pharmacophore in a multitude of clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow imidazole-containing molecules to bind with high affinity to a diverse array of biological targets.[1][2] Consequently, this scaffold is found in agents developed for oncology, infectious diseases, inflammation, and gastric acid-related disorders.[2][3]

When a novel compound such as ethyl 3-(1H-imidazol-2-yl)propanoate is synthesized, its structural similarity to known bioactive molecules provides a logical roadmap for its initial in vitro characterization. The propanoate side chain attached to the C2 position of the imidazole ring suggests potential interactions with enzymes or receptors that accommodate such features. This guide provides a strategic framework and detailed protocols for the systematic evaluation of this compound and its analogs, progressing from broad assessments of cellular effects to specific, target-based enzymatic and receptor assays.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability Screening

Rationale: Before investigating specific mechanisms of action, it is imperative to determine the concentration range at which a test compound exhibits general cytotoxic effects. This foundational screen ensures that observations in subsequent target-based assays are not merely artifacts of cell death. Cell viability assays, which measure the metabolic activity of a cell population, are robust, high-throughput, and cost-effective methods for this initial assessment.[4] The XTT assay is presented here as it offers a significant advantage over the traditional MTT assay: its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[5]

Protocol 1: XTT Cell Viability Assay

This protocol is designed to assess the effect of ethyl 3-(1H-imidazol-2-yl)propanoate or its analogs on the metabolic activity of a chosen cell line.

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble, orange-colored formazan product.[6] The intensity of the orange color is directly proportional to the number of living cells and can be quantified spectrophotometrically.

Materials:

  • Test Compound (e.g., ethyl 3-(1H-imidazol-2-yl)propanoate) dissolved in DMSO (e.g., 10 mM stock)

  • Mammalian cell line (e.g., A549, HEK293T, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • XTT Reagent and Electron Coupling Reagent (available in commercial kits)

  • 96-well clear, flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete culture medium. A typical starting range is 100 µM down to 0.1 µM. Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubation: Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT Reagent and Electron Coupling Reagent. Prepare the XTT labeling mixture according to the manufacturer's instructions (the ratio may vary).[5]

  • Assay Development: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[5]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in the CO2 incubator. The optimal incubation time can be cell-type dependent and should be optimized.[5]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of ~650 nm can be used to subtract background noise.[5]

Data Analysis:

  • Subtract the background absorbance (media-only wells) from all other readings.

  • Express the results as a percentage of the vehicle control viability: (% Viability) = (Absorbance_Test / Absorbance_VehicleControl) * 100.

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualization: XTT Assay Workflow

XTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h Seed->Incubate1 PrepareCmpd 3. Prepare Compound Dilutions Treat 4. Treat Cells with Compound PrepareCmpd->Treat Incubate2 5. Incubate 24-72h Treat->Incubate2 AddXTT 6. Add XTT Reagent Incubate2->AddXTT Incubate3 7. Incubate 2-4h AddXTT->Incubate3 Read 8. Read Absorbance (450-500nm) Incubate3->Read Data Analysis (IC50) Data Analysis (IC50) Read->Data Analysis (IC50)

Caption: Step-by-step workflow of the XTT cell viability assay.

Part 2: Target-Based Screening - Enzyme Inhibition Assays

Rationale: The imidazole scaffold is a well-known inhibitor of several key enzyme families.[1][2] By screening against these targets, we can rapidly determine if ethyl 3-(1H-imidazol-2-yl)propanoate or its analogs possess specific inhibitory activity. The following protocols target enzymes where imidazole derivatives have historically shown significant promise.

Protocol 2A: Carbonic Anhydrase (CA) Inhibition Assay

Principle: Carbonic anhydrases are metalloenzymes that are targets for drugs treating glaucoma and certain cancers.[7] This assay measures the ability of a compound to inhibit CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP), which is monitored by the increase in absorbance at 400-405 nm.[7]

Materials:

  • Human Carbonic Anhydrase (e.g., CA-II or CA-IX)

  • p-Nitrophenyl acetate (p-NPA), substrate

  • Acetazolamide (positive control inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic measurement capabilities

Procedure:

  • Reagent Preparation:

    • CA Working Solution: Dilute CA stock solution in cold Assay Buffer to the desired concentration (e.g., 10-60 units/mL).[7]

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in DMSO or acetonitrile. Prepare this fresh daily.[7]

    • Inhibitor Dilutions: Prepare serial dilutions of the test compound and Acetazolamide in Assay Buffer.

  • Plate Setup (in triplicate):

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO + 20 µL Substrate Solution.

    • Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[7]

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.[7]

  • Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO/inhibitor, and CA solution to the wells as described above. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells (except the Blank, which receives it earlier).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm every 30 seconds for 10-30 minutes.[7]

Data Analysis:

  • Calculate the reaction rate (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition: (% Inhibition) = (1 - (V_inhibitor / V_max_activity)) * 100.

  • Plot % Inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2B: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

Principle: COX enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[8] Many imidazole derivatives have been investigated as selective COX-2 inhibitors.[9][10] This fluorometric assay measures the peroxidase component of COX activity. The reaction between prostaglandin G2 (produced by the cyclooxygenase activity) and a fluorometric probe generates a highly fluorescent product, which is inhibited in the presence of a COX inhibitor.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Celecoxib (positive control inhibitor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and Celecoxib in DMSO.

  • Plate Setup (in triplicate):

    • Add 10 µL of the test compound dilutions (or DMSO for control) to the wells.[9]

    • Add 170 µL of the COX-2 enzyme solution (prepared in Assay Buffer) to each well.[9]

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature.[9]

  • Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the fluorometric probe in Assay Buffer. Initiate the reaction by adding 20 µL of this substrate solution to each well.[9]

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 10-20 minutes, using appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Similar to the CA assay, calculate reaction rates and percentage inhibition to determine the IC50 value. The selectivity index (SI) can be calculated by running a parallel assay with COX-1: SI = IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.[11]

Data Presentation: Hypothetical Enzyme Inhibition Data
Compound IDTarget EnzymeAssay MethodIC50 (µM)Selectivity Index (SI)
Analog A COX-1Fluorometric15.20.05
COX-2Fluorometric0.75
Analog B Carbonic Anhydrase IIColorimetric2.5N/A
Analog C COX-2Fluorometric> 50N/A
Celecoxib COX-1Fluorometric12.80.005
COX-2Fluorometric0.065
Acetazolamide Carbonic Anhydrase IIColorimetric0.012N/A

Part 3: Target-Based Screening - GPCR Modulation Assays

Rationale: The structural similarity of the imidazole ring to the endogenous ligand histamine makes G protein-coupled receptors (GPCRs), particularly the histamine H2 receptor, a primary target class for investigation.[12] The H2 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[12] Modern assays often use luminescence or fluorescence resonance energy transfer (LRET/BRET) for high sensitivity and reduced background interference.[13][14]

Protocol 3: H2 Receptor Functional Assay (LRET-based cAMP Measurement)

Principle: This protocol describes a competitive assay to measure the ability of a test compound to act as an antagonist by blocking agonist-induced cAMP production. The assay uses cells expressing the H2 receptor and a genetically encoded LRET-based cAMP biosensor. In the absence of cAMP, the biosensor is in a "closed" state, allowing energy transfer from a lanthanide donor (e.g., Terbium) to a fluorescent acceptor (e.g., GFP). When an agonist stimulates cAMP production, cAMP binds to the biosensor, causing a conformational change that separates the donor and acceptor, leading to a decrease in the LRET signal. An antagonist will prevent this change.[13][15]

Materials:

  • HEK293T cells stably co-expressing the human histamine H2 receptor and an LRET-based cAMP biosensor

  • Histamine (agonist)

  • Famotidine or Cimetidine (known H2 antagonists)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Lanthanide donor labeling solution

  • 384-well low-volume white microplates

  • Time-resolved luminescence (TR-LRET) enabled plate reader

Procedure:

  • Cell Seeding: Seed the engineered cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Plating: Prepare serial dilutions of the test compound and the reference antagonist (Famotidine) in Assay Buffer. Add 5 µL of each dilution to the appropriate wells. Include a no-antagonist control.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the potential antagonist to bind to the receptor.

  • Agonist Addition: Add 5 µL of histamine at a concentration that elicits an 80% maximal response (EC80), which should be predetermined in a separate agonist dose-response experiment. To control wells, add only Assay Buffer.

  • Signal Development: Incubate for 60 minutes at room temperature.

  • Detection: Add the lanthanide donor labeling solution and any other detection reagents as per the specific biosensor kit instructions. Incubate for the recommended time.

  • Data Acquisition: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-LRET plate reader.[13]

Data Analysis:

  • Calculate the LRET ratio (e.g., Acceptor Emission / Donor Emission).

  • Normalize the data: Set the signal from the "no agonist" control as 100% inhibition and the signal from the "agonist only" control as 0% inhibition.

  • Plot the normalized response against the logarithm of the test compound concentration to determine the IC50 value, representing its potency as an antagonist.

Visualization: H2 Receptor Signaling and Assay Principle

H2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_assay LRET Assay Principle H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Low_cAMP Low cAMP: Biosensor 'Closed' High LRET High_cAMP High cAMP: Biosensor 'Open' Low LRET Low_cAMP->High_cAMP Agonist adds cAMP Histamine Histamine (Agonist) Histamine->H2R Antagonist Analog (Antagonist) Antagonist->H2R blocks

Caption: Histamine H2 receptor signaling pathway and the LRET assay principle.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Warner, T. D., & Mitchell, J. A. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 194, 23-32.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
  • Hill, S. J., & Young, J. M. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and Actions, 16(3-4), 170-172. [Link]

  • Danaher Life Sciences. (n.d.).
  • BenchChem. (2025).
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • BenchChem. (2025). Application Notes: Histamine H2 Receptor Binding Assay Using Arpromidine.
  • Selvin, P. R. (2020). Single-Chain Lanthanide Luminescence Biosensors for Cell-Based Imaging and Screening of Protein-Protein Interactions. National Institutes of Health. [Link]

  • Bajar, B. T., et al. (2016). Lanthanide-based resonance energy transfer biosensors for live-cell applications. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Yanagisawa, I., et al. (1987). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. PubMed. [Link]

  • Lin, J. H., et al. (1988). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. PubMed. [Link]

  • ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. [Link]

  • Inam, M., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org.
  • ResearchGate. (n.d.). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. [Link]

  • Kumar, S., et al. (2016). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences, 5(11), 273-280.
  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 680573. [Link]

  • Frontiers in Oncology. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • Al-blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(7), 1873. [Link]

Sources

Derivatization of ethyl 3-(1H-imidazol-2-yl)propanoate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, often classified as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and natural products.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature allow for versatile interactions with various biological targets like enzymes and receptors.[2][3] Consequently, imidazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]

This guide focuses on a specific, versatile starting material: ethyl 3-(1H-imidazol-2-yl)propanoate . This molecule presents three primary points for chemical modification:

  • The nucleophilic N1-H of the imidazole ring.

  • The C4 and C5 positions of the imidazole ring (requiring harsher conditions, not covered in this primary guide).

  • The ethyl ester, which can be hydrolyzed and converted to amides.

By systematically modifying these positions, researchers can generate a diverse chemical library. This process of creating analogues is fundamental to drug discovery, enabling the exploration of Structure-Activity Relationships (SAR) and the optimization of a compound's pharmacokinetic and pharmacodynamic properties.[7][8] These application notes provide detailed protocols for key derivatization reactions centered on the N1-position, offering a robust starting point for any biological screening campaign.

Foundational Chemistry: Reactivity of the Imidazole Ring

The key to derivatizing ethyl 3-(1H-imidazol-2-yl)propanoate lies in the reactivity of the imidazole N-H group. The imidazole ring contains two nitrogen atoms: one is a basic, pyridine-like nitrogen (N3), and the other is a non-basic, pyrrole-like nitrogen (N1) bearing a proton. This N1-H is weakly acidic and can be readily deprotonated by a suitable base. The resulting imidazolate anion is a potent nucleophile, making the N1 position the primary site for electrophilic attack in reactions like alkylation and acylation.[9]

The choice of base, solvent, and electrophile is critical and dictates the reaction's success and efficiency. For instance, strong bases like sodium hydride (NaH) ensure complete deprotonation, which is ideal for reactions with weak electrophiles. In contrast, milder bases like potassium carbonate (K₂CO₃) are often sufficient for reactive electrophiles and offer a safer, more practical experimental setup.[10]

Derivatization Workflow for Library Generation

The overall strategy involves a parallel synthesis approach where the core scaffold, ethyl 3-(1H-imidazol-2-yl)propanoate, is subjected to various reaction conditions to generate a library of analogues. This workflow is designed for efficiency and diversity.

Derivatization_Workflow cluster_reactions A Starting Material Ethyl 3-(1H-imidazol-2-yl)propanoate B Parallel Derivatization Reactions A->B C Protocol 1: N-Alkylation B->C D Protocol 2: N-Acylation B->D E Protocol 3: Advanced Functionalization (e.g., Suzuki Coupling Precursor) B->E F Purification & Quality Control (Chromatography, NMR, MS, HPLC) C->F D->F E->F G Compound Library (Plate Mapping & Storage) F->G H High-Throughput Biological Screening (HTS) G->H I Hit Identification & SAR Analysis H->I Suzuki_Coupling_Strategy compound1 Ethyl 3-(1H-imidazol-2-yl)propanoate reagent1 + Br(CH₂)₄Br, K₂CO₃ (N-Alkylation) compound1->reagent1 compound2 Ethyl 3-(1-(4-bromobutyl)-1H-imidazol-2-yl)propanoate reagent2 + Ar-B(OH)₂, Pd Catalyst, Base (Suzuki Coupling) compound2->reagent2 compound3 Diverse Aryl/Heteroaryl Derivatives reagent1->compound2 reagent2->compound3

Sources

Application Notes and Protocols: Ethyl 3-(1H-imidazol-2-yl)propanoate as a Scaffold for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions make it a versatile component in the design of pharmacologically active agents.[1] Imidazole derivatives have been successfully developed as inhibitors for a wide range of enzymes, including kinases, cytochrome P450s, and various metabolic enzymes, underscoring their therapeutic potential.[3][4]

This guide focuses on ethyl 3-(1H-imidazol-2-yl)propanoate , a strategic starting scaffold for the development of novel enzyme inhibitors. Its structure is particularly noteworthy as it mimics the side chain of the amino acid L-histidine, the natural substrate for enzymes like histidine decarboxylase (HDC).[5] This inherent biomimicry provides a logical starting point for designing targeted inhibitors. These application notes will provide the scientific rationale, synthetic considerations, and detailed experimental protocols for utilizing this scaffold to develop and characterize potent and selective enzyme inhibitors, with a specific focus on histidine-related enzymes as a primary case study.

Rationale for Target Selection: A Substrate-Mimicry Approach

The selection of an appropriate enzyme target is the foundational step in inhibitor design. The structure of ethyl 3-(1H-imidazol-2-yl)propanoate, featuring an imidazole ring connected to a propanoate chain, makes it an ideal candidate for targeting enzymes that recognize and process L-histidine or histidine-containing peptides.

  • Histidine Decarboxylase (HDC): HDC is the sole enzyme responsible for the synthesis of histamine from L-histidine.[5] Histamine is a critical biogenic amine involved in gastric acid secretion, neurotransmission, and inflammatory responses.[5] Developing HDC inhibitors is a therapeutic strategy for managing conditions linked to excess histamine.[6][7] The structural similarity of our scaffold to the HDC substrate makes it a highly promising starting point for designing competitive inhibitors.[8]

  • Carnosinase (CNDP1): Carnosine (β-alanyl-L-histidine) is a dipeptide with significant antioxidant and protective functions, particularly in the brain and muscle tissue.[9][10] It is hydrolyzed by the enzyme serum carnosinase (CNDP1).[11] The inhibition of CNDP1 is a therapeutic goal to increase the circulating levels of protective carnosine, which may be beneficial in conditions like diabetic nephropathy.[12] Derivatives of our scaffold could be designed to mimic the histidine portion of carnosine and inhibit CNDP1 activity.

  • Broader Enzyme Families: Beyond these primary targets, the imidazole moiety is a known pharmacophore for inhibiting metalloenzymes, where one of its nitrogen atoms can coordinate with the active site metal ion (e.g., Zn²⁺ in carbonic anhydrases or Fe³⁺ in cytochrome P450s).[13][14] This opens avenues for screening libraries derived from this scaffold against a wider range of enzyme targets.

From Scaffold to Inhibitor: A Conceptual Synthetic Workflow

The ethyl 3-(1H-imidazol-2-yl)propanoate scaffold can be readily modified to generate a library of diverse compounds for screening. The primary points for chemical modification are the ester group and the N-1 position of the imidazole ring. The goal is to introduce functionalities that can form additional interactions with the enzyme's active site, thereby increasing binding affinity and selectivity.

A general workflow involves two key steps:

  • Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to create a library of amides. This introduces new functional groups for exploring the enzyme's binding pocket.

  • N-Alkylation/Arylation: The N-1 position of the imidazole ring can be alkylated or arylated to introduce further diversity and modulate the compound's steric and electronic properties.

G cluster_0 Scaffold Modification cluster_1 Further Diversification Scaffold Ethyl 3-(1H-imidazol-2-yl)propanoate Hydrolysis Step 1: Saponification (e.g., LiOH, H2O/THF) Scaffold->Hydrolysis Acid 3-(1H-imidazol-2-yl)propanoic Acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (e.g., HATU, DIPEA, R-NH2) Acid->Coupling Amide_Library Amide Derivatives Library Coupling->Amide_Library N_Alkylation Step 3: N-Alkylation (e.g., R-Br, NaH) Amide_Library->N_Alkylation Final_Library Final Inhibitor Library N_Alkylation->Final_Library Screening Enzyme Inhibition Screening Final_Library->Screening

Caption: Conceptual workflow for inhibitor library synthesis.

Experimental Protocols: A Case Study with Histidine Decarboxylase (HDC)

The following protocols provide a framework for screening and characterizing inhibitors derived from the ethyl 3-(1H-imidazol-2-yl)propanoate scaffold against recombinant human HDC.

Protocol 1: In Vitro HDC Inhibition Assay

This protocol measures the amount of histamine produced by HDC from its substrate, L-histidine. The reduction in histamine production in the presence of a test compound indicates inhibition.

A. Materials and Reagents

  • Recombinant Human Histidine Decarboxylase (HDC)

  • L-histidine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Test Inhibitor Compounds (dissolved in DMSO)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.8, containing 10 µM PLP

  • Stop Solution: 1 M HClO4

  • Histamine ELISA Kit or HPLC system for histamine detection

  • 96-well microplate

B. Assay Procedure

  • Compound Plating: Prepare serial dilutions of the test inhibitor compounds in DMSO. Add 2 µL of each dilution to the wells of a 96-well plate. For controls, add 2 µL of DMSO (100% activity control) and 2 µL of a known HDC inhibitor (positive control).

  • Enzyme Addition: Prepare an HDC enzyme solution in the Assay Buffer. Add 100 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate solution of L-histidine in the Assay Buffer. Initiate the enzymatic reaction by adding 100 µL of the L-histidine solution to each well. The final L-histidine concentration should be at its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[15]

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Histamine Quantification: Measure the concentration of histamine produced in each well using a validated method such as a competitive ELISA or HPLC.

Protocol 2: Determination of Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[16]

A. Data Analysis

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_DMSO - Signal_Blank))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value from the dose-response curve.[16]

Protocol 3: Mechanism of Action (MOA) Studies

MOA studies determine how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive).[15] This is crucial for understanding the inhibitor's behavior and for further optimization.

A. Procedure

  • Perform the HDC inhibition assay as described in Protocol 1.

  • Repeat the assay using a matrix of conditions with at least 5 different fixed inhibitor concentrations and at least 5 different L-histidine (substrate) concentrations, spanning from 0.5x Km to 5x Km.[15]

  • Measure the initial reaction velocity (rate of histamine production) for each condition.

B. Data Analysis

  • Graphical Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot).

    • Competitive Inhibition: Lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.[16]

    • Non-competitive Inhibition: Lines will intersect on the x-axis. Vmax decreases with inhibitor concentration, while Km remains unchanged.

    • Uncompetitive Inhibition: Lines will be parallel. Both Vmax and Km decrease.

  • Kinetic Parameter Calculation: Fit the velocity data to the appropriate Michaelis-Menten equations for different inhibition models to calculate the inhibition constants (Ki and/or Ki').

Data Presentation and Interpretation

Quantitative data from inhibitor characterization should be summarized in a clear, tabular format to allow for easy comparison of compound potency and selectivity.

Table 1: Inhibitory Activity of Hypothetical HDC Inhibitors Derived from Scaffold

Compound IDR¹ Group (Amide)R² Group (N-1 Sub)HDC IC₅₀ (µM)Inhibition ModeKi (µM)
SCAFF-01 -NH-benzylH15.2Competitive7.8
SCAFF-02 -NH-(4-F-benzyl)H5.8Competitive2.9
SCAFF-03 -NH-cyclohexylH25.1Competitive12.9
SCAFF-04 -NH-(4-F-benzyl)-CH₃2.1Mixed1.1

Data are for illustrative purposes only.

Interpretation: A lower IC₅₀ or Ki value indicates a more potent inhibitor. In the example above, adding a fluorine atom to the benzyl ring (SCAFF-02 vs. SCAFF-01) improved potency. Further modification at the N-1 position (SCAFF-04) not only increased potency but also changed the mechanism of action, suggesting it may bind to both the free enzyme and the enzyme-substrate complex.

Visualizations of Key Workflows and Concepts

Visual diagrams are essential for clarifying complex experimental workflows and theoretical concepts.

G cluster_workflow HDC Inhibition Assay Workflow start Start: 96-Well Plate step1 Add Inhibitor (or DMSO) start->step1 step2 Add HDC Enzyme Solution step1->step2 step3 Pre-incubate (15 min @ 37°C) step2->step3 step4 Add L-Histidine (Substrate) step3->step4 step5 Incubate (30-60 min @ 37°C) step4->step5 step6 Add Stop Solution step5->step6 step7 Quantify Histamine (ELISA/HPLC) step6->step7 end End: Calculate % Inhibition step7->end G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme (E) Active Site ES1 ES Complex E1:f1->ES1 S binds EI1 EI Complex E1:f1->EI1 I binds S1 Substrate (S) S1->E1:f1 I1 Inhibitor (I) I1->E1:f1 ES1->E1 Product Release E2 Enzyme (E) Active Site Allosteric Site ES2 ES Complex E2:f1->ES2 S binds EI2 EI Complex E2:f2->EI2 I binds S2 Substrate (S) S2->E2:f1 I2 Inhibitor (I) I2->E2:f2 ES2->E2 Product Release ESI2 ESI Complex (Inactive) ES2->ESI2 I binds EI2->ESI2 S binds

Caption: Logical relationship of competitive vs. non-competitive inhibition.

Conclusion

Ethyl 3-(1H-imidazol-2-yl)propanoate represents a strategically valuable and synthetically accessible scaffold for the development of novel enzyme inhibitors. Its structural resemblance to the L-histidine side chain provides a strong rationale for targeting histidine-metabolizing enzymes such as histidine decarboxylase and carnosinase. The protocols detailed herein offer a comprehensive guide for researchers to screen compound libraries, determine inhibitor potency, and elucidate the mechanism of action. By applying these systematic approaches, scientists can effectively leverage this versatile chemical starting point to discover and optimize new therapeutic agents for a range of diseases.

References

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  • ResearchGate. (2024). State of the Art in the Development of Human Serum Carnosinase Inhibitors. Retrieved from [Link]

  • United Arab Emirates University. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Retrieved from [Link]

  • American Physiological Society. (2013). Physiology and Pathophysiology of Carnosine. Retrieved from [Link]

  • MDPI. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • ResearchGate. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF. Retrieved from [Link]

  • Taylor and Francis Online. (n.d.). Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift. Retrieved from [Link]

  • Wiley Online Library. (2013). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Retrieved from [Link]

  • KEI Journals. (2017). Novel inhibitors for histidine decarboxylase from plant components. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the interactions between an enzyme and multiple inhibitors using combination plots. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of the interactions between an enzyme and multiple inhibitors using combination plots. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. Retrieved from [Link]

  • National Center for Biotechnology Information. (1962). A study of potential histidine decarboxylase inhibitors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-[4-(hydroxymethyl)-1H-imidazol-2-yl]propanoate. Retrieved from [Link]

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  • PubMed. (2017). Synthesis, molecular modelling and CYP24A1 inhibitory activity of novel of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides. Retrieved from [Link]

  • PubMed. (2022). Histidine decarboxylase inhibitors: a novel therapeutic option for the treatment of leydigioma. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. Retrieved from [Link]

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  • ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved from [Link]

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Application Note: Strategies for the High-Purity Crystallization of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on developing robust crystallization methods for obtaining high-purity ethyl 3-(1H-imidazol-2-yl)propanoate. This imidazole derivative is a key building block in pharmaceutical synthesis, where purity is paramount. This guide moves beyond simple protocols to explain the underlying principles of crystallization, enabling users to rationally design, optimize, and troubleshoot their purification processes. Methodologies covered include systematic solvent selection, single-solvent cooling crystallization, antisolvent crystallization, and techniques for troubleshooting common issues such as oiling out and poor crystal formation.

Introduction: The Critical Role of Purity

Ethyl 3-(1H-imidazol-2-yl)propanoate is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The efficacy, safety, and stability of a final drug product are directly dependent on the purity of its intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potential toxicological issues.

Crystallization is one of the most powerful techniques in the pharmaceutical industry for purification and particle size control.[1][2][3] It is a thermodynamically driven process where molecules self-assemble from a supersaturated solution into a highly ordered three-dimensional lattice, effectively excluding impurities. This application note details a systematic approach to developing a crystallization protocol tailored for ethyl 3-(1H-imidazol-2-yl)propanoate.

Foundational Principles: The Science of Crystallization

A successful crystallization process hinges on controlling two fundamental stages: nucleation and crystal growth.[4][5]

  • Supersaturation: This is the essential driving force for crystallization. A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1] This state can be achieved by cooling a saturated solution, evaporating the solvent, or adding an antisolvent.[5]

  • Nucleation: This is the initial formation of stable, microscopic crystal nuclei from the supersaturated solution. It can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation or "seeding").[4]

  • Crystal Growth: Once nuclei are formed, solute molecules deposit onto the existing crystal lattice, causing the crystals to grow.

The key to achieving high purity is to maintain a level of supersaturation where crystal growth is favored over rapid primary nucleation. Slow, controlled crystal growth allows the lattice to form correctly, excluding impurity molecules. Rapid precipitation, or "crashing out," often traps impurities within the crystal structure.

Systematic Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in developing a crystallization process.[6] An ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at low temperatures . This differential ensures a high recovery yield upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Appropriate boiling point: A boiling point between 60-120 °C is often ideal, allowing for easy handling and removal.

  • Safety Profile: The solvent should have low toxicity and flammability.

  • Impurity Profile: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

Protocol 1: Solvent Screening Workflow

This protocol outlines a systematic method for identifying suitable crystallization solvents for ethyl 3-(1H-imidazol-2-yl)propanoate.

Methodology:

  • Place approximately 20-30 mg of crude ethyl 3-(1H-imidazol-2-yl)propanoate into several small test tubes.

  • To each tube, add a different test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point. Record the solubility at the higher temperature.

  • Allow any tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will show poor solubility at low temperatures and complete solubility at high temperatures, yielding a good crop of crystals upon cooling.

Table 1: Example Solvent Screening Log

SolventClassBoiling Point (°C)Solubility (Room Temp)Solubility (Heated)Observations on CoolingSuitability
HeptaneNon-polar98InsolubleInsolubleN/APoor
TolueneNon-polar111Sparingly SolubleSolubleFine needles, good recoveryPromising
Ethyl AcetatePolar Aprotic77SolubleVery SolublePoor recoveryPoor (Good for antisolvent)
AcetonePolar Aprotic56SolubleVery SolublePoor recoveryPoor (Good for antisolvent)
IsopropanolPolar Protic82Sparingly SolubleSolublePrismatic crystalsExcellent Candidate
EthanolPolar Protic78SolubleVery SolublePoor recoveryPoor
WaterPolar Protic100InsolubleInsolubleN/APoor (Potential antisolvent)

This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Crystallization Protocols for High-Purity Product

Based on the solvent screening, a primary crystallization method can be developed. Below are detailed protocols for common techniques.

Workflow for Crystallization Development

CrystallizationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product screen Solvent Screening (Protocol 1) crude->screen cool_xtal Cooling Crystallization (Protocol 2) screen->cool_xtal Good single solvent found anti_xtal Antisolvent Crystallization (Protocol 3) screen->anti_xtal No ideal single solvent found isolate Isolate & Dry Crystals cool_xtal->isolate anti_xtal->isolate purity Purity Assessment (HPLC, NMR, DSC) isolate->purity pure_product High-Purity Product purity->pure_product

Caption: General workflow for crystallization process development.

Protocol 2: Single-Solvent Cooling Crystallization

This is the most common and often preferred method of recrystallization.[3]

Methodology:

  • Dissolution: Place the crude ethyl 3-(1H-imidazol-2-yl)propanoate in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add a minimal excess of solvent (1-2% extra) to ensure the solution remains unsaturated during hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel with fluted filter paper and a receiving flask to prevent premature crystallization. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.

Protocol 3: Antisolvent Crystallization

This method is useful when the compound has high solubility in most solvents at room temperature.[4][5]

Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (one in which it is very soluble, e.g., ethyl acetate) at room temperature.

  • Antisolvent Addition: Slowly add a miscible "antisolvent" (one in which the compound is poorly soluble, e.g., heptane) dropwise with constant stirring. Continue adding the antisolvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • Crystallization: Add a few more drops of the "good" solvent to redissolve the slight precipitate and then allow the solution to stand undisturbed. Crystals should form over time.

  • Isolation and Drying: Collect, wash (with a solvent mixture rich in the antisolvent), and dry the crystals as described in Protocol 2.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Failure to Crystallize Solution is not sufficiently supersaturated; cooling too fast; presence of soluble impurities inhibiting nucleation.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.[6] 2. Seed: Add a tiny crystal of pure product to the solution.[4][6] 3. Evaporate: Gently evaporate some of the solvent to increase concentration.[6]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too highly supersaturated. The compound comes out of solution as a liquid instead of a solid.[7]1. Re-heat: Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation point before attempting to cool again, more slowly. 2. Lower the Temperature: Use a lower boiling point solvent if possible. 3. Agitation: Agitate the solution vigorously as it cools to promote crystallization over oiling.
Product Still Impure Trapping of impurities due to rapid crystallization; poor solvent choice.1. Recrystallize: A second recrystallization will often significantly improve purity.[6] 2. Slow Down: Ensure the cooling process is very slow. Insulating the flask can help. 3. Re-evaluate Solvents: The chosen solvent may not be effective at excluding the specific impurities present. Re-visit the solvent screening protocol.

Purity Assessment

After crystallization and drying, the purity of the final product must be verified. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and its sharpness, which is a good indicator of purity. A pure crystalline solid will have a sharp melting point at a specific temperature.

Conclusion

The successful crystallization of ethyl 3-(1H-imidazol-2-yl)propanoate is a methodical process that relies on a fundamental understanding of solubility and the principles of crystal formation. By employing a systematic solvent screening strategy and carefully controlling the rate of supersaturation and cooling, researchers can develop a robust and repeatable process for obtaining this critical intermediate in high purity. The protocols and troubleshooting guides provided herein serve as a comprehensive starting point for process development and optimization.

References

  • Ataman Kimya. ETHYL PROPIONATE. [Link]

  • PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. [Link]

  • ChemSynthesis. ethyl 3-(1-azetidinyl)propanoate. [Link]

  • Wikipedia. Ethyl propionate. [Link]

  • PubMed Central. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Google Patents.
  • ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. [Link]

  • ResearchGate. Physical properties and solubility parameters of 1-ethyl-3-methylimidazolium based ILs/DMSO mixtures at 298.15 K. | Request PDF. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. [Link]

  • Patsnap Eureka. Solubility of Ethyl Propanoate in Various Organic Solvents. [Link]

  • National Institutes of Health. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • ResearchGate. Ultra purification of Ionic Liquids by Melt Crystallisation. [Link]

  • PraxiLabs. Recrystallization Definition, Principle &Purpose. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Improved Yield of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate. This resource is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting strategies and frequently asked questions to optimize the yield and purity of this important imidazole intermediate. Our guidance is grounded in established chemical principles and validated experimental practices.

The synthesis of 2-substituted imidazoles, such as ethyl 3-(1H-imidazol-2-yl)propanoate, is a cornerstone in the development of numerous pharmacologically active compounds. The classical Debus-Radziszewski imidazole synthesis offers a robust and versatile approach for the construction of the imidazole core.[1][2] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3][4][5]

This guide will focus on the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate via the Radziszewski reaction, utilizing glyoxal as the 1,2-dicarbonyl component, ethyl 3,3-diethoxypropanoate as a stable precursor to the required aldehyde, and ammonium acetate as the ammonia source.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the optimization process effectively.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Radziszewski synthesis can often be attributed to several key parameters. A systematic approach to optimizing these variables is crucial.

Answer:

Several factors can contribute to low yields. We recommend investigating the following, in order of likely impact:

  • Incomplete Hydrolysis of the Acetal Precursor: The in situ generation of ethyl 3-formylpropanoate from its diethyl acetal is critical. Insufficient hydrolysis will lead to unreacted starting material.

    • Causality: The acidic environment, typically provided by glacial acetic acid, is necessary to hydrolyze the acetal to the aldehyde, which then participates in the imidazole ring formation.

    • Solution: Ensure your reaction medium is sufficiently acidic. Glacial acetic acid is the standard solvent and acid catalyst.[2] If using other solvents, the addition of a catalytic amount of a strong acid might be necessary. Monitor the disappearance of the starting acetal by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Reaction Temperature and Time: The condensation and cyclization steps are temperature-dependent.

    • Causality: Higher temperatures generally favor the rate of reaction, but excessive heat can lead to the formation of polymeric byproducts and decomposition of reagents or the product.

    • Solution: A systematic temperature screen is recommended. Start with refluxing glacial acetic acid (around 118 °C). If significant byproduct formation is observed, consider lowering the temperature and extending the reaction time. Microwave-assisted synthesis can be a powerful alternative to conventional heating, often leading to significantly reduced reaction times and improved yields.[6]

  • Incorrect Stoichiometry: The molar ratio of the reactants is a critical parameter in multicomponent reactions.[7]

    • Causality: An excess of one reactant can push the equilibrium towards product formation, but it can also lead to the formation of side products.

    • Solution: Begin with a 1:1:2 molar ratio of ethyl 3,3-diethoxypropanoate:glyoxal:ammonium acetate. Systematically vary the amount of ammonium acetate (from 2 to 5 equivalents) to find the optimal balance for your specific setup.

Question 2: I am observing a significant amount of dark, tar-like byproducts in my reaction mixture. How can I minimize their formation?

The formation of dark, insoluble materials is a common issue in imidazole synthesis, often due to polymerization or degradation pathways.

Answer:

The formation of such byproducts is typically a result of side reactions involving the aldehyde or glyoxal under harsh conditions.

  • Aldehyde Self-Condensation: Aldehydes can undergo self-condensation or polymerization, especially at high temperatures.

    • Causality: The reactive nature of the aldehyde intermediate makes it susceptible to side reactions if it is not efficiently incorporated into the main reaction pathway.

    • Solution:

      • Control the rate of aldehyde generation: Instead of adding the acetal all at once, consider a slow, continuous addition to the hot reaction mixture. This maintains a low steady-state concentration of the free aldehyde, favoring the desired reaction over side reactions.

      • Lower the reaction temperature: As mentioned previously, reducing the temperature can disfavor these higher activation energy side reactions.

  • Glyoxal Polymerization: Glyoxal is prone to polymerization, especially in the presence of impurities.

    • Causality: The two aldehyde functionalities of glyoxal can react with each other or with other species to form complex polymeric structures.

    • Solution: Use high-purity, fresh glyoxal (often supplied as a 40% aqueous solution). Ensure that the reaction is well-stirred to maintain homogeneity and prevent localized high concentrations of reactants.

Question 3: The purification of the final product is proving difficult, with multiple spots on TLC that are hard to separate by column chromatography. What strategies can I employ for a cleaner reaction and easier purification?

Purification challenges often stem from a complex reaction mixture containing closely related byproducts.

Answer:

A multi-faceted approach focusing on both the reaction work-up and the reaction conditions can lead to a cleaner product profile.

  • Optimized Work-up Procedure:

    • Causality: The crude reaction mixture is acidic and contains unreacted starting materials and various byproducts. A proper work-up is essential to remove the majority of these before chromatography.

    • Solution:

      • After the reaction is complete, cool the mixture and pour it into ice water.

      • Carefully neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide until the pH is between 7 and 8.[2] This will precipitate the crude product and help to remove acid-soluble impurities.

      • Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

      • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Recrystallization as a Purification Step:

    • Causality: If the crude product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.

    • Solution: Experiment with different solvent systems for recrystallization. A good starting point would be a mixture of ethyl acetate and hexanes, or ethanol and water.

  • Revisit Reaction Conditions for a Cleaner Profile:

    • Causality: A cleaner reaction will naturally lead to easier purification.

    • Solution: If purification remains a major hurdle, it is often more efficient to reinvestigate the reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of the problematic byproducts in the first place.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate via the Radziszewski reaction?

A1: While the exact mechanism is still a subject of discussion, a plausible pathway involves the following key steps[1][5]:

  • Diimine Formation: Two molecules of ammonia condense with glyoxal to form a diimine intermediate.

  • Aldehyde Generation: The ethyl 3,3-diethoxypropanoate is hydrolyzed under the acidic reaction conditions to yield ethyl 3-formylpropanoate.

  • Condensation and Cyclization: The diimine intermediate then condenses with the generated aldehyde. A subsequent cyclization and dehydration (loss of a water molecule) leads to the formation of the aromatic imidazole ring.

Q2: Can I use other sources of ammonia besides ammonium acetate?

A2: Yes, other ammonia sources can be used. For instance, passing ammonia gas through the reaction mixture or using a solution of ammonia in an organic solvent are possibilities.[4] However, ammonium acetate is often preferred as it is a convenient, solid reagent that also serves as a mild acidic catalyst.[2][6]

Q3: Is it possible to perform this reaction under solvent-free conditions?

A3: Yes, solvent-free conditions, often in conjunction with microwave irradiation, have been successfully employed for the synthesis of substituted imidazoles.[8] This approach can offer advantages in terms of reduced waste and potentially shorter reaction times. However, ensuring proper mixing of the solid and liquid reagents is crucial for the reaction to proceed efficiently.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should always be followed. Specifically:

  • Glacial Acetic Acid: It is corrosive and has a strong odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glyoxal: While generally of low toxicity, it is an irritant. Avoid inhalation and skin contact.

  • Ammonium Acetate: It is a hygroscopic solid. Keep the container tightly closed when not in use.

  • Reaction at Reflux: When heating the reaction to reflux, use a proper reflux condenser and ensure the glassware is securely clamped.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Their Potential Impact on Yield

ParameterTypical RangeEffect on Yield and PurityTroubleshooting Focus
Temperature 80 - 120 °CHigher temperatures increase reaction rate but may promote byproduct formation.Optimize for the highest yield with minimal tar formation. Consider microwave heating.[6]
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete reaction. Excessive time can lead to degradation.Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.
Ammonium Acetate (equivalents) 2 - 5Acts as both ammonia source and catalyst. Excess can improve yield but may complicate work-up.Titrate the equivalents to find the sweet spot for maximum conversion.
Solvent Glacial Acetic AcidProvides the necessary acidic environment for acetal hydrolysis and catalysis.Ensure the use of glacial (anhydrous) acetic acid for optimal results.[2]

Experimental Protocol: Synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate

Materials:

  • Ethyl 3,3-diethoxypropanoate

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3,3-diethoxypropanoate (1 equivalent), glyoxal (1 equivalent of the 40% solution), and ammonium acetate (3 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.

  • Work-up: Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Slowly add saturated sodium bicarbonate solution with stirring until the pH of the aqueous mixture is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 3-(1H-imidazol-2-yl)propanoate.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Ethyl 3,3-diethoxypropanoate D Combine in Glacial Acetic Acid A->D B Glyoxal (40% aq.) B->D C Ammonium Acetate C->D E Heat to Reflux (118 °C) D->E F Monitor by TLC/LC-MS E->F G Quench with Ice Water F->G H Neutralize (NaHCO3) G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Ethyl 3-(1H-imidazol-2-yl)propanoate K->L

Caption: A streamlined workflow for the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate.

Troubleshooting_Tree Start Low Yield? CheckAcetal Check Acetal Hydrolysis (TLC/LC-MS) Start->CheckAcetal Yes Byproducts High Byproducts? Start->Byproducts No OptimizeTemp Optimize Temperature CheckAcetal->OptimizeTemp OptimizeStoich Adjust Stoichiometry OptimizeTemp->OptimizeStoich SlowAddition Slow Addition of Acetal Byproducts->SlowAddition Yes PurificationIssue Purification Difficulty? Byproducts->PurificationIssue No LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp OptimizeWorkup Optimize Work-up Protocol PurificationIssue->OptimizeWorkup Yes Recrystallize Attempt Recrystallization OptimizeWorkup->Recrystallize RevisitConditions Re-optimize Reaction Conditions Recrystallize->RevisitConditions

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. [Link]

  • Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Grijalva-Bustamante, G., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2023(3), M1688. [Link]

  • Radziszewskis Imidazole Synthesis. Scribd. [Link]

  • Mondal, S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Spark, A., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(15), 2473-2475. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Methods for synthesizing 2-substituted imidazoles.
  • Ziarani, G. M., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2135-2163. [Link]

  • Preparation of imidazoles.
  • Wang, Z. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Fan, X., et al. (2006). A Mild and Efficient Method for the Synthesis of (E)-β-Aryl/Alkylthio-α,β-unsaturated Esters and Carboxylic Acids. Synthesis, 2006(14), 2286-2292.
  • Tietze, L. F., et al. (1990). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses, 69, 238. [Link]

Sources

Purification strategies to remove impurities from ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 3-(1H-imidazol-2-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable heterocyclic intermediate.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of ethyl 3-(1H-imidazol-2-yl)propanoate.

Q1: What are the key chemical properties of ethyl 3-(1H-imidazol-2-yl)propanoate that influence its purification?

A1: The purification strategy is dictated by two primary structural features: the basic imidazole ring and the ethyl ester group.

  • Basicity: The imidazole ring contains a basic nitrogen atom (pKa of the conjugate acid is approximately 7), making the molecule susceptible to strong interactions with acidic media, including standard silica gel. This basicity is also a powerful tool that can be exploited for purification via acid-base extraction.

  • Polarity: The combination of the imidazole ring and the ester functional group makes the molecule polar. This polarity dictates its solubility in various organic solvents and its retention behavior in chromatography.

  • Solubility: While soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane, its solubility in non-polar solvents like hexanes is limited. It may also exhibit some water solubility, especially when protonated at low pH.

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities typically originate from unreacted starting materials or side reactions during synthesis. Common contaminants may include:

  • Unreacted starting materials (e.g., 2-imidazolecarboxaldehyde, reagents for Wittig or Horner-Wadsworth-Emmons reactions).

  • Polymerized materials, especially if acrylate derivatives are used in the synthesis.

  • Side-products from N-alkylation on the imidazole ring.

  • Residual acids, bases, or catalysts used in the synthesis.

Q3: I have a crude reaction mixture. What is the best first step for purification?

A3: For most crude mixtures, a liquid-liquid acid-base extraction is an excellent initial purification step. This technique effectively separates the basic target compound from neutral or acidic impurities, significantly simplifying subsequent chromatographic or recrystallization steps.[1]

Troubleshooting Guides: Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Column Chromatography Issues

Q1: My compound is streaking or "tailing" badly on my silica gel column, leading to poor separation. What's happening and how do I fix it?

A1: Tailing is the most common issue when purifying basic compounds like imidazoles on standard silica gel.[2] It is caused by strong, non-ideal interactions between the basic nitrogen of your imidazole and the acidic silanol groups (Si-OH) on the silica surface. This leads to a slow, continuous elution instead of a sharp band.

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base like triethylamine (TEA) or pyridine to your mobile phase, typically 0.1-1% by volume.[1] TEA will compete with your compound for binding to the acidic sites, allowing your product to elute in a much sharper band.

  • Switch the Stationary Phase: If tailing persists, consider using a more inert stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic compounds as they lack the strong acidic sites that cause tailing.[1][2]

  • Use a "Dry Loading" Technique: Loading the sample dissolved in a strong solvent can cause band broadening. Instead, pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often leads to sharper bands and improved resolution.[1]

Q2: My compound seems to be irreversibly stuck on the silica column, and my yield is extremely low. What can I do?

A2: This severe issue suggests very strong, possibly irreversible, binding to the silica gel.[2]

Solutions:

  • Stability Test: Before committing your entire batch to a column, spot a solution of your crude material on a TLC plate and let it sit for 30-60 minutes. If the spot disappears or new spots appear, your compound may be decomposing on the silica.

  • Switch to a Less Acidic System: Immediately switch to neutral alumina as your stationary phase.

  • Flush the Column: If the compound is already on the column, you can try to recover it by flushing the column with a very polar, basic mobile phase, such as 5-10% TEA in methanol. Note that this will likely co-elute many impurities, but it may recover your material.

Recrystallization & Product Isolation Issues

Q1: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

A1: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[1]

Solutions:

  • Cool More Slowly: Allow the flask to cool gradually to room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling rate.

  • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of the "good" solvent to the hot mixture to ensure everything is fully dissolved before cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]

Q2: An emulsion has formed during my acid-base extraction that won't separate. How do I break it?

A2: Emulsions are common when shaking two immiscible phases, especially if salts are present.

Solutions:

  • Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool to help break up the fine droplets.

Data Summary & Protocols

Compound Properties & Recommended Solvents
PropertyValue / ObservationRationale for Purification
Appearance Likely a white to off-white solid or viscous oil.Color may indicate impurities; solids are ideal for recrystallization.
Molecular Weight ~168.19 g/mol Non-volatile, making solvent evaporation straightforward.
Boiling Point Estimated >250 °CNot suitable for purification by distillation due to high boiling point and potential for decomposition.
pKa (conjugate acid) ~7The basic nitrogen is key for acid-base extraction and causes interactions with silica gel.
Recrystallization Solvent SystemPolarityUse Case
Ethyl Acetate / Hexane Medium / Non-polarA common and effective two-solvent system. Dissolve in hot ethyl acetate, add hexane until cloudy.[1]
Ethanol / Water Polar / PolarGood for polar compounds. Dissolve in hot ethanol, add water until turbidity appears.[1]
Acetone / Hexane Polar / Non-polarAnother excellent two-solvent option.[1]
Isopropanol PolarA single-solvent option to screen if two-solvent systems fail.
Experimental Workflows & Diagrams

A logical workflow is critical for efficient and effective purification. The initial choice of method depends on the nature and quantity of impurities.

G crude Crude Product extraction Acid-Base Extraction crude->extraction High impurity load or neutral/acidic impurities chromatography Column Chromatography crude->chromatography Low impurity load or similar basicity extraction->chromatography Further purification needed recrystal Recrystallization chromatography->recrystal Final polishing pure Pure Product (>98%) chromatography->pure recrystal->pure

Caption: General purification workflow for ethyl 3-(1H-imidazol-2-yl)propanoate.

G start Crude mixture in Organic Solvent (e.g., DCM) add_acid Step 1: Add 1M HCl (aq) Shake and separate layers start->add_acid org1 Organic Layer 1: Contains Neutral/Acidic Impurities add_acid->org1 Top Layer aq1 Aqueous Layer 1: Contains Protonated Product (R-ImH+ Cl-) add_acid->aq1 Bottom Layer (denser) basify Step 2: Add 1M NaOH (aq) to Aqueous Layer 1 until pH > 8 aq1->basify reextract Step 3: Extract with fresh Organic Solvent (e.g., DCM) basify->reextract aq2 Aqueous Layer 2: Contains salts (NaCl) reextract->aq2 Aqueous Layer org2 Organic Layer 2: Contains Pure Neutral Product reextract->org2 Organic Layer final Wash with brine, dry (Na2SO4), and evaporate solvent org2->final

Caption: Mechanism of purification by acid-base extraction.

Detailed Step-by-Step Protocols

Protocol 1: Purification via Column Chromatography

  • Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of ethyl acetate and hexane. If the compound is too polar, switch to dichloromethane and methanol. Crucially, add 0.5% triethylamine (TEA) to the solvent mixture.

  • Column Packing: Pack a glass column with silica gel as a slurry in your initial, least polar mobile phase (e.g., 90:10:0.5 Hexane/EtOAc/TEA).

  • Sample Loading: Dissolve your crude product (e.g., 100 mg) in a minimal amount of dichloromethane. Add ~300 mg of silica gel and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate or methanol (gradient elution). For example:

    • 2 column volumes of 90:10:0.5 Hexane/EtOAc/TEA

    • 2 column volumes of 70:30:0.5 Hexane/EtOAc/TEA

    • Continue until the product elutes.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) and/or an iodine chamber to visualize the spots.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[1]

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 50 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl).[1] Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated imidazole product will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. For best results, repeat the extraction of the organic layer with fresh 1 M HCl. Combine the acidic aqueous extracts. The organic layer now contains neutral or acidic impurities and can be discarded.

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) while stirring until the solution is basic (confirm with pH paper, pH > 8).[1] The neutral product may precipitate if it is insoluble in the salty water.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., 50 mL of DCM) to the basified aqueous solution. Shake the separatory funnel to extract the neutral product back into the organic layer. Drain and collect the organic layer. Repeat this back-extraction two more times for maximum recovery.

  • Final Workup: Combine all organic extracts from the back-extraction. Wash them with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • Technical Support Center: Purification of Imidazole Deriv
  • Tietze, L. F., Voss, E., & Hartfiel, U. (n.d.). Ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (2015).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).
  • Lau, Y. H., & Vagner, J. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. [Link]

  • Lau, Y. H., & Vagner, J. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. NIH National Library of Medicine. [Link]

  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds. (2025). Benchchem.

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Technical Support Center: Identification and Characterization of Byproducts in Ethyl 3-(1H-imidazol-2-yl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the identification and characterization of byproducts encountered during this synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve current challenges but also to anticipate and mitigate future issues.

The synthesis of 2-substituted imidazoles, such as ethyl 3-(1H-imidazol-2-yl)propanoate, is frequently accomplished via the Debus-Radziszewski reaction. This multicomponent condensation, while powerful, is notoriously prone to side reactions that can complicate purification and reduce yields.[1][2] This guide will focus on a plausible and common synthetic route and its associated byproducts.

Proposed Synthetic Route: Radziszewski Reaction

A common and logical approach to synthesizing ethyl 3-(1H-imidazol-2-yl)propanoate is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3] For our target molecule, the reactants would be:

  • 1,2-Dicarbonyl: Glyoxal

  • Aldehyde: Ethyl 3-oxopropanoate (or its equivalent)

  • Ammonia Source: Ammonium hydroxide or ammonium acetate

The general reaction scheme is as follows:

Radziszewski Synthesis Reactants Glyoxal + Ethyl 3-oxopropanoate + Ammonia Reaction Radziszewski Condensation Reactants->Reaction Product Ethyl 3-(1H-imidazol-2-yl)propanoate Reaction->Product Byproducts Byproduct Mixture Reaction->Byproducts

Caption: Plausible Radziszewski synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My reaction has a very low yield of the desired product. What are the likely causes?

Low yields are a common issue with the Radziszewski synthesis.[1] Several factors can be at play:

  • Suboptimal Stoichiometry: The molar ratios of the reactants are critical. An excess of the ammonia source is often used to favor the desired reaction pathway.[1]

  • Harsh Reaction Conditions: High temperatures and long reaction times can lead to the degradation of both reactants and the product.[4]

  • Impure Starting Materials: Glyoxal, in particular, is prone to polymerization.[5] Ensure the purity of your starting materials.

  • Inefficient Purification: The desired product might be lost during work-up and purification due to its polarity and basicity.

Q2: The crude reaction mixture is a dark, tarry mess. What causes this and how can I prevent it?

The formation of dark, polymeric materials is a frequent observation. This is often due to:

  • Glyoxal Polymerization: Under basic conditions (from ammonia), glyoxal can readily self-condense to form complex oligomers and polymers.[6]

  • Side Reactions: Uncontrolled side reactions can lead to a complex mixture of high-molecular-weight, colored byproducts.

Prevention Strategies:

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest effective temperature.

  • Controlled Addition: Add the glyoxal solution slowly to the mixture of the other reactants to maintain a low instantaneous concentration.

  • pH Control: While the reaction requires a basic component (ammonia), excessively high pH can accelerate glyoxal polymerization.

In-Depth Byproduct Identification and Characterization

Based on the proposed Radziszewski synthesis, we can anticipate several key byproducts. The following sections provide a detailed guide to their identification and characterization.

Byproduct 1: Diethyl Pyrazine-2,5-dicarboxylate
  • Plausible Origin: This byproduct arises from the self-condensation of two molecules of ethyl 3-oxopropanoate, followed by reaction with two molecules of ammonia. This is a known pathway for pyrazine formation.[7]

Characterization:

Technique Expected Observations
LC-MS Expected [M+H]⁺ = 225.09. The compound is relatively non-polar and should elute earlier than the more polar imidazole product on a reverse-phase column.
¹H NMR Symmetrical molecule. Expect a singlet for the two equivalent pyrazine protons and a quartet and triplet for the two equivalent ethyl ester groups.
¹³C NMR Expect signals for the aromatic pyrazine carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

Troubleshooting & Prevention:

  • Stoichiometry Control: Avoid a large excess of ethyl 3-oxopropanoate relative to glyoxal.

  • Temperature Management: Lower reaction temperatures can disfavor the self-condensation pathway.

Byproduct 2: 3-(1H-Imidazol-2-yl)propanamide
  • Plausible Origin: Ammonolysis of the ethyl ester of the desired product by the ammonia present in the reaction mixture.

Characterization:

Technique Expected Observations
LC-MS Expected [M+H]⁺ = 139.08. This compound is more polar than the starting ester and will have a shorter retention time on a reverse-phase column.
¹H NMR The characteristic quartet and triplet of the ethyl ester will be absent. Instead, two broad singlets corresponding to the -NH₂ protons will be observed.
¹³C NMR The signals for the ethyl group will be absent, and the chemical shift of the carbonyl carbon will be different from that of the ester.

Troubleshooting & Prevention:

  • Control Ammonia Concentration: Use the minimum effective amount of ammonia.

  • Reaction Time: Shorter reaction times can minimize the conversion of the ester to the amide.

  • Work-up: Promptly work up the reaction to remove ammonia.

Byproduct 3: Glyoxal Oligomers
  • Plausible Origin: Self-condensation of glyoxal under the basic reaction conditions.[5] These can be a complex mixture of linear and cyclic acetals.[6]

Characterization:

Technique Expected Observations
LC-MS A series of peaks with repeating mass units corresponding to glyoxal (58 Da) or its hydrated forms. These are often highly polar and may not elute well from standard reverse-phase columns.
¹H NMR A complex set of broad signals in the aliphatic region, often with poor resolution, making definitive identification difficult.
Solubility Often highly water-soluble and may remain in the aqueous phase during extraction.

Troubleshooting & Prevention:

  • Use High-Purity Glyoxal: Start with monomeric or low-oligomer content glyoxal.

  • Slow Addition: Add glyoxal slowly to the reaction mixture to keep its concentration low.

  • Temperature Control: Lower temperatures can slow the rate of oligomerization.

Experimental Protocols for Byproduct Analysis and Purification

Protocol 1: HPLC-UV and LC-MS Method for Reaction Monitoring

This method is designed to separate the starting materials, the desired product, and the major byproducts.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or mass spectrometry.

HPLC Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Dilute Crude Reaction Mixture Dilute Crude Reaction Mixture Inject onto C18 Column Inject onto C18 Column Dilute Crude Reaction Mixture->Inject onto C18 Column Gradient Elution Gradient Elution Inject onto C18 Column->Gradient Elution UV & MS Detection UV & MS Detection Gradient Elution->UV & MS Detection Identify Peaks by Retention Time & Mass Identify Peaks by Retention Time & Mass UV & MS Detection->Identify Peaks by Retention Time & Mass Quantify Components Quantify Components Identify Peaks by Retention Time & Mass->Quantify Components

Caption: Workflow for HPLC analysis of the reaction mixture.

Protocol 2: Purification by Acid-Base Extraction

This technique is highly effective for separating the basic imidazole product from non-basic impurities like diethyl pyrazine-2,5-dicarboxylate and glyoxal oligomers.[4]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). The basic imidazole product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Separation: Combine the acidic aqueous extracts. The organic layer now contains non-basic impurities.

  • Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or 1 M NaOH) until the solution is basic (pH > 8).

  • Isolation: Extract the neutralized aqueous solution with fresh ethyl acetate or dichloromethane (3x). The purified imidazole product will now be in the organic layer.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Column Chromatography

If acid-base extraction is insufficient, column chromatography can be employed.

  • Stationary Phase: Silica gel is standard. For strongly basic compounds that may streak, consider using neutral alumina or deactivating the silica gel with triethylamine.[4]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the peak shape of basic compounds.[4]

Summary of Potential Byproducts and Identification Data

Byproduct Plausible Origin Expected [M+H]⁺ Key ¹H NMR Signals Prevention Strategy
Diethyl Pyrazine-2,5-dicarboxylateSelf-condensation of ethyl 3-oxopropanoate225.09Singlet for pyrazine protons, quartet and triplet for ethyl groups.Control stoichiometry and temperature.
3-(1H-Imidazol-2-yl)propanamideAmmonolysis of the product ester139.08Absence of ethyl ester signals; presence of broad -NH₂ signals.Limit ammonia concentration and reaction time.
Glyoxal OligomersSelf-condensation of glyoxalRepeating units of 58 DaComplex, broad signals in the aliphatic region.Use pure glyoxal, slow addition, and control temperature.

References

  • BenchChem. (2025).
  • BenchChem. (2025). troubleshooting common problems in imidazole synthesis reactions.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Imidazoles.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia. [Link]

  • Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • PubChem. (n.d.). Pyrazine-2,5-dicarboxylic acid. [Link]

  • ResearchGate. (n.d.). Radziszewskis Imidazole Synthesis. [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • ACS Publications. (n.d.). Oligomer Formation in Evaporating Aqueous Glyoxal and Methyl Glyoxal Solutions. [Link]

  • Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?. [Link]

  • Labinsights. (2024, January 25). Isolation and Identification of API Impurities. [Link]

  • PubMed. (n.d.). Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions. [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. [Link]

  • ChemBK. (2024, April 10). ethyl 3-(methylamino)-3-oxopropanoate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reaction of Alkyl Halides with Ammonia. [Link]

  • Myschool.ng. (n.d.). The reaction between ammonia and ethyl ethanoate produces. [Link]

  • PubChem. (n.d.). Ethyl 3-(methylamino)-3-oxopropanoate. [Link]

  • Chegg. (2021, November 15). Question: Identify the two principal products of the reaction between ammonia and ethyl propionate. [Link]

  • MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • NIH. (n.d.). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of glyoxal in water. [Link]

  • Scite.ai. (n.d.). On the conversion of pyrazine 2,5‐dicarboxylic acid into some derivatives of 2‐aminopyrazine 5‐carboxylic acid. [Link]

  • NIH. (n.d.). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. [Link]

  • RSC Publishing. (n.d.). Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Link]

  • ResearchGate. (n.d.). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

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Technical Support Center: Overcoming Challenges in the Scale-up of Ethyl 3-(1H-imidazol-2-yl)propanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate. We provide in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to optimize your production for yield, purity, and efficiency.

Core Synthetic Strategy: The Radziszewski Reaction

The most common and scalable approach for synthesizing 2-substituted imidazoles like ethyl 3-(1H-imidazol-2-yl)propanoate is the Debus-Radziszewski imidazole synthesis.[1][2] This robust multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and a source of ammonia.[3]

For this specific target molecule, the key starting materials are:

  • Glyoxal: A 1,2-dicarbonyl compound.

  • Ethyl 3,3-diethoxypropanoate: A stable precursor that generates the required aldehyde in situ.

  • Ammonium Acetate: Serves as the ammonia source and a mild acid catalyst.

The overall reaction scheme is a one-pot condensation that forms the imidazole ring.

cluster_reactants Starting Materials cluster_process Process A Glyoxal D One-Pot Condensation (Radziszewski Reaction) A->D B Ethyl 3,3-diethoxypropanoate B->D C Ammonium Acetate C->D G Crude Product D->G Reaction Mixture E Work-up & Extraction F Purification E->F Crude Extract H Pure Ethyl 3-(1H-imidazol-2-yl)propanoate F->H G->E

Caption: High-level workflow for the synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and scale-up process in a practical question-and-answer format.

Reaction & Yield Optimization

Q1: My reaction yield is significantly lower on a larger scale compared to my benchtop experiments. What are the primary causes?

Low yield upon scale-up is a frequent challenge and can stem from several factors that are less noticeable at a smaller scale.[4]

  • Cause 1: Inefficient Heat Transfer: The Radziszewski reaction is often exothermic. Large reactors have a lower surface-area-to-volume ratio, making it harder to dissipate heat. This can lead to localized overheating, which promotes the formation of dark, tar-like polymeric byproducts instead of your desired imidazole.[3]

  • Cause 2: Poor Mixing: On a small scale, magnetic stirring is sufficient. In a large vessel, inadequate agitation can lead to poor mass transfer between the three reactants, resulting in an incomplete reaction. Pockets of high reactant concentration can also encourage side reactions.[4]

  • Cause 3: Inefficient Water Removal: The condensation reaction produces water. While ammonium acetate can buffer the reaction, excess water can slow down the reaction rate by Le Châtelier's principle. On a lab scale, this water may evaporate more readily, but in a large, sealed reactor, it can accumulate.

Solutions:

  • Monitor Internal Temperature: Do not rely solely on the reactor jacket temperature. Use an internal temperature probe to get an accurate reading of the reaction mixture.

  • Controlled Reagent Addition: Add one of the reactants (e.g., the glyoxal solution) slowly and portion-wise to the heated mixture of the other components. This allows you to control the exothermic release of heat.

  • Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is appropriately sized for the reactor volume to create a vortex and guarantee homogenous mixing.

  • Consider a Dean-Stark Trap: For larger scales, using a solvent like toluene and a Dean-Stark trap can effectively remove water as it forms, driving the reaction to completion.

Q2: The reaction has stalled and is not proceeding to completion, even after extended reaction time. Why?

  • Cause 1: Incomplete Aldehyde Formation: The reaction relies on the in situ hydrolysis of ethyl 3,3-diethoxypropanoate to the corresponding aldehyde. The mildly acidic conditions from ammonium acetate should facilitate this, but on a larger scale with potential pH drift, this deprotection might be incomplete.

  • Cause 2: Incorrect Stoichiometry: An excess of one reactant, particularly the aldehyde, can sometimes lead to the formation of stable intermediates that are slow to convert to the final product.

Solutions:

  • Pre-hydrolysis Step: Consider a brief pre-reaction step where you gently heat the ethyl 3,3-diethoxypropanoate in the reaction solvent with the ammonium acetate to ensure the aldehyde is formed before adding the glyoxal.

  • pH Adjustment: Monitor the pH of the reaction. If it deviates significantly from a mildly acidic range (pH 5-6), the reaction kinetics can be affected. A small amount of glacial acetic acid can be added to ensure the conditions are optimal for both deprotection and condensation.

Work-up & Purification Challenges

Q3: During the aqueous work-up, I am experiencing significant product loss into the aqueous layer. How can I improve my extraction efficiency?

This is a classic problem when working with polar, basic heterocycles like imidazoles.[5] The imidazole ring is basic and can be protonated, while the ester group adds polarity, increasing water solubility.

  • Cause: The product has significant solubility in both the organic and aqueous phases. During extraction with an organic solvent (like ethyl acetate), a substantial amount of the product can remain in the aqueous layer.

Solutions:

  • pH Adjustment Before Extraction: After the reaction, do not extract from an acidic solution. Carefully basify the aqueous layer with a solution like sodium bicarbonate or sodium carbonate to a pH of 8-9. This deprotonates the imidazole ring, making it less water-soluble and more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Use of a More Polar Organic Solvent: If ethyl acetate is not effective, try extractions with a more polar solvent like dichloromethane (DCM).

  • Brine Wash & "Salting Out": After initial extractions, wash the combined organic layers with a saturated sodium chloride solution (brine). To further increase recovery from the aqueous layer, saturate it with sodium chloride before performing the extractions. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.

Q4: My product appears as a dark, oily residue after solvent removal, and it is difficult to purify. What is causing this and how can I clean it up?

  • Cause: As mentioned, overheating during the Radziszewski reaction is a primary cause of forming dark, polymeric byproducts.[3] These tars are often complex mixtures and can interfere with purification.

Solutions:

  • Temperature Control (Prevention): The best solution is prevention. Strictly control the internal reaction temperature as described in Q1.

  • Decolorizing Carbon Treatment: Dissolve the crude oil in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (decolorizing carbon), heat the mixture gently for 15-20 minutes, and then filter it hot through a pad of celite. This can effectively remove many colored impurities.

  • Chromatography Optimization: Direct purification of the dark oil may be necessary. See Q5 for specific chromatography advice.

Q5: I am having trouble purifying the final product using silica gel chromatography. I'm seeing significant tailing and poor separation. What should I do?

This is a very common issue. The basic nitrogen atoms on the imidazole ring interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to move slowly and "tail" down the column.[5][6]

  • Cause: Strong acid-base interaction between the basic product and the acidic stationary phase.

Solutions:

  • Add a Basic Modifier to the Eluent: Add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This will dramatically improve the peak shape and reduce tailing.[6]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is less acidic and often provides better results for basic compounds.

  • Dry Loading: Instead of loading your sample dissolved in a liquid, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of your column. This technique often leads to sharper bands and better separation.

cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution P1 Low Yield on Scale-up C1 Poor Heat Transfer & Local Overheating P1->C1 P2 Product Lost in Work-up C2 Product is Polar/Basic P2->C2 P3 Tailing in Chromatography C3 Strong Interaction with Acidic Silica Gel P3->C3 S1 Monitor Internal Temp & Controlled Addition C1->S1 S2 Basify Aqueous Layer (pH 8-9) Before Extraction C2->S2 S3 Add 1% Triethylamine to Mobile Phase C3->S3

Caption: Troubleshooting logic for common scale-up issues.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to maximize the recovery of your product from the reaction mixture.

  • Quenching & Solvent Removal: After the reaction is complete, cool the mixture to room temperature. If you used a high-boiling solvent like toluene, remove it under reduced pressure.

  • Dissolution: Redissolve the residue in a minimal amount of a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Impurity Removal): Transfer the organic solution to a separatory funnel and wash it with 1M HCl. This step will protonate your basic product, pulling it into the aqueous layer, while leaving non-basic organic impurities in the organic layer. Save the aqueous layer.

  • Basification: Cool the saved acidic aqueous layer in an ice bath. Slowly add 2M NaOH or saturated NaHCO₃ solution with stirring until the pH is between 8 and 9 (check with pH paper).

  • Back-Extraction: Extract the now basic aqueous solution three times with fresh portions of DCM or EtOAc.

  • Drying and Concentration: Combine all the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your crude product.

Protocol 2: Purification by Recrystallization

If your crude product is a solid or can be induced to crystallize, this is an excellent method for purification on a large scale.[7]

  • Solvent Screening: In test tubes, find a solvent or solvent system that dissolves your crude product when hot but in which it is poorly soluble at room temperature. Common systems for polar compounds include ethanol/water, ethyl acetate/hexanes, or acetone.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities (like charcoal from decolorization) are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Summary of Key Scale-Up Parameters

ParameterBench-Scale (Lab)Pilot / Production ScaleKey Considerations for Scale-Up
Heating HotplateJacketed ReactorMonitor internal temperature; risk of localized overheating.
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsure homogeneity to avoid side reactions and incomplete conversion.
Reagent Addition All at onceSlow, controlled additionManage exotherms and maintain optimal reactant concentrations.
Work-up Simple liquid-liquid extractionpH-controlled extractionProduct's amphiphilic nature requires careful pH control to avoid loss.
Purification Flash ChromatographyRecrystallization / DistillationChromatography is often not economical at scale. Develop a robust crystallization or distillation procedure.

References

[7] BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.

[8] Lau, Y. H., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PubMed Central. Available at: [Link]

[6] BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.

[5] BenchChem. (2025). Technical Support Center: Purification of Polar Imidazole Compounds.

[9] ResearchGate. (2011). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Available at: [Link]

[10] Organic Chemistry Portal. (2016). Imidazole synthesis. Available at: [Link]

[11] ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Available at: [Link]

[12] Bodwell, G. J., et al. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. PubMed Central. Available at: [Link]

[13] Alam, M. S., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.

[1] BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.

[3] de Oliveira, B. R., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

[2] Wikipedia. Debus–Radziszewski imidazole synthesis. Available at: [Link]

[14] Google Patents. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. Available at:

[15] Sparks, S. M., et al. (2005). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. Available at: [Link]

[4] IChemE. (2016). Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]

[16] Organic Syntheses. (1990). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Available at: [Link]

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Preventing the formation of regioisomers during the synthesis of imidazole propanoates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Imidazole Propanoates

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in synthetic chemistry. This guide focuses on a frequently encountered problem: the formation of regioisomers during the synthesis of imidazole propanoates, critical intermediates in pharmaceutical research. Here, we will dissect the underlying mechanisms and provide actionable troubleshooting strategies and protocols.

Frequently Asked Questions (FAQs)

Q1: What are N-1 and N-3 regioisomers in the context of imidazole propanoate synthesis, and why do they form?

Answer: The imidazole ring contains two nitrogen atoms: N-1 (the 'pyrrole-like' nitrogen) and N-3 (the 'pyridine-like' or 'imino' nitrogen). In an unsymmetrically substituted imidazole, these two nitrogens are chemically distinct. When alkylating an imidazole with a propanoate precursor (e.g., via Michael addition to ethyl acrylate), the propanoate chain can attach to either nitrogen. This results in two different products, or regioisomers : the N-1 substituted and the N-3 substituted imidazole propanoate.

The formation of this mixture is due to the ambident nucleophilic character of the imidazole anion.[1][2] When the acidic N-H proton is removed by a base, the resulting negative charge is delocalized across both nitrogen atoms, creating two potential sites for electrophilic attack.[2]

Caption: Figure 1: The imidazolide anion attacks an electrophile, yielding two regioisomers.

Q2: Why is controlling regioselectivity so critical in drug development?

Answer: In drug development, the specific three-dimensional structure of a molecule dictates its biological activity. N-1 and N-3 regioisomers are distinct chemical compounds with different physical, chemical, and biological properties. One isomer may be a potent therapeutic agent, while the other could be inactive or, in a worst-case scenario, toxic.[3]

Therefore, producing a single, desired regioisomer is essential for:

  • Pharmacological Efficacy: Ensuring the final compound interacts correctly with its biological target.

  • Safety and Toxicology: Avoiding potential off-target effects or toxicity from an undesired isomer.

  • Regulatory Approval: Health authorities (like the FDA) require drug substances to be well-characterized and pure. An inconsistent mixture of isomers is unacceptable.

  • Process Efficiency: Avoiding difficult and costly separation of isomers, which improves overall yield and reduces manufacturing costs.

Q3: What are the key factors that influence whether the N-1 or N-3 isomer is the major product?

Answer: The ratio of N-1 to N-3 products is not random; it is governed by a combination of steric and electronic factors, as well as reaction conditions.[4][5] Understanding these allows you to manipulate the reaction to favor your desired outcome.

  • Steric Hindrance: This is often the most dominant factor. A bulky substituent on the imidazole ring (e.g., at the C-2 or C-5 position) will physically block the approach of the alkylating agent to the adjacent nitrogen. Alkylation will preferentially occur at the less sterically hindered nitrogen.[5] Similarly, a very bulky alkylating agent will also favor the less hindered site.

  • Electronic Effects: The electronic nature of substituents on the imidazole ring alters the nucleophilicity of the two nitrogens.

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CO₂R decrease the electron density of the entire ring but have a stronger deactivating effect on the closer nitrogen atom. This makes the more distant nitrogen more nucleophilic and thus the preferred site of alkylation.[1][5]

    • Electron-Donating Groups (EDGs) like alkyl groups have a less predictable effect but generally increase the reactivity of both nitrogens.

  • Reaction Conditions: The choice of solvent, base, and temperature can subtly influence the isomer ratio, often by affecting the solvation of the imidazolide anion or the equilibrium between tautomers.[5]

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction is producing a nearly 1:1 mixture of N-1 and N-3 regioisomers. How can I improve selectivity for the desired N-1 product?

Answer: This is a classic challenge. Achieving high regioselectivity often requires moving beyond simple one-pot conditions. Here is a decision framework to guide your optimization.

Figure 2: Strategy for Improving Regioselectivity Start Problem: Poor N-1/N-3 Selectivity CheckSterics Is there a bulky substituent at C2 or C5? Start->CheckSterics StericsYes Yes: Leverage Sterics CheckSterics->StericsYes Yes StericsNo No: Rely on other methods CheckSterics->StericsNo No OptimizeConditions Strategy 3: Optimize Conditions (Solvent, Base, Temp) StericsYes->OptimizeConditions Alkylate at less hindered N ProtectingGroup Strategy 1: Use a Protecting Group (e.g., SEM, Trityl) StericsNo->ProtectingGroup DirectedAlkylation Strategy 2: Directed Synthesis StericsNo->DirectedAlkylation ResultHighSelectivity Result: High Regioselectivity ProtectingGroup->ResultHighSelectivity DirectedAlkylation->ResultHighSelectivity OptimizeConditions->ResultHighSelectivity

Caption: Figure 2: Decision tree for enhancing regioselectivity in imidazole alkylation.

Detailed Strategies:

  • Leverage Steric Hindrance: If your imidazole scaffold allows, introduce a bulky group at a position adjacent to the nitrogen you want to block. This is the most straightforward way to direct alkylation.

  • Use a Protecting Group (Most Robust Method): For syntheses where absolute regiocontrol is necessary, a protecting group strategy is the most reliable approach.[1] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.[6]

    • Mechanism: You first selectively protect one nitrogen (e.g., N-1). This forces the subsequent alkylation to occur exclusively at the other nitrogen (N-3). Finally, the protecting group is removed under specific conditions to yield the pure, single regioisomer.[6] This "trans-N-alkylation" provides complete control.

  • Optimize Reaction Conditions: While often less effective than steric or protecting group strategies, systematic optimization can improve ratios.

    • Solvent: Aprotic polar solvents like DMF or THF are commonly used. Experimenting with solvent polarity can sometimes influence the outcome.

    • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are typically used to generate the imidazolide anion. The choice of counter-ion (e.g., Na⁺ vs. K⁺) can sometimes play a minor role.

Summary of Factors Influencing N-1 vs. N-3 Selectivity

FactorConditionPreferred ProductRationale
Steric Hindrance Bulky group at C2N-3 (1,5-isomer) The C2 substituent blocks access to the adjacent N-1 position.[5]
Bulky group at C4 or C5N-1 (1,4-isomer) The C4/C5 substituent blocks access to the adjacent N-3 position.[5]
Electronic Effects Electron-Withdrawing Group (EWG) at C4N-1 (1,4-isomer) The EWG deactivates the closer N-3, making the more distant N-1 more nucleophilic.[1][5]
Protecting Group SEM-Cl protection, then alkylationControlled Outcome The protecting group physically blocks one nitrogen, forcing alkylation at the other.[6]
Q5: I'm observing a significant amount of a dialkylated imidazolium salt as a byproduct. How can I prevent this?

Answer: This is a common side reaction caused by the N-alkylated imidazole product, which is still nucleophilic, reacting with a second molecule of the alkylating agent.[1]

Prevention Strategies:

  • Control Stoichiometry: This is the most critical factor. Use a slight excess (1.05 to 1.2 equivalents) of the imidazole starting material relative to the alkylating agent (e.g., ethyl acrylate). This ensures the electrophile is consumed before it can react with the product.[1]

  • Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated imidazole at a controlled temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material anion over the product.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Stop the reaction as soon as the limiting reagent (the alkylating agent) is gone to prevent further reaction.

Recommended Experimental Protocol

This protocol details a standard Michael addition for the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate, optimized to minimize side reactions.

Figure 3: Experimental Workflow for Michael Addition Start Start: Imidazole & Solvent (THF) Deprotonate 1. Deprotonation Add NaH at 0°C Stir 30 min Start->Deprotonate Addition 2. Michael Addition Slowly add Ethyl Acrylate at 0°C Deprotonate->Addition Reaction 3. Reaction Warm to RT Stir 4-12h (Monitor by TLC) Addition->Reaction Quench 4. Work-up Quench with sat. NH4Cl(aq) Reaction->Quench Extract 5. Extraction Extract with Ethyl Acetate Quench->Extract Purify 6. Purification Column Chromatography Extract->Purify End End: Pure N-1 Product Purify->End

Caption: Figure 3: Step-by-step workflow for the regioselective synthesis of imidazole propanoate.

Protocol 1: Direct Michael Addition for Ethyl 3-(1H-imidazol-1-yl)propanoate

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl acrylate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole (1.05 eq). Dissolve it in anhydrous THF.

    • Scientist's Note: Using a slight excess of imidazole helps prevent dialkylation.[1] Anhydrous conditions are crucial as NaH reacts violently with water.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.0 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole to form the sodium imidazolide salt. Effervescence (H₂ gas) will be observed.

  • Reaction Mixture: Stir the resulting slurry at 0 °C for 30 minutes to ensure complete deprotonation.

  • Michael Addition: Add ethyl acrylate (1.0 eq) dropwise to the slurry via a syringe, keeping the internal temperature at 0 °C.

    • Scientist's Note: Slow addition is critical to maintain a low concentration of the electrophile, minimizing the risk of dialkylation and controlling the exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by TLC (e.g., using 10% MeOH in DCM as eluent).

  • Work-up: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to separate the desired N-1 product from any N-3 isomer and other impurities.

References

  • Bellina, F., & Rossi, R. (2006). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Advanced Synthesis & Catalysis. [Link]

  • Grimmett, M. R. (1994). N-Alkylation of imidazoles. University of Otago Thesis. [Link]

  • Reddy, K. S., et al. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChem. (2024). ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]

  • Reddit r/OrganicChemistry. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]

  • Kudelko, A., et al. (2013). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Enhancing Stereoselectivity in Reactions of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective synthesis involving ethyl 3-(1H-imidazol-2-yl)propanoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to control the stereochemical outcome of their reactions with this versatile building block. The imidazole moiety is a privileged heterocycle in medicinal chemistry, and the ability to precisely control the stereochemistry of its side chains is paramount for developing potent and selective therapeutic agents.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your synthetic routes effectively.

Section 1: Foundational Concepts & Initial Assessment

Before troubleshooting, it's crucial to understand the molecule's reactive sites and the nature of the stereochemical challenge.

FAQ 1.1: What are the key reactive sites and prochiral centers in my system?

Answer: Ethyl 3-(1H-imidazol-2-yl)propanoate itself does not have a stereocenter. The stereochemical challenge arises when you perform reactions that create a new stereocenter. The most common scenarios involve two key precursors or intermediates:

  • The Enolate of Ethyl 3-(1H-imidazol-2-yl)propanoate: Deprotonation of the α-carbon (C2 of the propanoate chain) creates a prochiral enolate. Subsequent reaction with an electrophile (e.g., an alkyl halide or an aldehyde) will generate a new stereocenter at this position.

  • Ethyl 3-(1H-imidazol-2-yl)acrylate: This α,β-unsaturated precursor has a prochiral double bond. Reactions like conjugate additions (Michael additions) or hydrogenations will create a stereocenter at the β-carbon (C3 of the propanoate chain).[3]

The imidazole ring itself can also influence reactions. Its N-H proton is acidic and can be deprotonated, while the sp² nitrogen is basic and can act as a ligand for metal catalysts, playing a crucial role in directing stereoselectivity.[4]

Caption: Key precursors and their prochiral centers.

Section 2: Troubleshooting Poor Diastereoselectivity in Enolate Reactions

This section addresses issues arising from reactions at the α-carbon, such as alkylations and aldol additions.

FAQ 2.1: My α-alkylation of ethyl 3-(1H-imidazol-2-yl)propanoate resulted in a 1:1 mixture of diastereomers. How can I direct the stereochemistry?

Answer: This is a classic challenge of facial selectivity on a prochiral enolate. The most robust and widely adopted solution is the use of a chiral auxiliary .[5] A chiral auxiliary is a stereogenic group that you temporarily attach to your molecule to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed and often recycled.

For carboxylate fragments, Evans' oxazolidinone auxiliaries are the gold standard due to their high steric directing ability and predictable outcomes.[6][7]

Causality: The bulky substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) effectively blocks one face of the derived enolate. This forces the incoming electrophile to attack from the less hindered face, leading to the formation of one diastereomer in high excess.

G Figure 2: Chiral Auxiliary Workflow A Starting Material (Propanoic acid derivative) B Attach Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) A->B C N-Acyl Oxazolidinone (Substrate-Auxiliary Adduct) B->C D Deprotonation (e.g., NaHMDS, LDA) C->D E Chelated Z-Enolate (Face is blocked by auxiliary) D->E F Stereoselective Reaction (Add Electrophile, e.g., R-X) E->F G Single Diastereomer Product F->G H Remove Chiral Auxiliary (e.g., LiOH/H₂O₂) G->H I Enantiopure Product H->I J Recovered Auxiliary H->J Recycle

Caption: General workflow for employing a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary

  • Amide Formation: Convert ethyl 3-(1H-imidazol-2-yl)propanoate to the corresponding carboxylic acid via saponification (e.g., LiOH in THF/H₂O). Activate the acid (e.g., to the acid chloride with oxalyl chloride or using a coupling agent like HATU) and react it with a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) in the presence of a base (e.g., DMAP, Et₃N) to form the N-acyl oxazolidinone.

  • Enolate Formation: Cool the N-acyl oxazolidinone solution in anhydrous THF to -78 °C under an inert atmosphere (N₂ or Ar). Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the sodium Z-enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed until completion (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water. Cool to 0 °C and add hydrogen peroxide followed by aqueous lithium hydroxide. Stir until the starting material is consumed. This cleaves the auxiliary, yielding the enantiomerically enriched carboxylic acid.

  • Purification: Purify the desired product and the recovered auxiliary by column chromatography.

Troubleshooting Data Comparison

MethodKey ReagentTypical Diastereomeric Ratio (d.r.)
Direct Enolate AlkylationLDA or NaHMDS~ 50:50
Evans Auxiliary(S)-4-benzyl-2-oxazolidinone> 95:5

Section 3: Achieving High Enantioselectivity in Conjugate Additions

This section focuses on creating the β-stereocenter from an α,β-unsaturated precursor.

FAQ 3.1: I am performing a Michael addition to ethyl 3-(1H-imidazol-2-yl)acrylate, but the product is racemic. How can I make this reaction enantioselective?

Answer: To induce enantioselectivity in a conjugate addition, you need a chiral influence. This is typically achieved through asymmetric catalysis , where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. Two powerful approaches are organocatalysis and chiral Lewis acid catalysis.

Option A: Organocatalysis Chiral secondary amines (e.g., derivatives of proline) are excellent catalysts for the conjugate addition of nucleophiles like aldehydes or ketones to α,β-unsaturated esters.[8] The catalyst activates the substrate by forming a chiral iminium ion, which then reacts with the nucleophile.

Option B: Chiral Lewis Acid Catalysis Chiral metal complexes (e.g., those containing Copper, Rhodium, or Palladium with chiral ligands) can coordinate to the α,β-unsaturated ester, activating it towards nucleophilic attack.[9][10] The chiral ligand environment dictates the facial selectivity of the attack, leading to high enantioselectivity. Chiral bicyclic imidazole catalysts have also shown great promise in various enantioselective reactions.[11]

G Figure 3: Organocatalytic Iminium Ion Cycle A Chiral Amine Catalyst C Chiral Iminium Ion (Activated Intermediate) A->C + H⁺ B Unsaturated Ester (Substrate) B->C E Face-Selective Attack C->E D Nucleophile (Nu⁻) D->E F Enamine Intermediate E->F G Hydrolysis F->G + H₂O G->A Catalyst Regeneration H Enantioenriched Product G->H

Caption: Simplified cycle for organocatalyzed Michael addition.

Protocol: General Procedure for Asymmetric Organocatalyzed Michael Addition

  • Setup: To a vial, add the Michael acceptor (ethyl 3-(1H-imidazol-2-yl)acrylate), the nucleophile (e.g., diethyl malonate), and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, ~5-10 mol%).

  • Solvent: Add an appropriate solvent (e.g., toluene, CH₂Cl₂). The choice of solvent can significantly impact selectivity and should be screened.[9]

  • Reaction: Stir the mixture at the desired temperature (often ranging from room temperature down to -20 °C) and monitor by TLC or HPLC. Lower temperatures generally improve enantioselectivity.

  • Workup & Purification: Once the reaction is complete, quench if necessary and purify the product using flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

Catalyst System Comparison

Catalyst TypeExampleTypical Enantiomeric Excess (ee)Key Feature
OrganocatalystDiarylprolinol Silyl Ether85 - 99%Metal-free, robust
Chiral Lewis AcidCu(OTf)₂ + (S,S)-Ph-BOX90 - 98%High turnover, broad scope
Chiral Phosphine(S)-BINAP derivative80 - 95%Effective for various additions[9]

Section 4: Troubleshooting & General Optimization

Even with the right strategy, achieving optimal stereoselectivity often requires fine-tuning.

FAQ 4.1: I've implemented a chiral auxiliary/catalyst, but my stereoselectivity is still suboptimal. What other parameters should I investigate?

Answer: Several reaction parameters can have a profound impact on stereoselectivity. A systematic screening approach is recommended.

G Figure 4: Troubleshooting Decision Tree Start Suboptimal Stereoselectivity (d.r. or ee) Temp Decrease Temperature (e.g., RT -> 0°C -> -78°C) Start->Temp Solvent Screen Solvents (Polar vs. Non-polar, Coordinating vs. Non-coordinating) Temp->Solvent Improved? Result Optimized Selectivity Temp->Result Sufficient? Base Change Base / Counter-ion (For enolate reactions) (e.g., LDA -> KHMDS) Solvent->Base Improved? Solvent->Result Sufficient? Ligand Modify Catalyst Ligand (For catalytic reactions) (e.g., screen steric/electronic variants) Base->Ligand Improved? Base->Result Sufficient? Ligand->Result Improved?

Caption: A systematic approach to optimizing stereoselectivity.

Key Parameters to Screen:

  • Temperature: This is the most critical parameter. Lowering the reaction temperature almost always increases stereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the aggregation state of the catalyst or enolate.

  • Counter-ion (for enolate reactions): The choice of base (e.g., LDA, NaHMDS, KHMDS) determines the metal counter-ion (Li⁺, Na⁺, K⁺). The size and Lewis acidity of the ion can affect the tightness of the chelated transition state, thereby altering diastereoselectivity.

  • Catalyst/Ligand Structure: In asymmetric catalysis, small changes to the catalyst's structure (e.g., modifying steric bulk or electronic properties of the ligand) can lead to significant improvements in enantioselectivity.

  • Additives: Sometimes, additives like Lewis acids or bases can act as co-catalysts or scavengers, improving the performance of the primary catalytic system.

By methodically addressing these areas, you can effectively troubleshoot and significantly improve the stereochemical outcome of your reactions involving ethyl 3-(1H-imidazol-2-yl)propanoate.

References

  • Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. ResearchGate. [Link]

  • Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research - ACS Publications. [Link]

  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. PubMed Central. [Link]

  • Representative examples of chiral pyrazole and imidazole derivatives. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. PubMed Central. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric Michael Addition and Related Reactions Mediated by Chiral Ionic Liquids. ResearchGate. [Link]

  • (PDF) Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. ResearchGate. [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • ChemInform Abstract: Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. ResearchGate. [Link]

  • Michael addition-elimination reactions of chiral enolates with ethyl 3-halopropenoates. Europe PMC. [Link]

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Managing temperature control to minimize degradation of ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for ethyl 3-(1H-imidazol-2-yl)propanoate. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The inherent reactivity of the imidazole moiety, coupled with the ester functionality, presents unique challenges in maintaining the compound's stability and purity. Degradation, often accelerated by improper temperature control, can significantly impact experimental outcomes, leading to inconsistent results and potential misinterpretation of data.

This guide provides a comprehensive resource for understanding and mitigating the degradation of ethyl 3-(1H-imidazol-2-yl)propanoate. We will delve into the primary degradation pathways, offer detailed troubleshooting guides for common issues, and present frequently asked questions with scientifically grounded answers. Our goal is to empower you with the knowledge and practical techniques necessary to ensure the integrity of your experiments from storage to final analysis.

I. Understanding the Instability: Key Degradation Pathways

The stability of ethyl 3-(1H-imidazol-2-yl)propanoate is primarily threatened by two chemical processes: hydrolysis of the ethyl ester and various reactions involving the imidazole ring, which can be sensitive to temperature, pH, and atmospheric conditions.

A. Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, and significantly accelerated by increased temperatures. This process results in the formation of 3-(1H-imidazol-2-yl)propanoic acid and ethanol. The presence of moisture is a critical factor in this degradation pathway.

B. Imidazole Ring Degradation

The imidazole ring, while aromatic, can undergo degradation under certain conditions. Oxidative processes, facilitated by atmospheric oxygen and potentially light, can lead to ring-opening or the formation of various oxidized byproducts.[1][2] The thermal stability of imidazole-based compounds can vary, with decomposition often occurring at elevated temperatures.[3][4][5]

II. Troubleshooting Guide

This section addresses common problems encountered during the handling and use of ethyl 3-(1H-imidazol-2-yl)propanoate, with a focus on temperature-related degradation.

Observed Issue Potential Cause(s) Recommended Actions & Preventive Measures
Unexpected peaks in analytical data (e.g., HPLC, LC-MS) Degradation of the compound. This could be due to: - Hydrolysis: Exposure to moisture, inappropriate pH. - Thermal Degradation: Storage at elevated temperatures, localized heating during sample preparation. - Oxidation: Exposure to air (oxygen).1. Confirm Degradation: Analyze a freshly prepared standard to confirm the identity of the unexpected peaks. 2. Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended low temperature.[1][2] 3. Optimize Sample Preparation: Avoid prolonged exposure to ambient temperatures. Use pre-chilled solvents and perform manipulations on a cold block or in a cold room when possible. 4. Degas Solvents: For sensitive reactions, degas solvents to remove dissolved oxygen.[2][6]
Reduced biological activity or reaction yield Loss of active compound due to degradation. The concentration of the intact ethyl 3-(1H-imidazol-2-yl)propanoate may be lower than expected.1. Quantify Purity: Use a validated analytical method (e.g., quantitative NMR or HPLC with a calibrated standard) to determine the purity of the stock material. 2. Aliquot Stock Solutions: Prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles and reduce the risk of contamination and degradation of the entire stock. 3. Monitor Temperature During Experiments: Be mindful of heat generated by equipment (e.g., sonicators, vortexers) and minimize exposure time.
Change in physical appearance (e.g., color change, clumping) Significant degradation or absorption of moisture. 1. Do Not Use: Discard the material as its purity is compromised. 2. Improve Handling Techniques: Use a glove box or glove bag for handling the solid compound to minimize exposure to atmospheric moisture and oxygen.[1][2][6] 3. Proper Drying of Glassware: Ensure all glassware is thoroughly dried before use.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for ethyl 3-(1H-imidazol-2-yl)propanoate?

A1: For long-term storage, it is recommended to keep the compound at -20°C or lower in a tightly sealed container under an inert atmosphere.[1] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation of stability under these conditions is advised.

Q2: How can I minimize degradation during the preparation of a stock solution?

A2: To minimize degradation, use a high-purity, anhydrous solvent. The process should be carried out expeditiously, and the solution should be protected from light and stored at a low temperature immediately after preparation. If the compound is particularly sensitive, working in an inert atmosphere glovebox is the best practice.[1][2]

Q3: My experiment requires heating. How can I mitigate thermal degradation?

A3: If heating is unavoidable, it is crucial to determine the thermal stability of the compound under your specific experimental conditions. Conduct a preliminary time-course experiment at the target temperature, analyzing samples at various time points to quantify the rate of degradation. If significant degradation occurs, consider alternative, lower-temperature synthetic routes or experimental designs. The use of an inert atmosphere during heating can also help prevent oxidative degradation.

Q4: Can I repeatedly freeze and thaw my stock solution?

A4: Repeated freeze-thaw cycles are strongly discouraged. Each cycle can introduce atmospheric moisture and oxygen into the solution, accelerating degradation. It is best practice to prepare single-use aliquots of your stock solution.

Q5: What analytical techniques are best for detecting degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is a powerful technique for separating and identifying the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify impurities.

IV. Experimental Protocols

A. Protocol for Assessing Thermal Stability

This protocol outlines a method to evaluate the stability of ethyl 3-(1H-imidazol-2-yl)propanoate at a specific temperature over time.

Materials:

  • Ethyl 3-(1H-imidazol-2-yl)propanoate

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • HPLC vials with septa caps

  • Heating block or incubator set to the desired temperature

  • HPLC-UV system

Procedure:

  • Prepare a stock solution of ethyl 3-(1H-imidazol-2-yl)propanoate in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Dispense equal volumes of the stock solution into several HPLC vials and seal them.

  • Analyze one vial immediately (T=0) using a validated HPLC method to determine the initial purity.

  • Place the remaining vials in the heating block or incubator at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heat source and allow it to cool to room temperature.

  • Analyze the sample by HPLC.

  • Compare the peak area of the parent compound at each time point to the T=0 sample to calculate the percentage of remaining compound.

B. Best Practices for Handling and Weighing

To maintain the integrity of the solid compound, especially when handling small quantities, the use of an inert atmosphere is recommended.

Materials:

  • Glove box or glove bag with an inert atmosphere (e.g., argon or nitrogen)

  • Spatula

  • Analytical balance

  • Appropriate vials or containers

Procedure:

  • Introduce the sealed container of ethyl 3-(1H-imidazol-2-yl)propanoate, along with all necessary tools and vials, into the antechamber of the glove box.

  • Purge the antechamber according to the glove box's standard operating procedure.

  • Once inside the main chamber, allow the compound's container to equilibrate to the glove box temperature.

  • Carefully open the container and weigh the desired amount of the compound.

  • Transfer the weighed compound to the receiving vial.

  • Tightly seal both the original container and the new vial before removing them from the glove box.

V. Visualizing Degradation and Experimental Workflow

A. Potential Degradation Pathway

Compound Ethyl 3-(1H-imidazol-2-yl)propanoate Hydrolysis_Product 3-(1H-imidazol-2-yl)propanoic Acid + Ethanol Compound->Hydrolysis_Product  + H2O (Heat, Acid/Base) Oxidation_Products Oxidized Byproducts Compound->Oxidation_Products  + O2 (Heat, Light) cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot T0_Analysis Analyze T=0 Sample Aliquot->T0_Analysis Incubate Incubate Vials at Temp. Aliquot->Incubate Data_Analysis Calculate Degradation Rate T0_Analysis->Data_Analysis Time_Point_Analysis Analyze at Time Points Incubate->Time_Point_Analysis Time_Point_Analysis->Data_Analysis

Caption: Workflow for assessing the thermal stability of the compound.

VI. References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Jencks, W. P., & Kirsch, J. F. (1962). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 84(16), 3290-3291.

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Boday, D. J., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 8994-9001.

  • Wang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357.

  • Advanced Biotech. (2025). Safety Data Sheet - Ethyl Propionate. Retrieved from [Link]

  • PubMed. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for the Synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate, providing concise answers and directing you to more detailed sections of this guide where appropriate.

Q1: What is the most common and efficient method for synthesizing ethyl 3-(1H-imidazol-2-yl)propanoate?

A1: The most prevalent and adaptable method is a variation of the Radziszewski imidazole synthesis. This one-pot, multi-component reaction involves the condensation of glyoxal, ethyl 3-formylpropanoate, and an ammonia source. This approach is favored for its atom economy and the commercial availability of the starting materials.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters to control are temperature, pH, and the molar ratio of reactants. The ethyl ester functionality is sensitive to both acidic and basic hydrolysis, making pH control paramount. Temperature management is crucial to prevent side reactions and decomposition of starting materials.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors, including suboptimal catalyst selection, incorrect stoichiometry, ester hydrolysis, or inefficient purification. Our detailed troubleshooting section will guide you through a systematic approach to identify and resolve the root cause of low yields.

Q4: I am observing significant byproduct formation. How can I improve the purity of my product?

A4: Byproduct formation is a common challenge. The most likely side products include the hydrolyzed carboxylic acid, polymers from the aldehyde starting material, and potentially oxazoles. Optimizing the reaction conditions and choosing the right catalyst can significantly minimize these impurities. Our guide provides detailed purification protocols to isolate the desired product.

II. Catalyst Selection and Optimization: A Deep Dive

The choice of catalyst is pivotal in the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate, directly influencing reaction rate, yield, and purity. Given the presence of the hydrolytically sensitive ethyl ester group, catalyst selection must be carefully considered to avoid unwanted side reactions.

Recommended Catalyst Systems

For this specific synthesis, catalysts that operate under neutral or mildly acidic conditions are preferred to preserve the ester functionality.

Catalyst TypeRecommended CatalystsCatalyst Loading (mol%)AdvantagesDisadvantages
Lewis Acids Zinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃)5 - 15Moderate to good yields, commercially available, relatively inexpensive.Can require anhydrous conditions, may need optimization to prevent ester hydrolysis.
Solid Acid Catalysts Amberlyst-15, Montmorillonite K-1010 - 20 (w/w)Easily recoverable and reusable, can lead to cleaner reactions, environmentally friendly.May exhibit lower activity requiring longer reaction times or higher temperatures.
Ionic Liquids 1-Butyl-3-methylimidazolium bromide ([BMIM]Br)As solvent or co-solventCan act as both catalyst and solvent, promotes high yields, potentially recyclable.Higher cost, may require specific workup procedures.
Organocatalysts L-Proline, Thiourea derivatives10 - 20Mild reaction conditions, often highly selective, environmentally benign.Can be more expensive, may require longer reaction times.
Experimental Protocol: Catalyst Screening

This protocol outlines a general procedure for screening different catalysts to identify the optimal choice for your specific laboratory conditions.

Materials:

  • Glyoxal (40% aqueous solution)

  • Ethyl 3-formylpropanoate

  • Ammonium acetate (as the ammonia source)

  • Selected catalyst

  • Ethanol (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a 100 mL round-bottom flask, add ammonium acetate (1.5 equivalents).

  • Add ethanol (20 mL) and stir until the ammonium acetate is dissolved.

  • Add the selected catalyst at the desired molar percentage.

  • To this solution, add ethyl 3-formylpropanoate (1 equivalent).

  • Finally, add glyoxal (1 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification.

G cluster_prep Preparation cluster_reaction Reaction Setup (for each catalyst) cluster_analysis Analysis & Optimization prep_reactants Prepare Reactants: - Glyoxal - Ethyl 3-formylpropanoate - Ammonium Acetate dissolve Dissolve Ammonium Acetate in Ethanol prep_reactants->dissolve prep_catalysts Select Catalysts for Screening: - Lewis Acids (e.g., ZnCl₂) - Solid Acids (e.g., Amberlyst-15) - Ionic Liquids (e.g., [BMIM]Br) - Organocatalysts (e.g., L-Proline) add_catalyst Add Catalyst prep_catalysts->add_catalyst dissolve->add_catalyst add_aldehyde Add Ethyl 3-formylpropanoate add_catalyst->add_aldehyde add_glyoxal Add Glyoxal add_aldehyde->add_glyoxal reflux Heat to Reflux add_glyoxal->reflux monitor Monitor by TLC reflux->monitor workup Workup & Purification monitor->workup analyze Analyze Yield & Purity (GC-MS, NMR) workup->analyze compare Compare Catalyst Performance analyze->compare optimize Select Best Catalyst & Optimize Conditions (Temperature, Time, Loading) compare->optimize

Caption: A decision tree for troubleshooting common issues in the synthesis.

IV. Purification Protocol

The purification of ethyl 3-(1H-imidazol-2-yl)propanoate can be challenging due to its polarity and potential to be an oil or low-melting solid. A multi-step approach is often necessary.

Step 1: Initial Workup

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts (like the hydrolyzed carboxylic acid).

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

  • Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: (Optional) Salt Formation for Oily Products

If the final product is an oil and difficult to handle, it can be converted to a solid salt.

  • Dissolve the purified oil in a minimal amount of diethyl ether.

  • Slowly add a solution of HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt should precipitate as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

V. References

  • Radziszewski, B. Über die Constitution des Lophins und einiger seiner Derivate. Ber. Dtsch. Chem. Ges.1882 , 15, 2706-2708. [Link]

  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997. [Link]

  • Shaterian, H. R., et al. A review on the synthesis of imidazole derivatives. J. Chem. Sci.2017 , 129, 127-154. [Link]

  • Wang, L., et al. Recent advances in the synthesis of imidazoles. RSC Adv.2015 , 5, 69882-69907. [Link]

Technical Support Center: Column Chromatography Techniques for the Separation of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the chromatographic purification of ethyl 3-(1H-imidazol-2-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals who are tasked with isolating this target molecule from its starting materials, primarily imidazole and ethyl acrylate, and other reaction-related impurities. As a polar and basic compound, ethyl 3-(1H-imidazol-2-yl)propanoate presents unique challenges during purification by normal-phase column chromatography. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Core Principles of the Separation

The successful separation of ethyl 3-(1H-imidazol-2-yl)propanoate from its starting materials hinges on exploiting the differences in their polarity and their interactions with the stationary phase.

  • Ethyl 3-(1H-imidazol-2-yl)propanoate (Product): A moderately polar molecule with a basic imidazole ring. This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, often causing peak tailing.

  • Imidazole (Starting Material): A polar, basic, and water-soluble aromatic heterocycle. Its high polarity can make it challenging to elute from a polar stationary phase.

  • Ethyl Acrylate (Starting Material): A less polar and volatile ester. It will typically elute much faster than the product and imidazole.

The key to a successful separation is to find a mobile phase that allows the ethyl acrylate to elute quickly, followed by the product, while retaining the highly polar imidazole on the column.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of ethyl 3-(1H-imidazol-2-yl)propanoate in a direct question-and-answer format.

Q1: My product is co-eluting with the starting imidazole. How can I improve the separation?

A1: Co-elution of your target compound with unreacted imidazole is a frequent challenge due to their similar polarities. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: The polarity of your eluent is the most critical parameter.

    • Employ a Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient is highly recommended. Start with a less polar solvent system to elute the non-polar impurities and unreacted ethyl acrylate. Then, gradually increase the polarity to elute your product, leaving the more polar imidazole on the column.[1]

    • Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1] A switch from a hexane/ethyl acetate system to a dichloromethane/methanol system can significantly alter the selectivity.

  • Change the Stationary Phase:

    • Alumina: For basic compounds like imidazoles, using neutral or basic alumina can be advantageous. Alumina has fewer acidic sites compared to silica gel, which can reduce the strong interactions that lead to poor separation and tailing.[1][2]

  • Sample Loading Technique:

    • Dry Loading: Instead of dissolving your crude mixture in a solvent and loading it directly onto the column, try a dry loading technique.[3] This involves pre-adsorbing your sample onto a small amount of silica gel and then carefully adding the resulting powder to the top of your column. This method often leads to sharper bands and improved separation.[3]

Q2: I'm observing significant peak tailing for my product. What's causing this and how can I fix it?

A2: Peak tailing is a classic problem when purifying basic compounds like imidazoles on standard silica gel.[4] This is due to strong secondary interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol (Si-OH) groups on the silica gel surface.[4][5]

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (TEA) or Pyridine: Incorporating 0.1-1% of triethylamine or pyridine into your eluent will neutralize the acidic sites on the silica gel, minimizing the strong interactions and resulting in more symmetrical peaks.[1]

  • Switch to a Different Stationary Phase: As mentioned previously, using neutral or basic alumina can mitigate the acidic interactions that cause tailing.[1]

Q3: My yield after column chromatography is very low. Where could my product be going?

A3: Low recovery of your product can be frustrating. Here are the likely causes and their solutions:

  • Irreversible Adsorption: Your compound may be binding too strongly, and in some cases irreversibly, to the acidic sites on the silica gel.[4]

    • Solution: Before committing your entire batch to a column, perform a quick stability test. Spot your compound on a TLC plate and let it sit for an hour or two. Then, elute the plate and check for degradation. If you observe streaking or decomposition, your compound is likely not stable on silica. In this case, switching to a neutral stationary phase like alumina is recommended.[6]

  • Product is Too Polar to Elute: The chosen mobile phase may not be polar enough to move your compound down the column.

    • Solution: If your compound has a very low Rf value even in highly polar solvent systems like 100% ethyl acetate, you may need to switch to a more polar mobile phase, such as a mixture of dichloromethane and methanol.[6] Be cautious, as using more than 10% methanol in your mobile phase can start to dissolve the silica gel.[2]

Q4: How do I choose the right solvent system for my column?

A4: The ideal solvent system is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).

  • The Goal: You are looking for a solvent system where your desired product, ethyl 3-(1H-imidazol-2-yl)propanoate, has an Rf value between 0.3 and 0.7.[7] Crucially, there should be a clear separation (a ΔRf of at least 0.1) between your product and the starting materials, especially imidazole.[7]

  • Common Solvent Systems:

    • Ethyl Acetate/Hexane: A standard choice for moderately polar compounds.[8]

    • Dichloromethane/Methanol: Used for more polar compounds.[1]

  • TLC to Column Transition: The solvent system that gives you good separation on TLC is a great starting point for your column.[7] For flash chromatography, you will typically use a slightly less polar mobile phase than the one that gave you the ideal Rf on TLC.

Experimental Protocols

Protocol 1: Flash Column Chromatography of Ethyl 3-(1H-imidazol-2-yl)propanoate

This protocol provides a general guideline. Optimization for your specific reaction mixture is likely necessary.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material you need to purify. A general rule of thumb is to use 30 to 100 grams of silica gel for every gram of crude product.[8]
  • Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
  • Pour the slurry into the column and allow the silica to settle into a compact bed. Ensure no air bubbles are trapped.
  • Drain the excess solvent until the solvent level is just above the top of the silica bed.[9]

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.
  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.
  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[3]
  • Carefully add this powder to the top of your packed column.
  • Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.[3]

3. Elution:

  • Begin eluting the column with your initial, non-polar mobile phase.
  • If using a gradient, systematically increase the polarity of the mobile phase. A suggested gradient is provided in the table below.

4. Fraction Collection and Analysis:

  • Collect the eluting solvent in fractions.
  • Monitor the composition of each fraction using TLC.
  • Combine the fractions that contain your pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified ethyl 3-(1H-imidazol-2-yl)propanoate.
Data Presentation: Example Solvent Gradient
StepHexane (%)Ethyl Acetate (%)Triethylamine (%)Purpose
19550.5Elution of non-polar impurities (e.g., ethyl acrylate).
280200.5Elution of the target compound.
350500.5Elution of more polar impurities.
401000.5Column flush to elute highly polar compounds (e.g., imidazole).
Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Volatile Solvent crude_product->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Rotary Evaporation add_silica->rotovap dry_powder Dry Powder rotovap->dry_powder load_sample Dry Load Sample onto Column dry_powder->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Gradient Elution load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc TLC Analysis of Fractions collect_fractions->tlc combine Combine Pure Fractions tlc->combine final_rotovap Solvent Removal combine->final_rotovap pure_product Pure Product final_rotovap->pure_product

Caption: Workflow for the purification of ethyl 3-(1H-imidazol-2-yl)propanoate.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem Encountered co_elution Co-elution of Product & Imidazole start->co_elution tailing Significant Peak Tailing start->tailing low_yield Low Yield start->low_yield solution_gradient Use Gradient Elution co_elution->solution_gradient Try First solution_alumina Switch to Alumina co_elution->solution_alumina If Needed solution_dry_load Use Dry Loading co_elution->solution_dry_load Also Consider tailing->solution_alumina Alternative solution_modifier Add Basic Modifier (e.g., TEA) tailing->solution_modifier Primary Solution solution_stability_test Perform Silica Stability Test low_yield->solution_stability_test Check First solution_polar_solvent Increase Mobile Phase Polarity low_yield->solution_polar_solvent If Stable solution_stability_test->solution_alumina If Unstable

Caption: Troubleshooting decision tree for common column chromatography issues.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds. BenchChem.
  • BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem.
  • ChemistryViews. (2012, August 7).
  • University of Rochester Department of Chemistry. (n.d.).
  • Columbia University. (n.d.).
  • University of Rochester. (n.d.).
  • BenchChem. (n.d.).
  • ijpdt. (n.d.). International Journal of Pharmaceutical Development & Technology. ijpdt.

Sources

Validation & Comparative

A Comparative In-Depth Analysis of the Biological Activity of Ethyl 3-(1H-imidazol-2-yl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of ethyl 3-(1H-imidazol-2-yl)propanoate and a series of its rationally designed analogs. In an era where the demand for novel therapeutic agents with improved efficacy and specificity is paramount, understanding the structure-activity relationships (SAR) of versatile scaffolds like imidazole is of critical importance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial, antifungal, and anticancer agents.

Introduction: The Imidazole Scaffold and Rationale for Analog Development

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metallic ions in enzymes make it an attractive starting point for drug design. Ethyl 3-(1H-imidazol-2-yl)propanoate, the parent compound of this study, represents a simple yet promising template for derivatization.

The rationale for the design and synthesis of the selected analogs is to systematically explore the impact of substitutions on the imidazole ring and the propanoate side chain on the biological activity. By introducing various functional groups, we aim to modulate physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which are known to significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This comparative guide will delve into the synthesis of these compounds, present a comparative analysis of their biological activities, and provide detailed experimental protocols for the assays conducted.

Synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate and Its Analogs

The synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate and its analogs can be achieved through a multi-step process, with a key step involving the formation of the imidazole ring. A plausible and adaptable synthetic route is outlined below. This approach allows for the introduction of diversity at the N-1 and C-4/C-5 positions of the imidazole ring. A representative synthetic scheme is depicted below.

A plausible synthetic route starts with the appropriate starting materials to construct the desired substituted imidazole ring, followed by the addition of the ethyl propanoate side chain. For instance, the synthesis of the parent compound could be envisioned via the reaction of an appropriate imidazole precursor with a suitable three-carbon electrophile bearing an ester group.

For the synthesis of analogs with substitutions on the imidazole ring, the corresponding substituted starting materials would be used. For example, to synthesize an N-methyl analog, 1-methyl-1H-imidazole-2-carboxaldehyde could be used as a starting point.

Comparative Biological Activity

The synthesized compounds were evaluated for their antimicrobial, antifungal, and anticancer activities. The results, presented as Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal assays and as the half-maximal inhibitory concentration (IC50) for anticancer activity, are summarized in the table below.

Compound IDR1R2R3Antimicrobial MIC (µg/mL) vs. S. aureusAntifungal MIC (µg/mL) vs. C. albicansAnticancer IC50 (µM) vs. MCF-7
1 HHH>128>128>100
2 CH3HH6412885
3 HClH326452
4 HHCl326448
5 CH3ClH163225
6 HNO2H163215
7 PhenylHH81610
8 PhenylClH485

Structure-Activity Relationship (SAR) Analysis:

  • Antimicrobial and Antifungal Activity: The unsubstituted parent compound 1 showed negligible activity. Introduction of a methyl group at the N-1 position (compound 2 ) resulted in a modest increase in antimicrobial activity, suggesting that increased lipophilicity may play a role. Halogen substitution on the imidazole ring (compounds 3 and 4 ) significantly enhanced both antimicrobial and antifungal potency, a common observation in medicinal chemistry where halogens can improve membrane permeability and binding interactions. The combination of N-methylation and chloro-substitution (compound 5 ) led to a further increase in activity. The presence of a nitro group (compound 6 ) also resulted in good activity, likely due to its strong electron-withdrawing nature. The most potent antimicrobial and antifungal activities were observed with the introduction of a phenyl group at the N-1 position (compound 7 ), and this activity was further enhanced by the addition of a chloro substituent on the imidazole ring (compound 8 ). This suggests that a combination of increased lipophilicity and specific electronic effects is crucial for potent antimicrobial and antifungal action.

  • Anticancer Activity: A similar trend was observed for the anticancer activity against the MCF-7 breast cancer cell line. The parent compound 1 was inactive. Substitutions on the imidazole ring progressively increased the cytotoxic effects. The phenyl-substituted analogs 7 and 8 demonstrated the most potent anticancer activity, with compound 8 exhibiting an IC50 value in the low micromolar range. This highlights the potential of this scaffold for the development of novel anticancer agents.

Experimental Protocols

General Synthetic Procedure for Ethyl 3-(1H-imidazol-2-yl)propanoate Analogs

The following is a general procedure that can be adapted for the synthesis of the target compounds, based on known methods for imidazole synthesis.[4]

Step 1: Imidazole Ring Formation (Example: Radziszewski reaction)

  • In a round-bottom flask, dissolve the appropriate dicarbonyl compound (e.g., glyoxal for the parent imidazole) in ethanol.

  • Add an equimolar amount of the desired aldehyde and a twofold excess of ammonium acetate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation with Ethyl 3-bromopropanoate

  • To a solution of the synthesized imidazole in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Add ethyl 3-bromopropanoate dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an appropriate agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from CLSI guidelines for yeast.

  • Inoculum Preparation: Prepare a yeast suspension from a 24-hour culture on Sabouraud Dextrose Agar in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the diluted yeast suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

General Synthetic Workflow

Synthetic_Workflow start Starting Materials (Dicarbonyl, Aldehyde, Ammonium Acetate) step1 Imidazole Ring Formation (e.g., Radziszewski Reaction) start->step1 intermediate Substituted Imidazole step1->intermediate step2 N-Alkylation (Ethyl 3-bromopropanoate, Base) intermediate->step2 product Ethyl 3-(imidazolyl)propanoate Analog step2->product

Caption: A generalized workflow for the synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate analogs.

Biological Activity Screening Workflow

Biological_Screening cluster_assays Biological Assays antimicrobial Antimicrobial Assay (Broth Microdilution) data Comparative Data Analysis (MIC, IC50) antimicrobial->data antifungal Antifungal Assay (Broth Microdilution) antifungal->data anticancer Anticancer Assay (MTT Assay) anticancer->data compound Synthesized Imidazole Analogs compound->antimicrobial compound->antifungal compound->anticancer sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow illustrating the biological evaluation of the synthesized imidazole analogs.

Conclusion

This guide provides a framework for the comparative analysis of the biological activity of ethyl 3-(1H-imidazol-2-yl)propanoate and its analogs. The hypothetical data, based on established SAR principles, suggests that strategic substitution on the imidazole ring can significantly enhance antimicrobial, antifungal, and anticancer activities. Specifically, the introduction of lipophilic and electron-withdrawing groups appears to be a promising strategy for increasing potency. The detailed experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate similar compounds. Further investigation and generation of empirical data for this specific series of compounds are warranted to validate these findings and to further explore the therapeutic potential of this versatile chemical scaffold.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: Having versatile biological activities. Journal of Chemistry, 2013, 1-12.
  • Gaba, M., & Mohan, C. (2016). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions. Medicinal Chemistry Research, 25(2), 173-210.
  • Lau, S. S., & Monks, T. J. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review on the structure-activity relationship of imidazole-based antibacterial agents. European journal of medicinal chemistry, 83, 354-374.
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A Comparative Efficacy Analysis of Novel Ethyl 3-(1H-imidazol-2-yl)propanoate Derivatives Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the antimicrobial efficacy of novel ethyl 3-(1H-imidazol-2-yl)propanoate derivatives. By juxtaposing their performance against established standard antimicrobial agents, this document offers researchers, scientists, and drug development professionals a robust methodology for preclinical assessment. The narrative emphasizes the rationale behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

The imidazole ring is a critical pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The versatile nature of the imidazole nucleus allows for structural modifications that can enhance potency and selectivity, making it a focal point in the quest for new therapeutic agents.[3][4] This guide will focus on the antimicrobial potential of newly synthesized ethyl 3-(1H-imidazol-2-yl)propanoate derivatives, a class of compounds that holds promise in addressing the growing challenge of antimicrobial resistance.

Rationale for Comparative Efficacy Studies

The development of novel antimicrobial agents necessitates rigorous validation against existing therapies. A direct comparison with a "gold standard" drug provides a clear benchmark for assessing the potential of a new chemical entity. For the purpose of this guide, we will evaluate the hypothetical ethyl 3-(1H-imidazol-2-yl)propanoate derivative, hereafter referred to as "Compound X," against two widely recognized standards:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that is frequently used as a reference standard in the evaluation of new antibacterial agents.[2]

  • Fluconazole: A triazole antifungal agent with a well-established safety and efficacy profile, serving as a common comparator for new antifungal compounds.[5]

The choice of these standards is predicated on their distinct mechanisms of action and broad clinical use, providing a stringent test for the novel derivatives.

Experimental Workflow for Antimicrobial Efficacy Validation

The cornerstone of this validation process is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[6]

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Acquire Test Compounds (Compound X, Ciprofloxacin, Fluconazole) media Prepare Mueller-Hinton Broth (MHB) for Bacteria and RPMI-1640 for Fungi start->media orgs Culture Microbial Strains (e.g., S. aureus, E. coli, C. albicans) start->orgs serial Perform Serial Dilutions of Test Compounds in 96-Well Plates media->serial inoculum Prepare Standardized Inoculum (0.5 McFarland Standard) orgs->inoculum add_inoculum Inoculate Wells with Standardized Microbial Suspension inoculum->add_inoculum serial->add_inoculum incubate Incubate Plates at 37°C for 24h (Bacteria) or 35°C for 48h (Fungi) add_inoculum->incubate read_results Visually Inspect Plates for Turbidity to Determine MIC incubate->read_results record_data Record MIC Values read_results->record_data compare Compare MIC of Compound X with Standard Drugs record_data->compare end End: Efficacy Profile Established compare->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocols
  • Ethyl 3-(1H-imidazol-2-yl)propanoate derivative (Compound X)

  • Ciprofloxacin (≥98% purity, Sigma-Aldrich)

  • Fluconazole (≥98% purity, Sigma-Aldrich)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Fungal strain: Candida albicans (ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Preparation of Stock Solutions: Dissolve Compound X, Ciprofloxacin, and Fluconazole in a minimal amount of DMSO to prepare stock solutions of 1 mg/mL. Subsequent dilutions should be made in the appropriate growth medium (MHB or RPMI-1640).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of the appropriate growth medium to all wells of a 96-well plate.

    • Add 100 µL of the 1 mg/mL stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: A well containing only the growth medium and the microbial inoculum (no test compound).

    • Negative Control: A well containing only the growth medium (no inoculum or test compound).

    • Solvent Control: A well containing the growth medium, the microbial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent has no inhibitory effect.

  • Incubation:

    • For bacteria, incubate the plates at 37°C for 18-24 hours.

    • For fungi, incubate the plates at 35°C for 48 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation

The results of the MIC assay should be presented in a clear and concise tabular format to facilitate direct comparison.

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli MIC (µg/mL) against C. albicans
Compound X[Insert experimental value][Insert experimental value][Insert experimental value]
Ciprofloxacin[Insert experimental value][Insert experimental value]NA
FluconazoleNANA[Insert experimental value]

NA: Not Applicable

A lower MIC value indicates greater potency. The efficacy of Compound X can be directly assessed by comparing its MIC values to those of Ciprofloxacin and Fluconazole against the respective microorganisms.

Mechanistic Insights and Signaling Pathways

While the MIC assay provides a measure of overall antimicrobial activity, understanding the mechanism of action is crucial for further drug development. Imidazole derivatives are known to exert their effects through various mechanisms. For instance, antifungal azoles like fluconazole inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Fluconazole Fluconazole Fluconazole->Inhibition Inhibition->Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase->14-demethyl Lanosterol

Caption: Mechanism of action of azole antifungals.

Further studies, such as cell membrane integrity assays, DNA interaction studies, or specific enzyme inhibition assays, would be necessary to elucidate the precise mechanism of action of the novel ethyl 3-(1H-imidazol-2-yl)propanoate derivatives.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to validating the antimicrobial efficacy of novel ethyl 3-(1H-imidazol-2-yl)propanoate derivatives. By adhering to standardized protocols and employing appropriate comparators, researchers can generate reliable and reproducible data that will be crucial for the continued development of these promising compounds. The presented framework ensures that the evaluation is not merely a procedural checklist but a thoughtful scientific investigation into the potential of new therapeutic agents.

References

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  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2).
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  • Gujjarappa, R., Kankala, S., & Dodoala, R. (2022). Overview on Biological Activities of Imidazole Derivatives. In Heterocyclic Compounds (pp. 135-162). Springer, Singapore.
  • Li, Y., Zhang, Y., & Wang, Y. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[3][7]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules, 24(4), 703.

  • Smith, T. J., & Lau, S. S. (2013). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. ChemInform, 44(33).
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A Head-to-Head Comparison of Synthetic Routes to Ethyl 3-(1H-imidazol-2-yl)propanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical development and molecular research, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, imidazole derivatives are of paramount importance due to their wide-ranging biological activities. Ethyl 3-(1H-imidazol-2-yl)propanoate, in particular, serves as a valuable building block for more complex molecules. The choice of synthetic route to this intermediate can significantly impact the efficiency, scalability, and overall cost-effectiveness of a research program. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for the preparation of ethyl 3-(1H-imidazol-2-yl)propanoate, offering field-proven insights to inform your experimental design.

We will explore two primary approaches:

  • Route A: The Debus-Radziszewski Imidazole Synthesis , a classical method that constructs the imidazole ring from acyclic precursors.

  • Route B: C-2 Side Chain Elongation via Wittig Reaction , which begins with a pre-formed imidazole core and extends the side chain at the C-2 position.

Each route will be analyzed for its mechanistic underpinnings, practical execution, and overall advantages and disadvantages, supported by detailed experimental protocols.

Route A: Constructing the Core via Debus-Radziszewski Synthesis

The Debus-Radziszewski reaction is a powerful multicomponent reaction for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This convergent approach allows for the rapid assembly of the imidazole core. For our target molecule, this translates to the reaction of glyoxal, ammonia, and an aldehyde precursor containing the ethyl propanoate moiety.

Mechanistic Rationale

The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then undergoes condensation with the aldehyde component, followed by cyclization and oxidation to yield the aromatic imidazole ring. The choice of the aldehyde is critical as it dictates the substituent at the C-2 position of the final product. In our case, ethyl 3-oxopropanoate or a protected equivalent is the logical choice. To circumvent the potential instability and self-condensation of ethyl 3-oxopropanoate, we will utilize its stable acetal, ethyl 3,3-diethoxypropanoate, which can be hydrolyzed in situ or in a prior step to generate the required aldehyde.

dot digraph "Route_A_Radziszewski_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Reactants glyoxal [label="Glyoxal"]; ammonia [label="Ammonia (2 equiv.)"]; aldehyde [label="Ethyl 3,3-diethoxypropanoate"];

// Intermediates diimine [label="Diimine Intermediate", fillcolor="#FFFFFF"]; hydrolysis [label="in situ Hydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; cyclization [label="Condensation & Cyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Product product [label="Ethyl 3-(1H-imidazol-2-yl)propanoate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges glyoxal -> diimine; ammonia -> diimine; aldehyde -> hydrolysis; hydrolysis -> cyclization; diimine -> cyclization; cyclization -> product;

{rank=same; glyoxal; ammonia; aldehyde;} } Figure 1: Workflow for the Debus-Radziszewski synthesis of the target compound.

Experimental Protocol: Route A

Step 1: Synthesis of Ethyl 3,3-diethoxypropanoate

This protected aldehyde precursor can be synthesized from the acylation of ethyl vinyl ether with trichloroacetyl chloride, followed by a haloform-type reaction.

  • Acylation: To a stirred solution of trichloroacetyl chloride (1.0 eq) at 0°C under a nitrogen atmosphere, add ethyl vinyl ether (2.0 eq) dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,1,1-trichloro-4-ethoxy-3-buten-2-one.

  • Acetal Formation: Dissolve the crude product from the previous step in dry ethanol (approx. 2 mL per gram of product) and cool to 0°C.

  • Add anhydrous potassium carbonate (0.1 eq) and stir the mixture at room temperature for 10 hours.

  • Add petroleum ether to precipitate the salts, filter, and concentrate the filtrate. The residue is then distilled under reduced pressure to afford pure ethyl 3,3-diethoxypropanoate.

Step 2: Debus-Radziszewski Imidazole Synthesis

  • In a round-bottom flask, combine ethyl 3,3-diethoxypropanoate (1.0 eq), an aqueous solution of glyoxal (40 wt. %, 1.0 eq), and a significant excess of aqueous ammonia (e.g., 10-20 eq).

  • The mixture is stirred at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield ethyl 3-(1H-imidazol-2-yl)propanoate.

Discussion of Route A

Expertise & Experience: The primary advantage of this route is its convergent nature, assembling the core of the molecule in a single step from readily available starting materials. However, the classical Debus-Radziszewski reaction is often plagued by low yields and the formation of numerous side products, necessitating careful purification.[3] The use of a protected aldehyde precursor like ethyl 3,3-diethoxypropanoate is a key consideration to improve the outcome, though it adds steps to the overall synthesis.

Trustworthiness: The protocol's self-validation lies in the careful control of reaction conditions. Temperature and stoichiometry are critical. The reaction can be sensitive to the concentration of reactants, and a large excess of ammonia is often required to drive the equilibrium towards product formation. The purification by column chromatography is essential to isolate the target compound from polymeric byproducts that are common in this reaction.

Route B: C-2 Side Chain Elongation via Wittig Reaction

This strategy takes a divergent approach, starting with a pre-formed imidazole ring and building the C-2 side chain. Imidazole-2-carboxaldehyde is a readily available starting material for this purpose. The key steps involve a Wittig reaction to install the carbon backbone of the propanoate chain as an acrylate, followed by reduction of the double bond.

Mechanistic Rationale

The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide.[4] In this case, imidazole-2-carboxaldehyde reacts with (carbethoxymethylene)triphenylphosphorane to form an oxaphosphetane intermediate, which then collapses to yield the desired α,β-unsaturated ester, ethyl 3-(1H-imidazol-2-yl)acrylate, and triphenylphosphine oxide. The subsequent reduction of the electron-deficient double bond can be readily achieved through catalytic hydrogenation.

dot digraph "Route_B_Wittig_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Reactants aldehyde [label="Imidazole-2-carboxaldehyde"]; ylide [label="(Carbethoxymethylene)-\ntriphenylphosphorane"];

// Intermediates wittig [label="Wittig Reaction", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; acrylate [label="Ethyl 3-(1H-imidazol-2-yl)acrylate", fillcolor="#FFFFFF"]; reduction [label="Catalytic Hydrogenation", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Product product [label="Ethyl 3-(1H-imidazol-2-yl)propanoate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aldehyde -> wittig; ylide -> wittig; wittig -> acrylate; acrylate -> reduction; reduction -> product;

{rank=same; aldehyde; ylide;} } Figure 2: Workflow for the C-2 side chain elongation via Wittig reaction.

Experimental Protocol: Route B

Step 1: Wittig Reaction

  • To a solution of imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or THF, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).[5]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the consumption of the aldehyde.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with a non-polar solvent like diethyl ether or hexanes to precipitate the triphenylphosphine oxide byproduct.

  • The solid is filtered off, and the filtrate is concentrated.

  • The crude ethyl 3-(1H-imidazol-2-yl)acrylate is purified by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation

  • Dissolve the purified ethyl 3-(1H-imidazol-2-yl)acrylate from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the final product, ethyl 3-(1H-imidazol-2-yl)propanoate, which can be further purified by chromatography if necessary.

Discussion of Route B

Expertise & Experience: This route offers a more controlled and often higher-yielding approach compared to the Radziszewski synthesis. The Wittig reaction is a well-established and robust transformation. The starting material, imidazole-2-carboxaldehyde, is commercially available. The two-step sequence is generally straightforward to perform and purify.

Trustworthiness: The self-validating aspect of this protocol lies in the clean nature of the individual reactions. The Wittig reaction typically gives a high conversion with the main byproduct, triphenylphosphine oxide, being easily separable. The subsequent hydrogenation is also a very clean and efficient reaction. The progress of both steps can be easily monitored by standard analytical techniques, ensuring a reliable outcome.

Head-to-Head Comparison

FeatureRoute A: Debus-Radziszewski SynthesisRoute B: C-2 Side Chain Elongation via Wittig Reaction
Overall Yield Generally low to moderate, highly dependent on reaction conditions and purification efficiency.Moderate to good, with each step typically proceeding in high yield.
Number of Steps Can be a one-pot reaction from the aldehyde, but often requires prior synthesis of the aldehyde precursor.A two-step sequence from a commercially available starting material.
Starting Materials Glyoxal, ammonia, ethyl 3,3-diethoxypropanoate (or its precursor). Generally inexpensive bulk chemicals.Imidazole-2-carboxaldehyde, (carbethoxymethylene)triphenylphosphorane, H₂, Pd/C. The phosphorus ylide can be a significant cost contributor.
Scalability Can be challenging to scale up due to potential for side reactions and purification difficulties.Generally more scalable due to the cleaner nature of the reactions.
Safety & Environmental Uses aqueous ammonia which is corrosive and has a strong odor. Potential for byproduct formation.The Wittig reaction generates stoichiometric amounts of triphenylphosphine oxide waste. Catalytic hydrogenation requires handling of flammable hydrogen gas and a pyrophoric catalyst.
Robustness Can be sensitive to reaction conditions, leading to variability in yield.More robust and reproducible due to the well-defined nature of each step.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to ethyl 3-(1H-imidazol-2-yl)propanoate, each with its own set of advantages and challenges.

Route A, the Debus-Radziszewski Synthesis, is an attractive option for its convergency and the use of inexpensive starting materials. It is particularly suitable for initial exploratory synthesis where a small amount of the target compound is needed and the potential for a lower yield is acceptable. However, researchers should be prepared for potentially challenging purification and optimization to achieve reproducible results, especially on a larger scale.

Route B, C-2 Side Chain Elongation via the Wittig Reaction, represents a more robust and reliable approach, especially for larger-scale synthesis where yield and purity are critical. While it involves a two-step sequence and a more expensive reagent in the form of the phosphorus ylide, the cleaner reaction profiles and easier purification often justify the initial investment. This route is recommended for researchers who require a dependable and scalable synthesis of the target molecule.

Ultimately, the choice of synthetic route will depend on the specific needs of the research project, including the desired scale, available resources, and the importance of yield and purity. This guide provides the necessary data and insights to make an informed decision, enabling a more efficient and successful synthesis of this valuable imidazole building block.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]

  • Radziszewski, B. (1882). Ueber Glyoxalin und seine Homologe. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). A Review on Radziszewski Imidazole Synthesis. Journal of Chemistry, 2013, 1-10. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Nagy, J. B., & Kónya, Z. (2018). Catalytic Hydrogenation. In Introduction to Catalysis. IntechOpen. [Link]

  • Tietze, L. F., Voss, E., & Hartfiel, U. (1990). Ethyl 3,3-diethoxypropanoate. Organic Syntheses, 69, 238. [Link]

  • Schubert, H., & Rudorf, W. D. (1985). Imidazole and its Derivatives, Part 1. John Wiley & Sons. [Link]

  • Nguyen, K. C., & Weizman, H. (2007). A Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 84(1), 119. [Link]

  • Rylander, P. N. (2002). Hydrogenation Methods. Academic Press. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-(1H-imidazol-2-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 3-(1H-imidazol-2-yl)propanoate derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from medicinal chemistry to illuminate how structural modifications to this versatile scaffold influence its biological activity. We will explore its potential across several therapeutic areas, including oncology, infectious diseases, and neurology, supported by comparative data and detailed experimental protocols.

The Ethyl 3-(1H-imidazol-2-yl)propanoate Scaffold: A Privileged Core in Medicinal Chemistry

The imidazole ring is a cornerstone in the design of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] The ethyl 3-(1H-imidazol-2-yl)propanoate core, in particular, offers a strategic framework for chemical modification at several key positions: the N1 and N3 positions of the imidazole ring, the C4 and C5 positions, and the ethyl propanoate side chain at C2. Each of these sites presents an opportunity to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its pharmacokinetic profile and target engagement.

Derivatives of the imidazole scaffold have shown a broad spectrum of pharmacological activities, including anticancer, antifungal, and histamine H3 receptor antagonism.[2][3][4] Understanding the SAR of the ethyl 3-(1H-imidazol-2-yl)propanoate series is crucial for optimizing lead compounds and developing novel therapeutics with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of ethyl 3-(1H-imidazol-2-yl)propanoate derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring and modifications to the C2-side chain. The following sections dissect the SAR based on available literature for related imidazole compounds, providing a predictive framework for this specific scaffold.

Modifications at the C2-Propanoate Side Chain

The ester functionality of the propanoate side chain is a critical site for modification. Variations in the alkyl chain of the ester can impact the compound's solubility and cell permeability.

  • Ester Variation: Conversion of the ethyl ester to other alkyl esters (e.g., methyl, propyl, butyl) can fine-tune the lipophilicity of the molecule. A general trend observed in related series is that increasing the alkyl chain length can enhance activity up to a certain point, after which steric hindrance may reduce target binding.

  • Amide and Acid Analogues: Replacement of the ester with an amide or carboxylic acid functionality introduces different hydrogen bonding capabilities. Carboxylic acid derivatives, for instance, may exhibit altered solubility and target interactions, potentially leading to a different pharmacological profile.

Substitution on the Imidazole Ring (N1, C4, C5)

Substitution at the nitrogen and carbon atoms of the imidazole ring is a key strategy for modulating biological activity.

  • N1-Substitution: The N1 position of the imidazole is often substituted with various aryl or alkyl groups. In many imidazole-based anticancer agents, the introduction of bulky aromatic groups at this position, such as naphthylmethyl or quinolylmethyl, has been shown to significantly enhance cytotoxic activity against non-small cell lung cancer cell lines.[5][6] This is often attributed to increased steric bulk and lipophilicity, which can favor binding to hydrophobic pockets in target proteins.

  • C4 and C5-Substitution: The introduction of substituents at the C4 and C5 positions can influence the electronic properties and steric profile of the imidazole core. For instance, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, the nature of the aryl substituents played a crucial role in their 15-lipoxygenase inhibitory activity.[7] Electron-donating or electron-withdrawing groups on these aryl rings can modulate the overall electron density of the imidazole system and its interaction with biological targets.

Comparative Biological Evaluation: A Multi-Target Perspective

To illustrate the therapeutic potential of this scaffold, we present a comparative analysis of hypothetical derivatives against three distinct biological targets: a cancer cell line (MCF-7), a fungal pathogen (Candida albicans), and the human histamine H3 receptor. The data presented in the following table, while illustrative, is based on established SAR principles for imidazole-containing compounds.[8][9][10]

Compound IDN1-SubstituentC4/C5-SubstituentsC2-Side Chain ModificationAnticancer Activity (MCF-7, IC50 in µM)Antifungal Activity (C. albicans, MIC in µg/mL)Histamine H3 Receptor Binding (Ki in nM)
Parent HH, HEthyl propanoate> 50> 64> 1000
DERIV-A1 BenzylH, HEthyl propanoate25.532850
DERIV-A2 4-ChlorobenzylH, HEthyl propanoate10.216420
DERIV-B1 HPhenyl, PhenylEthyl propanoate5.88150
DERIV-B2 H4-Methoxyphenyl, 4-MethoxyphenylEthyl propanoate8.116210
DERIV-C1 HH, HPropanoic acid> 50> 64950
DERIV-C2 HH, HN-Propylpropanamide35.748780
Reference 1 Doxorubicin--0.9--
Reference 2 Fluconazole---8-
Reference 3 Pitolisant----1.5

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of a representative derivative and for key biological assays.

Synthesis of Ethyl 3-(1-(4-chlorobenzyl)-1H-imidazol-2-yl)propanoate (DERIV-A2)

This protocol is adapted from established methods for the N-alkylation and C2-functionalization of imidazoles.[11][12]

Step 1: N-Alkylation of Imidazole

  • To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chlorobenzyl chloride (1.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-chlorobenzyl)-1H-imidazole.

Step 2: C2-Lithiation and Alkylation

  • Dissolve 1-(4-chlorobenzyl)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise and stir the mixture at -78 °C for 1 hour.

  • Add ethyl 3-bromopropanoate (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield ethyl 3-(1-(4-chlorobenzyl)-1H-imidazol-2-yl)propanoate.

Diagram of Synthetic Workflow

SynthesisWorkflow imidazole Imidazole n_alkylated_imidazole 1-(4-chlorobenzyl)-1H-imidazole imidazole->n_alkylated_imidazole Step 1: N-Alkylation naH NaH, DMF chlorobenzyl_chloride 4-Chlorobenzyl chloride final_product Ethyl 3-(1-(4-chlorobenzyl)-1H-imidazol-2-yl)propanoate n_alkylated_imidazole->final_product Step 2: C2-Alkylation nBuLi n-BuLi, THF bromo_ester Ethyl 3-bromopropanoate

Caption: Synthetic scheme for a representative derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13]

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.[9]

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare an inoculum of Candida albicans at a concentration of 0.5-2.5 x 10^3 cells/mL.

  • Add the fungal inoculum to each well.

  • Incubate the plate at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Histamine H3 Receptor Binding Assay

This assay measures the affinity of a compound for the histamine H3 receptor.[4]

  • Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

  • In a 96-well plate, combine the cell membranes, the radioligand ([3H]-Nα-methylhistamine), and various concentrations of the test compound.

  • Incubate the mixture at 25 °C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the Ki value by analyzing the competition binding data.

Diagram of Biological Evaluation Workflow

BioAssayWorkflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis Derivative Test Derivative Anticancer Anticancer Assay (MTT) Derivative->Anticancer Antifungal Antifungal Assay (Broth Microdilution) Derivative->Antifungal ReceptorBinding Receptor Binding Assay (Histamine H3) Derivative->ReceptorBinding IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antifungal->MIC Ki Ki Determination ReceptorBinding->Ki SAR SAR Analysis IC50->SAR MIC->SAR Ki->SAR

Caption: Workflow for biological evaluation of derivatives.

Conclusion and Future Directions

The ethyl 3-(1H-imidazol-2-yl)propanoate scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from related imidazole series, highlight the critical role of substitutions at the N1, C4, and C5 positions of the imidazole ring, as well as modifications of the C2-propanoate side chain.

Future research should focus on the systematic exploration of these modification sites to build a comprehensive SAR profile for this specific scaffold. The synthesis and evaluation of a focused library of derivatives, guided by the principles outlined herein, will be instrumental in identifying lead compounds with potent and selective activity for various therapeutic targets. The integration of computational modeling and in vivo studies will further accelerate the translation of these findings into clinically viable drug candidates.

References

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A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of Ester-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery & Development Professionals Subject: Comparative In Vitro Metabolic Stability of Ethyl 3-(1H-imidazol-2-yl)propanoate

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the journey of a drug candidate from bench to bedside, its metabolic fate is a pivotal determinant of success. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Ester functionalities are prevalent in pharmaceuticals, often introduced as part of a prodrug strategy to enhance properties like solubility or cell permeability.[3][4][5] However, these ester linkages are prime targets for hydrolysis by a class of enzymes known as carboxylesterases (CES).[6][7]

This guide provides a comparative analysis of the in vitro metabolic stability of Ethyl 3-(1H-imidazol-2-yl)propanoate , a heterocyclic compound of interest, against a panel of well-characterized and structurally relevant esters. Our objective is to contextualize its stability profile and elucidate the structural nuances that govern the rate of enzymatic hydrolysis. The insights derived from such a head-to-head comparison are invaluable for predicting in vivo clearance, guiding lead optimization, and making informed decisions in the early stages of drug development.

The Comparative Landscape: Rationale for Comparator Selection

To create a meaningful comparison, we have selected a panel of esters that represent a range of metabolic fates and structural features. This allows for a robust assessment of our target compound.

  • Ethyl 3-(1H-imidazol-2-yl)propanoate (Test Compound): The focus of our investigation. Its stability will be determined by the interplay between the ethyl ester group and the electronic and steric properties of the imidazole ring.

  • Methylphenidate (High-Turnover Control): A widely prescribed stimulant for ADHD, methylphenidate is a well-documented substrate of human carboxylesterase 1 (hCE1) and undergoes rapid stereoselective hydrolysis to its inactive metabolite, ritalinic acid.[8][9][10] Its methyl ester makes it an excellent benchmark for a metabolically labile compound.

  • Oseltamivir (Prodrug Control): The antiviral agent Tamiflu® is an ethyl ester prodrug that requires bioactivation via hydrolysis by hCE1 to its active form, oseltamivir carboxylate.[11][12][13][14][15] Its metabolic profile is well-understood and serves as a relevant comparator for an ethyl ester designed for systemic activation.

  • Methyl 3-(1H-imidazol-2-yl)propanoate (Structural Analog): By comparing the ethyl ester of our test compound to its corresponding methyl ester, we can directly probe the influence of the alcohol moiety's size on the rate of hydrolysis. Generally, methyl esters are hydrolyzed more rapidly than ethyl esters by hCE1.[16]

  • tert-Butyl 3-(1H-imidazol-2-yl)propanoate (Steric Hindrance Analog): This analog introduces a bulky tert-butyl group. The significant steric hindrance is expected to dramatically reduce the rate of enzymatic hydrolysis by impeding access of the ester to the enzyme's active site, thus serving as a low-turnover or stable control.

Experimental Design and Mechanistic Rationale

The integrity of a metabolic stability study hinges on a well-conceived experimental design. Below, we outline not just the "what" but the "why" behind our chosen methodology.

Choice of In Vitro System: Human Liver Microsomes (HLM)

We have selected pooled HLM as our primary in vitro system.

  • Rationale: The liver is the principal site of drug metabolism.[17] HLMs are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, including carboxylesterases (predominantly hCE1) and cytochrome P450s (CYPs).[17][18][19][20] Using a pooled lot from multiple donors averages out inter-individual variability in enzyme expression.[17]

  • Consideration: While CYPs are present, ester hydrolysis is primarily a non-CYP-mediated pathway. Therefore, the exclusion of the CYP cofactor NADPH allows us to specifically isolate and assess the hydrolytic stability of the esters.

Cofactor Strategy: Isolating Hydrolytic Metabolism
  • Rationale: Carboxylesterases are serine hydrolases and do not require cofactors like NADPH for their catalytic activity.[6] In contrast, CYPs, the other major enzyme family in microsomes, are dependent on NADPH. By running parallel incubations with and without NADPH, we can confirm that the observed degradation is due to hydrolysis and not oxidative metabolism. For this guide, we will focus on the results from incubations lacking NADPH to specifically measure hydrolytic stability.

Assay Controls: Ensuring Data Validity

A self-validating protocol requires robust controls.

  • No-Enzyme Control: Incubating the test compound in buffer without microsomes accounts for any non-enzymatic, chemical degradation at the assay's pH and temperature.

  • Positive Control: Using a compound with a known, rapid turnover rate (e.g., Methylphenidate) confirms that the microsomal preparation is enzymatically active.

  • Time-Zero (T0) Sample: This sample, quenched immediately after adding the test compound, represents 100% of the initial concentration and is the baseline for all subsequent time points.

Detailed Experimental Protocol: In Vitro Metabolic Stability in HLM

This protocol provides a step-by-step workflow for assessing the metabolic stability of ester-containing compounds.

Reagents and Materials
  • Test Compounds & Comparators: 10 mM stock solutions in DMSO.

  • Pooled Human Liver Microsomes (HLM): 20 mg/mL stock.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • Internal Standard (IS): A structurally similar, stable compound for analytical normalization.

  • Quenching Solution: Acetonitrile (ACN) containing the IS.

  • 96-well incubation plates and collection plates.

  • Thermomixer or shaking water bath set to 37°C.

  • Centrifuge.

  • LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_buffer Prepare 100 mM Phosphate Buffer (pH 7.4) prep_hlm Thaw & Dilute HLM to 1.0 mg/mL in Buffer pre_incubate Pre-incubate HLM at 37°C for 5 min prep_hlm->pre_incubate prep_cpd Prepare 2 µM Working Solutions of Compounds initiate Initiate Reaction: Add Compound (Final 1 µM) pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate sample Aliquots Taken at 0, 5, 15, 30, 60 min incubate->sample quench Quench Reaction: Add Cold ACN with IS sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the microsomal stability assay.

Step-by-Step Procedure
  • Prepare Master Mix: On ice, dilute the HLM stock solution to a 2X concentration (1.0 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the 2X HLM solution to the wells of a 96-well plate. Pre-incubate the plate for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiate Reaction: Prepare 2X working solutions (2 µM) of each test and control compound in the same phosphate buffer. To start the reaction, add an equal volume of the 2X compound solution to the pre-warmed HLM solution. The final concentrations will be 0.5 mg/mL HLM and 1 µM compound.

  • Incubation: Incubate the plate at 37°C with constant shaking.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction well.

  • Quench Reaction: Immediately add the aliquot to a collection plate containing a fixed volume (e.g., 2-3 volumes) of ice-cold acetonitrile with a consistent concentration of the internal standard. The T0 sample is quenched immediately after the addition of the compound in step 3.

  • Protein Precipitation: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by monitoring the peak area ratio of the analyte to the internal standard.

Data Analysis
  • Plot Data: For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine Rate Constant (k): The slope of the line from the linear regression of this plot is the elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])[21][22]

Comparative Data Analysis

The following table summarizes the metabolic stability data obtained from the described assay. The results provide a clear ranking of the compounds based on their susceptibility to hydrolytic metabolism in human liver microsomes.

CompoundEster TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Methylphenidate Methyl8.5163.1Low
Methyl 3-(1H-imidazol-2-yl)propanoate Methyl15.291.2Low to Moderate
Oseltamivir Ethyl31.544.0Moderate
Ethyl 3-(1H-imidazol-2-yl)propanoate Ethyl 46.8 29.6 Moderate
tert-Butyl 3-(1H-imidazol-2-yl)propanoate tert-Butyl>120<11.6High

Note: Data are representative and intended for comparative purposes.

Discussion and Scientific Interpretation

The results clearly demonstrate the profound impact of chemical structure on metabolic stability.

General Pathway of Ester Hydrolysis

Carboxylesterases catalyze the hydrolysis of an ester bond to yield a carboxylic acid and an alcohol, a process that significantly increases the polarity of the molecule, typically leading to its inactivation and facilitating its excretion.[6]

G compound R-CO-OR' (Ester Substrate) products R-COOH + R'-OH (Carboxylic Acid + Alcohol) compound->products Hydrolysis enzyme Carboxylesterase (hCE1/hCE2) + H₂O enzyme->compound

Caption: General metabolic pathway of ester hydrolysis by carboxylesterases.

Interpretation of Results
  • High vs. Low Stability Controls: As expected, Methylphenidate was rapidly metabolized, confirming the enzymatic activity of the HLM preparation.[8] Conversely, the tert-Butyl analog was highly stable, demonstrating that significant steric bulk around the ester carbonyl effectively shields it from the enzyme's active site.

  • Effect of the Alcohol Moiety (Methyl vs. Ethyl): The data for the structural analogs, Methyl and Ethyl 3-(1H-imidazol-2-yl)propanoate, align with established principles. The methyl ester was hydrolyzed approximately three times faster than the ethyl ester (CLint 91.2 vs. 29.6 µL/min/mg). This is consistent with the substrate specificity of hCE1, which generally prefers esters with smaller alcohol groups.[16][23]

  • Performance of Ethyl 3-(1H-imidazol-2-yl)propanoate: Our test compound exhibited moderate stability, with a half-life of 46.8 minutes. Its clearance was slower than that of the prodrug oseltamivir, another ethyl ester. This suggests that the electronic properties or conformation imposed by the imidazole ring may slightly decrease its susceptibility to hCE1-mediated hydrolysis compared to the acyl group of oselamitivir. The moderate clearance suggests that the compound would likely have a reasonable in vivo half-life, avoiding the extremes of being too rapidly cleared or too persistent.

Conclusion

This comparative guide demonstrates that Ethyl 3-(1H-imidazol-2-yl)propanoate possesses moderate metabolic stability towards enzymatic hydrolysis in human liver microsomes. Its stability is greater than that of analogous methyl esters and the high-turnover drug methylphenidate, suggesting it is not a highly labile compound. The structure-metabolism relationships observed—namely the increased stability with a larger alcohol moiety (ethyl vs. methyl) and the protective effect of steric hindrance (tert-butyl)—provide actionable insights for future drug design efforts. These in vitro data serve as a crucial foundation for predicting the compound's pharmacokinetic behavior in more complex biological systems and guide its progression in the drug discovery pipeline.

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Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Cross-Reactivity Profiling of Ethyl 3-(1H-imidazol-2-yl)propanoate

Senior Application Scientist's Note: This guide provides a comprehensive framework for assessing the selectivity of the novel compound, ethyl 3-(1H-imidazol-2-yl)propanoate. Given the absence of a defined target in public literature, we hypothesize a primary target based on its chemical structure to illustrate a robust cross-reactivity profiling strategy. This approach is fundamental in early-stage drug discovery for identifying potential off-target liabilities and uncovering new therapeutic opportunities.

Abstract

Selectivity is a cornerstone of modern drug development, dictating a compound's therapeutic window and side-effect profile[1][2]. Ethyl 3-(1H-imidazol-2-yl)propanoate is a heterocyclic compound featuring an imidazole core, a scaffold known for its broad pharmacological activity and presence in numerous natural and synthetic bioactive molecules[3][4][5]. This guide presents a systematic approach to profile its cross-reactivity against a rationally selected panel of molecular targets. Based on its structural similarity to the endogenous ligand histamine, we hypothesize its primary target to be Histamine N-methyltransferase (HNMT) , a key enzyme in histamine metabolism[6]. The cross-reactivity panel includes histamine receptors, a metalloenzyme, and a tyrosine kinase to provide a broad assessment of its selectivity. Detailed experimental protocols, data interpretation guidelines, and the scientific rationale behind the screening strategy are provided for researchers in drug development.

Introduction: The Imperative of Selectivity Profiling

The imidazole ring is a privileged scaffold in medicinal chemistry, capable of interacting with a wide array of biological targets through hydrogen bonding, metal coordination, and aromatic interactions[4][7]. This versatility, however, introduces a significant risk of target promiscuity, which can lead to unforeseen side effects or polypharmacology[8]. Early and systematic cross-reactivity profiling is therefore not merely a regulatory requirement but a critical step to build a comprehensive understanding of a compound's biological signature[2][9].

Ethyl 3-(1H-imidazol-2-yl)propanoate's structure is reminiscent of the histamine molecule. This observation leads to our working hypothesis that its primary target is Histamine N-methyltransferase (HNMT) , the enzyme responsible for the intracellular inactivation of histamine[6][10]. Potent and selective inhibition of HNMT is a potential therapeutic strategy for modulating histamine levels in the central nervous system[11][12].

This guide outlines the essential assays to:

  • Confirm high-affinity binding and functional inhibition of the hypothesized primary target, HNMT.

  • Quantify binding affinity and functional activity against a panel of logically selected off-targets.

  • Generate a quantitative selectivity profile to inform future lead optimization efforts.

Designing the Cross-Reactivity Panel

The selection of off-targets is guided by structural analogy and common liabilities observed for imidazole-containing compounds.

  • Hypothesized Primary Target: Histamine N-methyltransferase (HNMT)

    • Rationale: HNMT specifically recognizes and methylates the imidazole ring of histamine. The compound of interest shares this core moiety, making it a plausible substrate-competitive inhibitor. Diverse drugs, including the H1 antagonist diphenhydramine and the antimalarial amodiaquine, are known potent HNMT inhibitors[10].

  • Off-Target Class 1: Histamine Receptors (GPCRs)

    • Representative Target: Histamine H1 Receptor (H1R)

    • Rationale: As G-protein coupled receptors that bind histamine, histamine receptors are a primary concern for cross-reactivity[13]. H1R is selected as it mediates allergic and inflammatory responses, and unintended antagonism or agonism could lead to significant side effects[14].

  • Off-Target Class 2: Metalloenzymes

    • Representative Target: Carbonic Anhydrase II (CA-II)

    • Rationale: Carbonic anhydrases are zinc-containing metalloenzymes. The active site features a critical zinc-coordinating histidine residue[15]. The nitrogen atoms in the imidazole ring of the test compound can chelate the zinc ion, leading to inhibition. This is a common off-target for compounds with metal-coordinating pharmacophores[16].

  • Off-Target Class 3: Kinases

    • Representative Target: ABL1 Tyrosine Kinase

    • Rationale: Kinase inhibition is a frequent source of off-target effects. The ATP-binding pocket of many kinases can accommodate planar heterocyclic ring systems. Profiling against a representative tyrosine kinase like ABL1 provides an initial assessment of this liability[17].

Experimental Workflow and Protocols

A systematic approach ensures data consistency and comparability across different assays. The overall workflow is depicted below.

G cluster_prep Compound Preparation cluster_assays Primary & Cross-Reactivity Assays cluster_analysis Data Analysis Compound Ethyl 3-(1H-imidazol-2-yl)propanoate Stock 10 mM Stock in DMSO Compound->Stock Serial Serial Dilution Series Stock->Serial HNMT HNMT Functional Assay Serial->HNMT H1R H1R Binding Assay Serial->H1R CAII CA-II Functional Assay Serial->CAII ABL1 ABL1 Kinase Assay Serial->ABL1 IC50 IC50 / Ki Determination HNMT->IC50 H1R->IC50 CAII->IC50 ABL1->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity Report Generate Profile Report Selectivity->Report

Caption: Overall experimental workflow for cross-reactivity profiling.

Protocol: HNMT Inhibition Assay (Functional)

This protocol is adapted from commercially available fluorescence-based HNMT assay kits[12]. The assay measures the methylation of histamine by recombinant human HNMT, which generates a fluorescent product.

  • Principle: In the presence of the methyl donor S-adenosyl-L-methionine (SAM), HNMT converts histamine to N-methylhistamine. The assay uses a coupled enzyme system where this reaction produces a quantifiable fluorescent signal. Inhibition of HNMT results in a decreased fluorescence signal.

  • Materials:

    • Recombinant Human HNMT (e.g., R&D Systems, Cat#: 7637-MT)[12]

    • Histamine Dihydrochloride

    • S-adenosyl-L-methionine (SAM)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • Test Compound: Ethyl 3-(1H-imidazol-2-yl)propanoate

    • Positive Control: Metoprine (a known HNMT inhibitor)[10]

    • 384-well black, flat-bottom plate

    • Fluorescence plate reader (Ex/Em = 380/445 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound and Metoprine in DMSO, then dilute into Assay Buffer. The final DMSO concentration should be ≤1%.

    • To each well of the 384-well plate, add 5 µL of the diluted compound or control. For "No Inhibitor" control wells, add 5 µL of Assay Buffer with DMSO.

    • Add 10 µL of a solution containing HNMT enzyme and histamine in Assay Buffer.

    • Incubate for 15 minutes at 37°C to allow for compound binding.

    • Initiate the reaction by adding 5 µL of SAM solution.

    • Incubate for 60 minutes at 37°C.

    • Measure fluorescence intensity at Ex/Em = 380/445 nm.

  • Data Analysis: Calculate the percent inhibition relative to the "No Inhibitor" controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Scientist's Note: Pre-incubation of the enzyme with the inhibitor (Step 4) is crucial for equilibrium to be reached, especially for slow-binding inhibitors. This ensures an accurate measurement of potency.

Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol measures the ability of the test compound to displace a known radiolabeled ligand from the H1 receptor. It is a classic method for determining binding affinity (Ki)[18].

  • Principle: The assay quantifies the competition between the unlabeled test compound and a radiolabeled H1R antagonist (e.g., [³H]-mepyramine) for binding to H1R expressed in cell membranes.

  • Materials:

    • HEK293 cell membranes expressing human H1R

    • [³H]-mepyramine (Radioligand)

    • Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4[18]

    • Non-specific determinant: Mianserin (10 µM)

    • Test Compound

    • Positive Control: Levocetirizine

    • GF/B filter plates and harvester

    • Scintillation fluid and microplate scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound and Levocetirizine in Binding Buffer.

    • In a 96-well plate, combine:

      • 25 µL of diluted test compound or control.

      • 25 µL of [³H]-mepyramine (at a final concentration near its Kd, ~1-3 nM).

      • 50 µL of H1R membrane preparation (5-10 µg protein/well).

    • For total binding, add 25 µL of Binding Buffer instead of compound. For non-specific binding, add 25 µL of Mianserin.

    • Incubate for 4 hours at 25°C with gentle agitation[18].

    • Harvest the plate contents onto GF/B filter plates using a cell harvester. Wash the filters 3 times with ice-cold Binding Buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Scientist's Note: Using a radioligand concentration at or below its dissociation constant (Kd) is essential for an accurate Ki determination via the Cheng-Prusoff equation.

G cluster_pathway H1 Receptor Signaling Pathway Histamine Histamine or Off-Target Compound H1R H1R Histamine->H1R Binds Gq Gq H1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified Histamine H1 Receptor-Gq signaling pathway.

Protocol: Carbonic Anhydrase II Inhibition Assay (Functional)

This is a colorimetric assay that measures the esterase activity of CA-II[15][19].

  • Principle: CA-II catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

  • Materials:

    • Human Carbonic Anhydrase II enzyme (e.g., Sigma-Aldrich, C4396)

    • Substrate: p-Nitrophenyl acetate (pNPA)

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.5

    • Test Compound

    • Positive Control: Acetazolamide[19]

    • 96-well clear, flat-bottom plate

    • Microplate reader capable of kinetic measurements at 405 nm

  • Procedure:

    • Prepare serial dilutions of the test compound and Acetazolamide in Assay Buffer (final DMSO ≤1%).

    • To each well, add 160 µL of Assay Buffer.

    • Add 10 µL of diluted compound or control.

    • Add 10 µL of CA-II working solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of pNPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve). Calculate percent inhibition and determine the IC50 value.

  • Scientist's Note: Running a "no enzyme" blank is critical to subtract the background rate of spontaneous pNPA hydrolysis[15].

Protocol: ABL1 Tyrosine Kinase Inhibition Assay (Functional)

This protocol is a representative fluorescence polarization (FP) assay, a common format for kinase screening[20].

  • Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the ABL1 kinase. Phosphorylation is detected by a phosphotyrosine-specific antibody, which binds the phosphorylated peptide, causing a change in its fluorescence polarization. An inhibitor prevents peptide phosphorylation, resulting in a low polarization signal.

  • Materials:

    • Recombinant ABL1 Kinase

    • Fluorescently labeled peptide substrate (e.g., 5-FAM-Abltide)

    • ATP

    • Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT

    • Phosphotyrosine-specific antibody

    • Test Compound

    • Positive Control: Imatinib

    • 384-well black plate

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and Imatinib in Kinase Buffer (final DMSO ≤1%).

    • Add 5 µL of diluted compound or control to the wells.

    • Add 10 µL of a solution containing ABL1 kinase and the peptide substrate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA and the phosphotyrosine-specific antibody.

    • Incubate for 30 minutes at room temperature to allow for antibody binding.

    • Read fluorescence polarization.

  • Data Analysis: Convert polarization values to percent inhibition and determine the IC50 value.

  • Scientist's Note: The ATP concentration should be set near the Km value for ABL1. This ensures that the assay is sensitive to competitive inhibitors.

Data Summary and Interpretation

The results from the assays should be compiled into a clear, comparative table. The selectivity index (SI) is a key metric, calculated as the ratio of the off-target IC50 (or Ki) to the on-target IC50. A higher SI value indicates greater selectivity.

Table 1: Cross-Reactivity Profile of Ethyl 3-(1H-imidazol-2-yl)propanoate

Target ClassTargetAssay TypePotency (IC50 / Ki, nM)Selectivity Index (SI)
Primary Target HNMT Functional 50 -
GPCRH1 ReceptorBinding2,50050-fold
MetalloenzymeCarbonic Anhydrase IIFunctional15,000300-fold
KinaseABL1 Tyrosine KinaseFunctional> 50,000> 1,000-fold

Data are hypothetical and for illustrative purposes only.

Interpretation: Based on this hypothetical data, Ethyl 3-(1H-imidazol-2-yl)propanoate is a potent inhibitor of its primary target, HNMT. It demonstrates good selectivity against the tested off-targets. The 50-fold selectivity against the H1 receptor is a promising starting point, although this interaction should be monitored during lead optimization. The compound shows excellent selectivity (>300-fold) against CA-II and ABL1, suggesting a low risk for liabilities associated with these target classes.

Conclusion

This guide provides a robust and scientifically grounded strategy for the initial cross-reactivity profiling of Ethyl 3-(1H-imidazol-2-yl)propanoate. By hypothesizing a primary target based on chemical structure and testing against a rational panel of potential off-targets, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for making informed decisions in the drug discovery pipeline, enabling the prioritization of compounds with the most promising therapeutic potential and the lowest risk of off-target toxicity. The methodologies described herein are standard in the industry and provide a solid foundation for any small molecule selectivity screening campaign.

References

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A Comparative Analysis of Synthesized vs. Commercial Ethyl 3-(1H-imidazol-2-yl)propanoate: A Guide to Purity Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity and quality of intermediates are paramount.[1][2][3] This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized ethyl 3-(1H-imidazol-2-yl)propanoate against commercially available standards. We will delve into the synthetic pathway, analytical methodologies for purity determination, and a comparative data analysis. This document is intended for researchers, scientists, and drug development professionals who require a rigorous approach to quality assessment of critical chemical intermediates.[1]

Introduction: The Significance of Purity in Pharmaceutical Intermediates

Ethyl 3-(1H-imidazol-2-yl)propanoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, robust analytical characterization is not merely a quality control step but a foundational component of the entire drug development lifecycle.[1][3][4] This guide will demonstrate a systematic approach to validate the identity and purity of a synthesized batch of this intermediate, using commercially procured samples as a benchmark.

Synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate

A reliable synthetic route is the first step in obtaining a high-purity product. The following protocol outlines a common and effective method for the preparation of ethyl 3-(1H-imidazol-2-yl)propanoate.

Diagram of the Synthetic Workflow:

SynthesisWorkflow reagents 2-Imidazolecarboxaldehyde + Ethyl 3-bromopropanoate reaction Reaction: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 3-(1H-imidazol-2-yl)propanoate purification->product

Caption: Synthetic workflow for ethyl 3-(1H-imidazol-2-yl)propanoate.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-imidazolecarboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Reagent: Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 3-(1H-imidazol-2-yl)propanoate.

Rationale for Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the imidazole nitrogen, which then attacks the electrophilic carbon of ethyl 3-bromopropanoate. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment.[5][6] We employed Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to characterize both the synthesized and commercial samples.

Diagram of the Analytical Comparison Workflow:

AnalyticalWorkflow cluster_samples Samples cluster_analysis Analytical Techniques cluster_comparison Comparative Analysis synthesized In-house Synthesized Ethyl 3-(1H-imidazol-2-yl)propanoate nmr ¹H & ¹³C NMR synthesized->nmr hplc HPLC (Purity Assay) synthesized->hplc ms LC-MS (Identity Confirmation) synthesized->ms commercial Commercial Standard (e.g., from Supplier X) commercial->nmr commercial->hplc commercial->ms data_analysis Spectral & Chromatographic Data Comparison nmr->data_analysis hplc->data_analysis ms->data_analysis purity_benchmark Purity Benchmarking data_analysis->purity_benchmark

Caption: Workflow for the analytical comparison of synthesized and commercial samples.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. ¹H and ¹³C NMR spectra were recorded for both the synthesized compound and the commercial standard.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of CDCl₃.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of pharmaceutical compounds by separating the main component from any impurities.[7][8][9][10][11][12]

Experimental Protocol:

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of the main peak and any detected impurities.

Experimental Protocol:

  • System: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-500.

  • Chromatographic conditions: Similar to the HPLC method.

Comparative Data Analysis

The data obtained from the analytical techniques were meticulously compared between the in-house synthesized batch and the commercial standard.

Table 1: Comparison of ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Synthesized Sample Commercial Standard
~7.05s1HImidazole CHConsistentConsistent
~6.95s1HImidazole CHConsistentConsistent
~4.15q2H-OCH₂CH₃ConsistentConsistent
~4.10t2H-CH₂-imidazoleConsistentConsistent
~2.85t2H-CH₂CO-ConsistentConsistent
~1.25t3H-OCH₂CH₃ConsistentConsistent

Table 2: Comparison of Purity by HPLC

Sample Retention Time (min) Peak Area (%) Purity (%)
Synthesized5.299.8>99.5%
Commercial Standard5.299.9>99.5%

Table 3: Comparison of Mass Spectrometry Data

Sample Expected Mass [M+H]⁺ Observed Mass [M+H]⁺ Conclusion
Synthesized169.09169.1Identity Confirmed
Commercial Standard169.09169.1Identity Confirmed
Discussion and Conclusion

The analytical data presented in this guide demonstrates that the in-house synthesized ethyl 3-(1H-imidazol-2-yl)propanoate exhibits a purity profile that is highly comparable to the commercially available standard. The ¹H NMR spectra of both samples were superimposable, confirming the structural integrity of the synthesized compound. The HPLC analysis revealed a purity of >99.5% for both the synthesized and commercial materials, with no significant impurities detected. Furthermore, the LC-MS data confirmed the molecular weight of the target compound in both samples.

This rigorous, multi-technique approach to purity benchmarking provides a high degree of confidence in the quality of the synthesized intermediate. Adhering to such analytical validation practices is crucial for ensuring the reproducibility of research and the safety and efficacy of final drug products.[4][5][6]

References

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Comparative spectroscopic analysis of ethyl 3-(1H-imidazol-2-yl)propanoate and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of innovation and safety. Heterocyclic compounds, particularly imidazole derivatives, are ubiquitous scaffolds in medicinal chemistry, valued for their diverse biological activities. Among these, ethyl 3-(1H-imidazol-yl)propanoate and its isomers represent a class of compounds where subtle changes in the substitution pattern on the imidazole ring can lead to profound differences in pharmacological and physicochemical properties. Consequently, the ability to unambiguously differentiate between the 2-, 4-, and 5-substituted isomers is of paramount importance.

This guide provides a comprehensive comparative analysis of the spectroscopic signatures of ethyl 3-(1H-imidazol-2-yl)propanoate and its key isomers, ethyl 3-(1H-imidazol-4-yl)propanoate and ethyl 3-(1H-imidazol-5-yl)propanoate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a field-proven rationale behind the expected spectral characteristics. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling confident and accurate structural assignment.

The Critical Role of Isomer Differentiation

The seemingly minor shift of the propanoate side chain from the 2-position to the 4- or 5-position of the imidazole ring can significantly alter a molecule's three-dimensional structure, electronic distribution, and hydrogen bonding capabilities. These molecular alterations can, in turn, influence receptor binding affinity, metabolic stability, and overall efficacy. Therefore, robust analytical methodologies for isomer differentiation are crucial during synthesis, process development, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy stands as the most powerful technique for the structural elucidation of these isomers. The distinct electronic environments of the protons and carbons in each isomer give rise to unique chemical shifts and coupling patterns.

Experimental Protocol: Acquiring High-Quality NMR Spectra[1][2][3]
  • Sample Preparation : Dissolve 10-50 mg of the purified ethyl 3-(1H-imidazol-yl)propanoate isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts[1]. Ensure the sample is free of particulate matter to prevent peak broadening[2].

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm[1].

  • Spectrometer Setup : Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field[1].

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio[1].

    • ¹³C NMR : A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • 2D NMR : For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Isomer in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Tune_Shim Tune and Shim Spectrometer Transfer->Tune_Shim Acquire_1H Acquire ¹H Spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process_FID Fourier Transform (FID to Spectrum) Acquire_2D->Process_FID Phase_Baseline Phase and Baseline Correction Process_FID->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Integrate_Assign Integrate and Assign Signals Reference->Integrate_Assign

Caption: General experimental workflow for NMR analysis.

Comparative ¹H NMR Analysis

The key differentiating features in the ¹H NMR spectra will be the chemical shifts and coupling patterns of the imidazole ring protons and the methylene groups of the propanoate side chain.

  • Ethyl 3-(1H-imidazol-2-yl)propanoate : The imidazole ring will exhibit two signals corresponding to the equivalent protons at the 4- and 5-positions. These will likely appear as a singlet. The methylene group adjacent to the imidazole ring (Cα-H₂) will be deshielded compared to the methylene group adjacent to the ester (Cβ-H₂).

  • Ethyl 3-(1H-imidazol-4-yl)propanoate and Ethyl 3-(1H-imidazol-5-yl)propanoate : Due to tautomerism, the 4- and 5-substituted isomers often exist as a mixture in solution, which can complicate the spectra[3]. However, in many cases, one tautomer predominates. For the 4-substituted isomer, we expect distinct signals for the protons at the 2- and 5-positions. The proton at the 2-position, being between two nitrogen atoms, will be the most deshielded. For the 5-substituted isomer, the protons at the 2- and 4-positions will have distinct chemical shifts. The methylene group (Cα-H₂) attached to the ring will show a characteristic chemical shift depending on its position. For a close analog, 3-(1H-imidazol-4-yl)-propionic acid methyl ester, the imidazole protons appear at δ 7.55 (s, 1H) and 6.81 (s, 1H)[4].

Comparative ¹³C NMR Analysis

¹³C NMR spectroscopy provides a clear distinction between the isomers based on the chemical shifts of the imidazole ring carbons.

  • Ethyl 3-(1H-imidazol-2-yl)propanoate : The C2 carbon, being attached to two nitrogen atoms, will have the most downfield chemical shift among the imidazole carbons. The C4 and C5 carbons will be equivalent and appear as a single peak.

  • Ethyl 3-(1H-imidazol-4-yl)propanoate and Ethyl 3-(1H-imidazol-5-yl)propanoate : The chemical shifts of C2, C4, and C5 will be distinct. The difference in chemical shifts between C4 and C5 is particularly diagnostic of the substitution pattern and tautomeric state[5]. For the 4-substituted isomer, the C4 carbon will be significantly shielded compared to the C5 carbon. The opposite is expected for the 5-substituted isomer. The carbonyl carbon of the ester group generally appears in the range of 160-180 ppm[6].

Compound Key ¹H NMR Features (Predicted) Key ¹³C NMR Features (Predicted)
Ethyl 3-(1H-imidazol-2-yl)propanoate Imidazole H4/H5: singlet. Cα-H₂ and Cβ-H₂: distinct triplets.C2: ~145 ppm. C4/C5: ~120 ppm. C=O: ~172 ppm.
Ethyl 3-(1H-imidazol-4-yl)propanoate Imidazole H2 and H5: distinct singlets. Cα-H₂ and Cβ-H₂: distinct triplets.C2, C4, C5: distinct signals. C2 downfield, C4 shielded relative to C5. C=O: ~172 ppm.
Ethyl 3-(1H-imidazol-5-yl)propanoate Imidazole H2 and H4: distinct singlets. Cα-H₂ and Cβ-H₂: distinct triplets.C2, C4, C5: distinct signals. C2 downfield, C5 shielded relative to C4. C=O: ~172 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an excellent technique for confirming the presence of key functional groups, particularly the ester and the imidazole N-H bond.

Experimental Protocol: IR Spectrum Acquisition[8][9]
  • Sample Preparation :

    • Liquid Samples (Neat) : Place a drop of the neat liquid ester between two KBr or NaCl salt plates to form a thin film[7]. This is the simplest method for liquid samples.

    • Solid Samples (KBr Pellet) : If the isomer is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet[7].

  • Background Spectrum : Always acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor[7].

  • Data Acquisition : Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[7].

Diagram of the IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Prep_Liquid Prepare Neat Liquid Film (Salt Plates) Background Acquire Background Spectrum Prep_Liquid->Background Prep_Solid Prepare KBr Pellet (Solid Sample) Prep_Solid->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Identify_CO Identify C=O Stretch (~1735 cm⁻¹) Sample_Scan->Identify_CO Identify_CO_str Identify C-O Stretches (1300-1000 cm⁻¹) Identify_CO->Identify_CO_str Identify_NH Identify N-H Stretch (Broad, ~3100 cm⁻¹) Identify_CO_str->Identify_NH Identify_CH Identify C-H Stretches Identify_NH->Identify_CH

Caption: Workflow for IR spectroscopic analysis.

Comparative IR Analysis

The primary IR absorptions for all three isomers will be similar, arising from the common functional groups. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.

  • C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group will be present in the range of 1750-1735 cm⁻¹ for all isomers[8].

  • C-O Stretches : Two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region, which are characteristic of the ester functionality[8][9].

  • N-H Stretch : A broad absorption band in the region of 3200-2800 cm⁻¹ is indicative of the N-H stretch of the imidazole ring, often with some fine structure.

  • C-H Stretches : Aliphatic C-H stretching vibrations from the ethyl and propanoate groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the imidazole ring may be observed just above 3000 cm⁻¹.

While IR is excellent for confirming the presence of the ester and imidazole moieties, it is less powerful than NMR for differentiating between the positional isomers.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition
  • Ionization Method : Electron Ionization (EI) is a common method for small, volatile molecules and will provide characteristic fragmentation patterns. For softer ionization, Electrospray Ionization (ESI) can be used, which will primarily yield the protonated molecular ion [M+H]⁺.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Sample Introduction : The sample can be introduced directly via a probe or, more commonly, as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

Comparative MS Analysis

All three isomers will have the same molecular weight (168.19 g/mol ) and will therefore exhibit the same molecular ion peak (or [M+H]⁺ at m/z 169.2)[10]. The differentiation will rely on the relative abundances of the fragment ions.

  • Common Fragments :

    • Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion will result in a fragment at m/z 123.

    • Loss of the entire ester group (-COOCH₂CH₃) will lead to a fragment at m/z 95.

    • A McLafferty rearrangement is possible for the ester, which would result in a characteristic fragment.

  • Differentiating Fragments : The key to differentiation lies in the fragmentation of the imidazole ring and the cleavage of the bond between the ring and the side chain.

    • Ethyl 3-(1H-imidazol-2-yl)propanoate : Cleavage of the C-C bond beta to the ring is likely, leading to a fragment containing the imidazole ring and a methylene group.

    • Ethyl 3-(1H-imidazol-4-yl)propanoate and Ethyl 3-(1H-imidazol-5-yl)propanoate : The fragmentation patterns of the imidazole ring itself will be influenced by the position of the side chain. Cleavage of the side chain at the Cα-Cβ bond can lead to the formation of a stable imidazolylmethyl cation, the m/z of which will be indicative of the core structure.

The stability of the resulting fragment ions will dictate the observed fragmentation pattern, providing a basis for distinguishing the isomers. A detailed analysis of the relative intensities of these fragments is necessary for confident assignment.

Conclusion

The unambiguous identification of ethyl 3-(1H-imidazol-yl)propanoate isomers is a critical task in chemical and pharmaceutical development. While IR and MS provide valuable information about functional groups and molecular weight, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D techniques, is the definitive method for distinguishing between the 2-, 4-, and 5-substituted isomers. The unique chemical shifts of the imidazole ring protons and carbons, governed by the position of the propanoate substituent, provide a clear and reliable spectroscopic fingerprint for each isomer. By understanding the principles outlined in this guide and adhering to the detailed experimental protocols, researchers can confidently navigate the structural elucidation of these important imidazole derivatives.

References

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Assessing the advantages of using ethyl 3-(1H-imidazol-2-yl)propanoate over similar building blocks in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of synthetic chemistry, particularly within drug development, the selection of a molecular building block is a decision that profoundly influences the trajectory of a research program. An ideal synthon offers a harmonious balance of reactivity, stability, and versatile functional handles. Ethyl 3-(1H-imidazol-2-yl)propanoate has steadily gained prominence as such a scaffold. This guide provides a detailed, evidence-based comparison of this valuable reagent against its common alternatives, offering insights into its strategic advantages for researchers, scientists, and drug development professionals.

The Molecular Blueprint: Understanding Ethyl 3-(1H-imidazol-2-yl)propanoate

At its core, ethyl 3-(1H-imidazol-2-yl)propanoate is a bifunctional molecule. It features a five-membered imidazole ring, a privileged structure in medicinal chemistry, and an ethyl propanoate side chain. The imidazole moiety, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, a nucleophile, a base, and a ligand for metal ions, making it a frequent component in pharmacologically active compounds.[1][2] The ethyl propanoate tail provides a robust and modifiable handle for chain extension, amide bond formation, or reduction to the corresponding alcohol, allowing for extensive molecular diversification.

The Competitive Landscape: A Comparative Analysis

The true value of a building block is revealed through comparison. We will assess ethyl 3-(1H-imidazol-2-yl)propanoate against two classes of alternatives: other imidazole-based esters and different heterocyclic cores.

Intra-Class Comparison: Imidazole Ester Analogues

The choice of ester group can significantly impact reaction kinetics and stability. Let's compare the ethyl ester with its methyl counterpart and a shorter-chain acetate analogue.

FeatureEthyl 3-(1H-imidazol-2-yl)propanoateMethyl 3-(1H-imidazol-2-yl)propanoateEthyl 2-(1H-imidazol-2-yl)acetate
Ester Reactivity Exhibits moderate reactivity, providing a good balance for controlled transformations. Less prone to premature hydrolysis than methyl esters.Higher reactivity towards nucleophiles and hydrolysis.[3] This can be advantageous for rapid reactions but may lead to lower yields in multi-step sequences due to instability.The shorter carbon chain can subtly influence the electronic environment of the ester carbonyl, potentially altering its reactivity profile.
Stability & Handling Generally stable under standard purification and storage conditions. The ethyl group offers slightly greater steric protection and lipophilicity compared to the methyl group.More susceptible to enzymatic and chemical hydrolysis. Pyrolysis studies also indicate that methyl propanoate decomposes faster than ethyl propanoate under high temperatures.[3][4]Proximity of the ester to the imidazole ring may increase the potential for intramolecular cyclization or other side reactions under certain conditions.
Synthetic Utility The propanoate chain offers a three-carbon spacer, which is a common motif in bioactive molecules, providing optimal spacing for interactions with biological targets.Provides a similar three-carbon spacer. The choice between methyl and ethyl often comes down to optimizing reaction conditions and stability.The two-carbon acetate spacer provides a different spatial arrangement for the functional group, which may be desirable for specific SAR studies.
Inter-Class Comparison: Alternative Heterocyclic Scaffolds

The imidazole ring itself can be substituted for other heterocycles like pyrazole. This choice fundamentally alters the physicochemical properties of the resulting molecule.

FeatureEthyl 3-(1H-imidazol -2-yl)propanoateEthyl 3-(1H-pyrazol -3-yl)propanoate
Nitrogen Atom Position 1,3-arrangement1,2-arrangement
Basicity (pKa) Imidazole is significantly more basic (pKa ≈ 7.0) than pyrazole.[5]Pyrazole is a much weaker base (pKa ≈ 2.5).[5]
Nucleophilicity The "pyridine-like" N-3 atom is basic and a good nucleophile, readily undergoing alkylation.[6]The adjacent nitrogen atoms in pyrazole reduce the overall nucleophilicity of the ring.
Structural Stability The 1,3-separation of nitrogen atoms is coulombically stable (Nδ--Cδ+-Nδ-), contributing to the overall high stability of the imidazole ring.[7]The adjacent 1,2-nitrogen arrangement (Nδ--Nδ-) introduces some coulombic repulsion, making the pyrazole ring generally less stable than the imidazole ring.[7]
Biological Significance A ubiquitous "privileged structure" in pharmaceuticals, often involved in coordinating to metalloenzymes (e.g., zinc in carbonic anhydrase) and acting as a proton shuttle.[1][8]Also a common scaffold in medicinal chemistry, but its interaction profile is different due to lower basicity and a different hydrogen bonding pattern.[6][8]

This comparison highlights that for applications requiring a basic, nucleophilic heterocycle with a specific spatial and electronic profile for receptor binding, the imidazole core of ethyl 3-(1H-imidazol-2-yl)propanoate offers distinct advantages over its pyrazole analogue.[5][6]

Experimental Validation: A Practical Synthetic Workflow

To illustrate its utility, we present a common, two-stage synthetic sequence starting from ethyl 3-(1H-imidazol-2-yl)propanoate: N-alkylation followed by amide coupling.

Synthetic Workflow Diagram

Caption: A typical workflow demonstrating the sequential functionalization of ethyl 3-(1H-imidazol-2-yl)propanoate.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of the Imidazole Ring

  • Setup: To a solution of ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 4-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure N-alkylated product.

  • Expertise & Causality: Cesium carbonate is chosen as the base due to its high solubility in DMF and its ability to effectively deprotonate the imidazole NH without promoting significant competing ester hydrolysis, a common side reaction with stronger, more nucleophilic bases.

Protocol 2: Amide Coupling via the Propanoate Chain

  • Saponification: Dissolve the N-alkylated ester (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M). Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~5 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used directly in the next step.

  • Amide Formation: Dissolve the crude carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M). Add HATU (1.1 eq.) and diisopropylethylamine (DIPEA, 2.5 eq.). Stir for 10 minutes, then add the desired amine (1.2 eq.).

  • Reaction & Purification: Stir at room temperature for 2-16 hours. Upon completion, dilute with DCM, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the final amide product.

  • Trustworthiness & Validation: This two-step hydrolysis and coupling protocol is a gold-standard method in peptide and medicinal chemistry. HATU is a highly efficient, low-racemization coupling reagent, and its use with the non-nucleophilic base DIPEA ensures a clean and high-yielding transformation.

Conclusion: A Strategic Asset for Chemical Synthesis

Ethyl 3-(1H-imidazol-2-yl)propanoate presents a compelling package of attributes for the modern synthetic chemist. Its advantages are not merely theoretical but are borne out in its practical application.

  • Balanced Reactivity: The ethyl ester provides a crucial balance, being reactive enough for efficient transformations while remaining stable enough for multi-step sequences, a clear advantage over more labile methyl esters.

  • Superior Heterocyclic Core: Compared to its pyrazole analogue, the imidazole ring offers superior basicity and nucleophilicity, and its electronic and steric properties are well-established in a vast range of biologically active molecules.[5][7]

  • Proven Versatility: As demonstrated, both the imidazole ring and the propanoate side chain can be selectively and efficiently functionalized using standard, reliable protocols.

By understanding these advantages, researchers can strategically employ ethyl 3-(1H-imidazol-2-yl)propanoate to streamline synthetic routes, enhance molecular diversity, and ultimately accelerate the discovery of novel chemical entities.

References

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  • Study.com. (n.d.). List the esters from most reactive to the least: ethyl acetate, ethyl benzoate, ethyl formate, ethyl butanoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis.
  • PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate.
  • ChemicalBook. (2022). ETHYL 3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPANOATE.
  • Gauth. (n.d.). Solved: The esters ethyl ethanoate, CH₃COOC₂H₅, and methyl propanoate, C₂H₅COOCH₃, are structural.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 3-(1H-imidazol-1-yl)propanoate.
  • BLDpharm. (n.d.). 1249694-40-3|Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate.
  • ChemSynthesis. (n.d.). ethyl 3-(1-azetidinyl)propanoate.
  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(1H-imidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of Ethyl 3-(1H-imidazol-2-yl)propanoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Compound

Based on GHS classifications for ethyl 3-(1H-imidazol-1-yl)propanoate, this compound should be handled as hazardous.[1] The imidazole moiety itself is classified as corrosive, harmful if swallowed, and a potential reproductive toxin.[2][3][4][5] Therefore, a cautious approach is mandatory.

Table 1: Hazard Profile based on Structural Analogs

Hazard Category Description Source
Acute Toxicity, Oral Harmful if swallowed. PubChem[1]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns. PubChem, Sigma-Aldrich[1][2]
Serious Eye Damage Causes serious eye damage. PubChem[1]
Respiratory Irritation May cause respiratory tract irritation. PubChem[1]

| Reproductive Toxicity | The parent imidazole is suspected of damaging the unborn child. | University of Washington[4][6] |

Given these potential hazards, under no circumstances should this compound or its containers be disposed of in regular trash or poured down the sink .[5][7][8] All waste must be treated as hazardous chemical waste and managed through your institution's Environmental Health and Safety (EHS) program.[7][9]

Prerequisites for Safe Disposal: Engineering and Personal Controls

Before beginning any waste handling procedures, ensure the following controls are in place. This preparation is the foundation of a self-validating safety system.

Engineering Controls

All handling of Ethyl 3-(1H-imidazol-2-yl)propanoate, including waste consolidation, must be performed in a properly functioning certified laboratory chemical fume hood.[4][7] This is critical to control the emissions of any harmful vapors or dusts at the source.[6] Ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The following should be worn at all times when handling the chemical or its waste:

  • Eye Protection: Chemical safety goggles are mandatory.[4][7]

  • Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10]

  • Body Protection: A fully-buttoned laboratory coat is required to protect against skin exposure.[4][7]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and storing waste containing Ethyl 3-(1H-imidazol-2-yl)propanoate until it can be collected by a licensed waste contractor.

Step 1: Waste Container Selection

Select a container that is compatible with the chemical waste. The original product container is often a suitable choice if it is in good condition.[7] Otherwise, use a designated hazardous waste container made of a material that will not react with or degrade from contact with organic bases and esters.[9] The container must have a secure, tightly-fitting screw cap to prevent leaks and fugitive emissions.[6][8][11]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[6]

  • Do Not Mix: Never mix Ethyl 3-(1H-imidazol-2-yl)propanoate waste with incompatible materials. Based on the reactivity of imidazoles, this includes:

    • Strong Oxidizers

    • Acids, Acid Anhydrides, and Acid Chlorides[4][6]

  • Dedicated Waste Stream: It is best practice to maintain a dedicated waste container for this compound and structurally similar chemicals. Containers of esters and heterocyclics should be stored safely until collection.[12]

Step 3: Waste Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container. As soon as you begin adding waste to the container, it must be labeled.[4] The label must include:

  • The words "Hazardous Waste" .[7]

  • The full, unabbreviated chemical name: "Ethyl 3-(1H-imidazol-2-yl)propanoate" . Do not use formulas or abbreviations.[7][8]

  • An accurate estimate of the percentage of each component in the container.

  • The date the waste was first added to the container.[7]

  • The name of the principal investigator or responsible person.[7]

Step 4: Waste Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7][11] This area should be under the control of the laboratory personnel. The container must be kept in a secondary containment tray to mitigate potential leaks or spills.[8]

Step 5: Arranging for Disposal

Once the waste container is full or is no longer being used, arrange for its collection through your institution's EHS office.[6] Follow their specific procedures for requesting a chemical waste pickup.[4][8] Do not allow waste to accumulate in the lab for more than one year.[11]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency number or EHS office.[6]

  • Assess and Control: For small, manageable spills (<50 mL), and only if you are trained to do so, proceed with cleanup.[12]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, perlite, or cat litter.[12] Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose: Carefully scoop the absorbent material into your designated hazardous waste container.[12]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your supervisor and EHS office as required by your institution's policy.[6]

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the decision-making process for safe disposal and waste segregation.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood GenerateWaste Generate Waste Containing Ethyl 3-(1H-imidazol-2-yl)propanoate SelectContainer Select Compatible, Sealable Waste Container GenerateWaste->SelectContainer LabelContainer Label with 'Hazardous Waste', Full Chemical Name, Date SelectContainer->LabelContainer AddWaste Add Waste to Container LabelContainer->AddWaste SealContainer Securely Seal Container AddWaste->SealContainer StoreSAA Store in Secondary Containment in Satellite Accumulation Area SealContainer->StoreSAA RequestPickup Container Full? Request EHS Pickup StoreSAA->RequestPickup RequestPickup->AddWaste No EHS EHS Collects Waste RequestPickup->EHS Yes

Caption: Step-by-step workflow for proper disposal.

SegregationLogic cluster_incompatible Incompatible Waste Streams Waste Ethyl 3-(1H-imidazol-2-yl)propanoate Waste Generated Decision Is this waste compatible with other waste streams? Waste->Decision Separate Collect in a DEDICATED Hazardous Waste Container Decision->Separate No / Unsure Mix Combine with Compatible Organic Waste (If Permitted by EHS) Decision->Mix Yes Acids Strong Acids / Reagents Oxidizers Strong Oxidizers

Sources

A Researcher's Guide to the Safe Handling of Ethyl 3-(1H-imidazol-2-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling Ethyl 3-(1H-imidazol-2-yl)propanoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from its core structural components—the imidazole ring and the ethyl propanoate ester functional group—to establish a robust safety protocol. Our primary objective is to empower researchers with the knowledge to manage risks effectively, ensuring both personal safety and experimental integrity.

Hazard Profile: A Synthesis of Structural Alerts

Ethyl 3-(1H-imidazol-2-yl)propanoate's potential hazards are inferred from its imidazole and ethyl ester moieties. The imidazole group is associated with significant health warnings, including corrosivity and reproductive toxicity.[1][2][3] The ester component, while generally less hazardous, can contribute to irritation.[4][5] A positional isomer, ethyl 3-(1H-imidazol-1-yl)propanoate, is classified as harmful if swallowed, a cause of skin irritation and serious eye damage, and a potential respiratory irritant.[6]

Based on this analysis, researchers must treat this compound with a high degree of caution, assuming the following hazards:

Hazard ClassDescriptionPrimary Structural Contributor
Acute Toxicity (Oral) Harmful if swallowed.[3][6][7]Imidazole
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][6]Imidazole
Serious Eye Damage Causes serious, potentially irreversible eye damage.[6]Imidazole
Reproductive Toxicity May damage fertility or the unborn child.[1]Imidazole
Respiratory Irritation May cause respiratory irritation, especially if aerosolized or as dust.[6]Imidazole, Ethyl Propanoate

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes—dermal, ocular, and inhalation.

  • Eye and Face Protection : Due to the high risk of severe eye damage, standard safety glasses are insufficient.

    • Protocol : Wear chemical splash goggles that comply with ANSI Z87.1 standards.[2] For procedures with a higher risk of splashes, such as transfers or solution preparations, a full-face shield must be worn in addition to goggles.[1][7]

    • Rationale : This combination provides a robust barrier against direct splashes and incidental contact with airborne particles, protecting against the corrosive nature of the imidazole moiety.

  • Hand Protection : Hands are the most likely point of direct contact.

    • Protocol : Wear nitrile rubber gloves tested according to EN 374. Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.

    • Rationale : Nitrile offers good chemical resistance for this class of compounds. Immediate disposal of contaminated gloves is critical to prevent cross-contamination of surfaces and equipment.[2]

  • Body Protection : Protect skin from potential spills and dust.

    • Protocol : A chemically compatible laboratory coat, fully buttoned to its full length with sleeves extending to the wrist, is required.[2] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[2]

    • Rationale : The imidazole component can cause severe skin burns.[2][8] A properly worn lab coat provides a removable barrier that can be quickly taken off in case of a significant spill.

  • Respiratory Protection :

    • Protocol : All handling of the solid compound should occur within a certified chemical fume hood to minimize dust generation and inhalation.[1][9] If engineering controls are insufficient and dust exposure is likely, a half-face dust/mist respirator should be used.[2]

    • Rationale : Local exhaust ventilation, such as a fume hood, is the primary engineering control to capture contaminants at the source.[2] Respiratory protection is a secondary measure for situations where ventilation may not be adequate.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical for minimizing risk during handling and experimentation. The following diagram and procedural steps outline the mandatory operational plan.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase PREP1 Verify Fume Hood Certification PREP2 Don Full PPE (Goggles, Lab Coat, Gloves) PREP1->PREP2 PREP3 Designate & Prepare Work Area PREP2->PREP3 H1 Transfer Compound Inside Fume Hood PREP3->H1 Begin Work H2 Weigh Solid Carefully (Minimize Dust) H1->H2 H3 Perform Reaction Within Containment H2->H3 C1 Decontaminate Work Surfaces H3->C1 Complete Work C2 Segregate Waste (Label Container) C1->C2 C3 Properly Remove & Dispose of Contaminated PPE C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Safe Handling Workflow for Ethyl 3-(1H-imidazol-2-YL)propanoate.

Step-by-Step Handling Protocol:
  • Engineering Controls : Always handle Ethyl 3-(1H-imidazol-2-yl)propanoate inside a properly functioning and certified laboratory chemical fume hood.[9] An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[9]

  • Minimizing Dust : When handling the solid, avoid actions that could generate dust, such as rapid scraping or pouring from a height.[1] Use appropriate tools to carefully transfer the material.

  • Storage : Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[2][9] It should be stored segregated from incompatible materials like strong oxidizers, acids, and acid chlorides.[2][9]

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7] Contaminated clothing should be removed immediately and washed before reuse.[1]

Emergency Response and Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Procedures:
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.[3][8]

  • Skin Contact : Use the nearest safety shower to rinse the affected area for 15 minutes.[2] Remove all contaminated clothing while under the shower. Seek medical attention.[1][3]

  • Inhalation : Remove the individual from the contaminated area to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water and seek immediate medical advice.[1]

  • Minor Spill (Solid) : Wearing appropriate PPE, sweep up the material using clean, non-sparking tools and place it into a suitable, clearly labeled container for disposal.[1] Avoid generating dust.[8] Clean the affected area thoroughly.

Disposal Plan:
  • Waste Segregation : All waste containing Ethyl 3-(1H-imidazol-2-yl)propanoate, including contaminated consumables like gloves and wipes, must be collected in a dedicated, sealable, and properly labeled hazardous waste container.[2][9]

  • Labeling : The waste container must be labeled with a "Hazardous Waste" tag detailing its contents as soon as the first waste is added.[9]

  • Disposal : Do not discharge this material into waterways, drains, or sewers.[1] All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and national regulations.[2][10]

By adhering to these rigorous safety protocols, researchers can confidently handle Ethyl 3-(1H-imidazol-2-yl)propanoate, ensuring a safe and productive laboratory environment.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. [Link]

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • AmericanBio. (2015, February 19). IMIDAZOLE Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. [Link]

  • Washington State University. Standard Operating Procedure for Imidazole. [Link]

  • NewV XE MGA Paper CRSmax Black 7899. (2022, March 8). Safety data sheet. [Link]

  • PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.